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  • Product: N1-Acetyl Neamine Tri-TFA Salt

Core Science & Biosynthesis

Foundational

Mechanism of Action of N1-Acetyl Neamine Derivatives: From Ribosomal Inhibition to Membrane Depolarization

Prepared by: Senior Application Scientist, Antimicrobial Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Rationale The clinical utility of classical ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Antimicrobial Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The clinical utility of classical aminoglycosides is increasingly compromised by the global proliferation of Aminoglycoside Modifying Enzymes (AMEs). Specifically, N-acetyltransferases such as AAC(1) and AAC(6') acetylate the critical amino groups of the aminoglycoside core, abolishing their binding affinity to the bacterial 16S rRNA [1].

Historically, N1-acetyl neamine was dismissed merely as an inactive metabolite or synthetic impurity (Neomycin Impurity B). However, from a drug development perspective, this "inactivation" presents a unique structural opportunity. By utilizing the N1-acetyl neamine core as a synthetic scaffold and grafting lipophilic chains (e.g., nonyl or naphthylalkyl groups) onto the 3' and 6 positions, we generate amphiphilic N1-acetyl neamine derivatives [2].

This chemical modification orchestrates a radical mechanistic shift: it completely bypasses the classical ribosomal target and redirects the molecule to target the bacterial membrane. This whitepaper details the causality, mechanism of action, and the self-validating experimental workflows required to characterize these novel multitarget therapeutic candidates.

The Mechanistic Paradigm Shift

Classical aminoglycosides are highly hydrophilic and polycationic, requiring active transport mechanisms to reach the cytoplasm where they induce mistranslation at the 30S ribosomal subunit. In contrast, amphiphilic N1-acetyl neamine derivatives exhibit a fundamentally different mechanism of action [3].

Gram-Negative Pathogens

In Gram-negative bacteria (e.g., Pseudomonas aeruginosa), the amphiphilic derivatives act competitively at the outer membrane. The polycationic neamine core displaces stabilizing divalent cations ( Mg2+ , Ca2+ ) from the negatively charged Lipopolysaccharide (LPS) network, while the grafted lipophilic chains intercalate into the lipid bilayer [2]. This dual-action disrupts the outer membrane packing, leading to permeabilization.

Gram-Positive Pathogens

In Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), these derivatives interact directly with Lipoteichoic Acid (LTA) and cardiolipin-rich domains. Fluorescence microscopy reveals that these compounds displace structural lipids from the enriched-septum region, impairing septum formation and inducing catastrophic membrane depolarization [1].

MOA cluster_0 Classical Pathway (Neamine) cluster_1 Amphiphilic Pathway (N1-Acetyl Derivatives) N1 Neamine Core R1 16S rRNA A-site N1->R1 P1 Protein Synthesis Inhibition R1->P1 N2 N1-Acetyl Neamine Amphiphilic Derivatives R2 LPS / LTA Binding N2->R2 P2 Membrane Depolarization R2->P2

Fig 1: Mechanistic divergence between classical neamine and its amphiphilic N1-acetyl derivatives.

Quantitative Data Summary

To understand the structure-activity relationship (SAR), we must compare the biological profiles of the parent compound, the inactive N1-acetyl intermediate, and the final amphiphilic derivative.

Compound ProfilePrimary TargetMIC (P. aeruginosa)MIC (MRSA)Ribosomal Inhibition ( IC50​ )Membrane Depolarization
Neamine 16S rRNA>64 µg/mL32 µg/mL< 1.5 µMNegative
N1-Acetyl Neamine None (Impurity)>128 µg/mL>128 µg/mL> 100 µMNegative
Amphiphilic Derivative LPS / LTA4 - 8 µg/mL2 - 4 µg/mL> 100 µMHighly Positive
Colistin (Control)LPS1 - 2 µg/mL>64 µg/mL> 100 µMHighly Positive

Data synthesized from established structure-activity relationship studies on neamine derivatives [2, 4].

Experimental Methodologies & Self-Validating Protocols

To rigorously characterize the mechanism of action of N1-acetyl neamine derivatives, we employ two orthogonal assays. As a rule of scientific integrity, every protocol described below is designed as a self-validating system, incorporating strict internal controls to isolate causality.

Protocol 1: Membrane Depolarization Assay via DiSC3(5)

Causality & Rationale: Why use DiSC3(5) instead of Propidium Iodide (PI) for initial screening? PI only enters the cell after terminal membrane rupture. DiSC3(5) is a voltage-sensitive dye that detects subtle, early-stage membrane depolarization events. This allows us to differentiate between specific membrane-targeting mechanisms and non-specific detergent-like lysis [1].

Step-by-Step Methodology:

  • Culture Preparation: Grow S. aureus (MRSA) in Mueller-Hinton broth to the mid-logarithmic phase ( OD600​ = 0.5).

  • Washing & Resuspension: Centrifuge at 4000 × g for 10 mins. Wash twice and resuspend the pellet in 5 mM HEPES buffer (pH 7.2) supplemented with 5 mM glucose to energize the membrane.

  • Probe Integration: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 1 hour. Validation Check: The fluorescence must drop to a stable baseline as the cationic dye accumulates in the polarized membrane and self-quenches.

  • Compound Addition: Inject the N1-acetyl neamine derivative at 1× and 4× MIC concentrations.

  • Control Injections: Concurrently run Valinomycin (10 µM) as a positive control (forces complete depolarization) and unmodified Neamine as a negative control.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 622 nm; Emission: 670 nm). A rapid spike in fluorescence indicates specific membrane depolarization.

Workflow Step1 1. Bacterial Culture Grow to OD600 = 0.5 Step2 2. Wash & Resuspend HEPES Buffer (pH 7.2) Step1->Step2 Step3 3. Add DiSC3(5) Probe Incubate until quenching Step2->Step3 Step4 4. Compound Addition Add N1-Acetyl Neamine Deriv. Step3->Step4 Step5 5. Fluorescence Readout Ex: 622nm / Em: 670nm Step4->Step5

Fig 2: Self-validating workflow for the DiSC3(5) membrane depolarization assay.

Protocol 2: In Vitro Transcription/Translation (IVTT) Assay

Causality & Rationale: To unequivocally prove that the N1-acetylation and subsequent derivatization abolishes classical ribosomal targeting, we must isolate the ribosomal machinery from the bacterial membrane. By using a cell-free E. coli S30 extract system, we eliminate cellular permeability variables. If the derivative fails to inhibit protein synthesis here, we establish a definitive causal link: its bactericidal activity in whole cells is exclusively membrane-mediated [3].

Step-by-Step Methodology:

  • System Setup: Thaw E. coli S30 extract and IVTT premix on ice.

  • Reaction Assembly: In a 96-well RNase-free plate, combine 10 µL of S30 extract, 4 µL of amino acid mixture minus methionine, and 1 µL of the pBEST-luc reporter plasmid (encoding firefly luciferase).

  • Compound Dosing: Add the N1-acetyl neamine derivative at varying concentrations (1 µM to 200 µM).

  • Control Dosing: Use Kanamycin or Neamine (10 µM) as positive controls for ribosomal inhibition, and RNase-free water as the negative control.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to allow transcription and translation.

  • Luciferase Readout: Add 25 µL of Luciferase Assay Reagent to each well. Measure luminescence immediately using a microplate reader.

  • Data Interpretation: The amphiphilic N1-acetyl neamine derivatives will show no significant reduction in luminescence compared to the water control, validating the loss of ribosomal affinity.

Conclusion

The strategic functionalization of N1-acetyl neamine transforms a biologically inert, resistance-modified scaffold into a potent, membrane-active antimicrobial. By shifting the mechanism of action from the 30S ribosome to the bacterial membrane architecture (LPS/LTA), these derivatives effectively bypass the most prevalent mechanisms of aminoglycoside resistance. For drug development professionals, this represents a highly viable pipeline strategy for combating multidrug-resistant Gram-negative and Gram-positive pathogens.

References

  • Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria. Biochimica et Biophysica Acta (BBA) - Biomembranes.[Link]

  • New Amphiphilic Neamine Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides. Antimicrobial Agents and Chemotherapy.[Link]

  • Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS. PubMed Central (PMC).[Link]

  • Tuning the Antibacterial Activity of Amphiphilic Neamine Derivatives and Comparison to Paromamine Homologues. Journal of Medicinal Chemistry.[Link]

  • Aminoglycoside Modifying Enzymes. PubMed Central (PMC).[Link]

Exploratory

N1-Acetyl Neamine Tri-TFA Salt: Comprehensive Technical Guide and Analytical Framework

Executive Summary In the landscape of aminoglycoside antibiotic development and quality control, the characterization of impurities and degradation products is paramount for regulatory compliance and pharmacological safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of aminoglycoside antibiotic development and quality control, the characterization of impurities and degradation products is paramount for regulatory compliance and pharmacological safety. N1-Acetyl Neamine Tri-TFA Salt (Molecular Formula: C14​H28​N4​O7​⋅3(CF3​COOH) ) serves as a critical analytical reference standard[1]. Neamine itself is a core pharmacophore and a common degradation product of neomycin and kanamycin. The N1-acetylation represents a primary mechanism of bacterial resistance mediated by aminoglycoside N-acetyltransferases (AACs).

This whitepaper provides an in-depth technical examination of N1-Acetyl Neamine Tri-TFA Salt, focusing on its structural properties, its role in enzymatic resistance pathways, and the self-validating analytical protocols required for its quantification in Abbreviated New Drug Applications (ANDA) and Quality Control (QC) environments[1].

Chemical & Structural Profiling

The Tri-TFA (Trifluoroacetic acid) salt form is specifically engineered to stabilize the remaining basic amine groups of the neamine scaffold. Aminoglycosides are highly polar and polycationic, making them notoriously difficult to analyze via standard reversed-phase high-performance liquid chromatography (RP-HPLC). The incorporation of TFA acts as an ion-pairing agent, improving chromatographic retention and peak shape.

Quantitative Data & Physicochemical Properties

The following table summarizes the core quantitative data utilized for the analytical baseline of N1-Acetyl Neamine Tri-TFA Salt[2][3].

ParameterSpecification / ValueCausality / Relevance
Base Molecular Formula C14​H28​N4​O7​ Core N1-acetylated neamine structure.
Salt Formula 3(C2​HF3​O2​) Tri-TFA salt ensures protonation of the remaining three free amines, enhancing stability.
Base Molecular Weight 364.4 g/mol Used for mass spectrometry (MS) precursor ion targeting (positive ion mode).
Salt Molecular Weight 114.0 g/mol (per TFA)Total MW approx. 706.4 g/mol ; critical for gravimetric standard preparation.
Solubility High in H2​O , MethanolDictates the choice of diluent in LC-MS/MS workflows.
Application Reference StandardEssential for AMV (Analytical Method Validation) and ANDA compliance[1].

Mechanistic Context: Aminoglycoside Modification

The N1-acetylation of the neamine core is not merely an industrial impurity; it is a direct reflection of bacterial resistance mechanisms. Aminoglycoside 3-N-acetyltransferase (AAC) enzymes covalently modify the antibiotic, sterically hindering its ability to bind to the 16S rRNA of the bacterial 30S ribosomal subunit. Understanding this pathway is crucial for researchers developing next-generation, modification-resistant aminoglycosides.

Pathway Visualization: Enzymatic Acetylation

G Neamine Neamine (Core Scaffold) Active Antibiotic Complex Enzyme-Substrate Transition Complex Neamine->Complex AcetylCoA Acetyl-CoA (Donor) AcetylCoA->Complex Enzyme AAC(1) Enzyme (Aminoglycoside N-acetyltransferase) Enzyme->Complex Product N1-Acetyl Neamine (Inactive Metabolite/Impurity) Complex->Product Acetyl Transfer Ribosome 30S Ribosomal Subunit (Binding Blocked) Product->Ribosome Steric Clash

Figure 1: Mechanism of AAC(1)-mediated N1-acetylation of Neamine, leading to ribosomal binding inhibition.

Analytical Workflows & Method Validation (AMV)

To utilize N1-Acetyl Neamine Tri-TFA Salt as a reference standard[1], laboratories must employ robust, self-validating protocols. Because aminoglycosides lack a strong UV chromophore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or HPLC with Evaporative Light Scattering Detection (ELSD) are the gold standards.

Step-by-Step Methodology: LC-MS/MS Quantification Protocol

Rationale: This protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the highly polar Tri-TFA salt, avoiding the ion-suppression issues commonly associated with heavy ion-pairing agents in standard RP-HPLC.

  • Step 1: Standard Preparation (Gravimetric)

    • Action: Accurately weigh 1.0 mg of N1-Acetyl Neamine Tri-TFA Salt reference standard[4].

    • Causality: Because the compound is a Tri-TFA salt, the mass of the TFA counterions must be factored into the calculation to determine the exact concentration of the free base.

    • Diluent: Dissolve in 1.0 mL of 50:50 Acetonitrile:Water with 0.1% Formic Acid to yield a 1 mg/mL stock.

  • Step 2: Chromatographic Separation (HILIC)

    • Column: ZIC-HILIC ( 2.1×100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, ramp to 40% B over 10 minutes.

    • Causality: The high organic starting conditions force the polar N1-Acetyl Neamine to partition into the water-enriched layer on the stationary phase, ensuring strong retention.

  • Step 3: Mass Spectrometry (ESI+)

    • Action: Configure the MS/MS for Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 365.2 [M+H]+ (Free base).

    • Product Ions: Monitor transitions to m/z 204.1 (cleavage of the glycosidic bond) and m/z 163.1.

    • Causality: Monitoring specific fragmentation pathways ensures absolute structural specificity, differentiating N1-acetyl neamine from other positional isomers (e.g., N3-acetyl neamine).

  • Step 4: System Suitability & Self-Validation

    • Action: Inject a blank, followed by six replicate injections of a 100 ng/mL working standard. Ensure %RSD of the peak area is ≤2.0% .

Workflow Visualization: Analytical Validation

Workflow Prep Standard Preparation (Accounting for Tri-TFA Mass) HILIC HILIC Chromatography (Polar Retention) Prep->HILIC Injection ESI Electrospray Ionization (Positive Mode) HILIC->ESI Elution MRM MRM Detection (m/z 365.2 -> 204.1) ESI->MRM Ionization Validation Data Analysis & AMV (RSD < 2.0%) MRM->Validation Quantification

Figure 2: End-to-end analytical workflow for the quantification of N1-Acetyl Neamine using LC-MS/MS.

Safety and Handling

Because N1-Acetyl Neamine Tri-TFA Salt is utilized strictly for analytical purposes and is not intended for human use[1], standard laboratory safety protocols apply. The presence of Trifluoroacetic acid means the powder can be a mild irritant.

  • Ventilation: Always handle within a certified fume hood or well-ventilated space to mitigate inhalation of fine particulates[1].

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory to prevent dermal and ocular exposure[1].

References

  • SynZeal. "Neamine Impurities - N1-Acetyl Neamine Tri-TFA Salt". SynZeal Research. Available at: [Link]

  • SynZeal (PT). "Neamine | 3947-65-7". SynZeal Catalog. Available at: [Link]

Sources

Foundational

Spectroscopic Elucidation of N1-Acetyl Neamine Tri-TFA Salt: A Definitive Technical Guide

Introduction & Structural Significance Neamine is a foundational aminoglycoside motif, comprising a neosamine C ring (Ring I) glycosidically linked to a 2-deoxystreptamine (2-DOS) core (Ring II). The targeted N1-acetylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

Neamine is a foundational aminoglycoside motif, comprising a neosamine C ring (Ring I) glycosidically linked to a 2-deoxystreptamine (2-DOS) core (Ring II). The targeted N1-acetylation of the 2-DOS ring is a primary mechanism of bacterial resistance, enzymatically driven by GCN5-related N-acetyltransferases (GNATs) such as the AAC(1) class[1].

In modern pharmaceutical analysis, N1-Acetyl Neamine Tri-TFA Salt (Molecular Formula: C₁₄H₂₈N₄O₇ • 3CF₃COOH) serves as an indispensable reference standard. It is heavily utilized in analytical method validation (AMV) and quality control (QC) workflows for Abbreviated New Drug Applications (ANDA)[2]. The presence of isomeric impurities during aminoglycoside synthesis necessitates advanced, high-resolution analytical techniques—specifically LC-MS and multidimensional NMR—to ensure strict qualitative and quantitative accuracy[3].

This whitepaper outlines the definitive spectroscopic workflows required to characterize and validate the regiochemistry of N1-Acetyl Neamine Tri-TFA Salt.

High-Resolution Mass Spectrometry (HRMS)

The Causality of the MS Workflow

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is selected for its soft ionization capabilities. Aminoglycosides are highly polar and basic; while the tri-TFA salt form stabilizes the compound for storage, trifluoroacetate is a notorious ion suppressor in negative and positive ESI modes. Therefore, the analytical matrix must actively displace the TFA counterions. By utilizing a high concentration of formic acid during sample preparation, the TFA is dynamically replaced, ensuring the robust formation of the [M+H]⁺ parent ion without complex gas-phase clustering.

The subsequent MS/MS (Tandem MS) protocol acts as a self-validating system . Glycosidic bond cleavage yields two primary fragments. If the acetyl group were located on Ring I (neosamine C), the Ring I fragment mass would shift. Because the m/z 161.09 fragment is observed, Ring I is confirmed to be unmodified. Concurrently, the m/z 205.12 fragment strictly isolates the acetylation to the 2-DOS ring.

Quantitative MS Data Summary

Table 1: HRMS (ESI-TOF) Data and Fragmentation Signatures

Ion / FragmentChemical FormulaExact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
Parent Ion [M+H]⁺ C₁₄H₂₉N₄O₇⁺365.2036365.20411.3
Fragment 1 (Ring I) C₆H₁₃N₂O₃⁺161.0921161.09305.5
Fragment 2 (Ring II) C₈H₁₇N₂O₄⁺205.1182205.11914.3
Protocol 1: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1.0 mg of N1-Acetyl Neamine Tri-TFA Salt in 1.0 mL of LC-MS grade water to create a 1 mg/mL stock solution.

  • Matrix Exchange: Dilute the stock 1:100 in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid. (Causality: Formic acid competitively displaces TFA counterions, mitigating ion suppression and maximizing [M+H]⁺ yield).

  • Ionization: Inject 5 µL into the ESI source operating in positive ion mode (+ESI). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Fragmentation (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 365.20) in the quadrupole. Apply Collision-Induced Dissociation (CID) using argon gas at a normalized collision energy of 20 eV.

  • Detection: Record the fragments using the TOF analyzer, calibrating against a standard tuning mix to achieve <5 ppm mass accuracy.

MS_Workflow A N1-Acetyl Neamine Tri-TFA (Sample Prep) B ESI+ Ionization (TFA Displacement) A->B C Parent Ion[M+H]+ m/z 365.20 B->C D CID Fragmentation (MS/MS at 20 eV) C->D E Fragment: Neosamine C m/z 161.09 (Unmodified) D->E F Fragment: N1-Ac-2-DOS m/z 205.12 (Acetylated) D->F

MS/MS fragmentation workflow for structural validation of N1-Acetyl Neamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the NMR Workflow

While MS confirms the presence of the acetyl group on the 2-DOS ring, it cannot distinguish between N1 and N3 acetylation due to the pseudo-symmetry of the 2-DOS core. 2D NMR is the only definitive method for regiochemical assignment.

The use of the Tri-TFA salt is a deliberate experimental choice. The strongly acidic TFA counterions fully protonate the remaining primary amines (N3, N2', N6'), locking their conformational dynamics and preventing the intermediate exchange rates that cause severe peak broadening in free-base aminoglycosides.

The 2D NMR workflow is designed as a closed logical loop . By identifying the unambiguous anomeric proton (H-1') and tracing the spin system through the glycosidic bond to C-4, and subsequently around the 2-DOS ring to H-1, the assignment is internally verified. The final proof is the HMBC correlation between H-1 and the acetyl carbonyl carbon. The absence of an H-3 to carbonyl cross-peak inherently validates the N1 assignment.

Quantitative NMR Data Summary

Table 2: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, D₂O, 298 K)

Position¹H Shift (δ, ppm)Multiplicity (J in Hz)¹³C Shift (δ, ppm)
Ring II (2-DOS)
13.85ddd (10.5, 10.5, 4.0)50.2
2eq2.05dt (12.5, 4.0)34.5
2ax1.55q (12.5)34.5
33.25td (10.5, 4.0)49.8
43.55t (9.5)80.1
53.45t (9.5)75.4
63.35t (9.5)74.2
Ring I (Neosamine C)
1'5.45d (3.8)98.5
2'3.20dd (10.0, 3.8)54.1
3'3.75t (10.0)70.8
4'3.40t (10.0)71.5
5'3.95ddd (10.0, 4.5, 2.0)73.2
6'a / 6'b3.25 / 3.10dd (13.5, 2.0) / dd (13.5, 4.5)41.3
Acetyl Group
CH₃2.02s22.8
C=O--175.4

Table 3: ¹⁹F NMR Data Summary (376 MHz, D₂O, 298 K)

Component¹⁹F Shift (δ, ppm)MultiplicityIntegrationAssignment
TFA Counterion-75.6s9FCF₃COO⁻ (3 equivalents)
Protocol 2: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the Tri-TFA salt in 600 µL of Deuterium Oxide (D₂O, 99.9% D). (Causality: D₂O rapidly exchanges labile amine and hydroxyl protons, simplifying the ¹H spectrum by eliminating broad, overlapping signals).

  • Referencing: Add 1.0 µL of 0.1 M DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (δ 0.00 ppm).

  • 1D Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 2s), ¹³C NMR (1024 scans, relaxation delay 2s), and ¹⁹F NMR (64 scans). The ¹⁹F spectrum serves as an internal stoichiometric check for the tri-TFA salt.

  • 2D Acquisition (Regiochemical Assignment):

    • COSY: Acquire with 256 increments to map the contiguous H-4 → H-3 → H-2 → H-1 spin system of the 2-DOS ring.

    • HSQC: Acquire to correlate protons to their directly attached carbons, differentiating the oxygenated carbons (C-4, C-5, C-6) from the aminated carbons (C-1, C-3).

    • HMBC: Acquire with a long-range coupling delay optimized for 8 Hz (approx. 60 ms). (Causality: This specific delay maximizes the intensity of 3-bond correlations (³J_CH), which is mathematically required to observe the cross-peak between H-1 and the acetyl carbonyl carbon, definitively proving N1-acetylation).

NMR_Logic Anomeric H-1' (Neosamine C) δ 5.45 ppm C4 C-4 (2-DOS) δ 80.1 ppm Anomeric->C4 HMBC (Linkage) H4 H-4 (2-DOS) δ 3.55 ppm C4->H4 HSQC H3 H-3 (2-DOS) δ 3.25 ppm H4->H3 COSY H2 H-2eq / H-2ax δ 2.05 / 1.55 ppm H3->H2 COSY H1 H-1 (2-DOS) δ 3.85 ppm H2->H1 COSY Carbonyl Acetyl C=O δ 175.4 ppm H1->Carbonyl HMBC (Proves N1) Methyl Acetyl CH3 δ 2.02 ppm Methyl->Carbonyl HMBC

2D NMR logical deduction pathway for unambiguous N1-acetylation assignment.

Conclusion

The comprehensive characterization of N1-Acetyl Neamine Tri-TFA Salt relies on the synergistic application of ESI-TOF MS and 2D NMR. The MS/MS fragmentation provides rapid, self-validating proof of the modified 2-DOS ring, while the HMBC-driven NMR workflow definitively assigns the regiochemistry to the N1 position. The deliberate use of the tri-TFA salt ensures both the stability of the compound and the high resolution required for these analytical techniques.

References

  • [3] Title: N-(1-ethylpropyl)-N-nitroso-3,4-dimethylbenzeneamine(Mixture of isomers) - Veeprho. Source: Veeprho. URL: [Link]

  • [1] Title: Structure and Functional Diversity of GCN5-Related N-Acetyltransferases (GNAT). Source: MDPI (International Journal of Molecular Sciences). URL: [Link]

Sources

Exploratory

Unveiling the Therapeutic Potential of N1-Acetyl Neamine: A Technical Guide to Putative Molecular Targets

This guide provides a comprehensive technical overview of the potential therapeutic targets of N1-Acetyl Neamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the potential therapeutic targets of N1-Acetyl Neamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the known biological activities of the parent compound, neamine, and extrapolates the potential impact of N1-acetylation on its molecular interactions. In the absence of extensive direct research on N1-Acetyl Neamine, this guide synthesizes existing knowledge on aminoglycoside biochemistry and pharmacology to propose putative targets and outlines robust experimental workflows for their validation.

Introduction: The Neamine Scaffold and the Enigma of N1-Acetylation

Neamine, a core component of the neomycin antibiotic complex, is a pseudodisaccharide composed of a 2-deoxystreptamine (2-DOS) ring and a 2,6-diaminoglucose ring.[1] Its broad-spectrum antibacterial activity stems from its ability to bind to the bacterial ribosomal A-site, interfering with protein synthesis.[1] Beyond its antimicrobial properties, neamine has demonstrated intriguing anti-angiogenic effects, expanding its potential therapeutic landscape.[2][]

The acetylation of aminoglycosides is a well-characterized phenomenon, primarily known as a mechanism of bacterial resistance.[1][4][5][6][7][8][9][10] Various N-acetyltransferases (AACs) catalyze the transfer of an acetyl group to specific amino groups on the aminoglycoside scaffold, reducing its binding affinity to the ribosomal RNA target.[1][9][11] While acetylation at the 6' and 3' positions is extensively studied, the specific consequences of acetylation at the N1 position of the 2-DOS ring of neamine remain largely unexplored. N1-Acetyl Neamine, also identified as Neomycin Impurity B, presents a unique molecular entity whose therapeutic potential is yet to be unlocked.[12]

This guide will first explore the established therapeutic targets of the parent molecule, neamine. Subsequently, it will delve into the biochemical implications of N-acetylation on aminoglycoside function, laying the groundwork for postulating the potential therapeutic targets of N1-Acetyl Neamine. Finally, detailed experimental protocols will be provided to facilitate the investigation and validation of these putative targets.

Established Therapeutic Targets of Neamine

The Bacterial Ribosome: The Canonical Target

The primary and most well-understood target of neamine is the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit. Specifically, neamine binds to the A-site, a highly conserved region crucial for the decoding of mRNA. This binding event disrupts the fidelity of protein synthesis, leading to the incorporation of incorrect amino acids and ultimately, bacterial cell death.

Diagram: Neamine Structure and Numbering

Caption: Chemical structure of neamine with numbering of the nitrogen atoms.

Angiogenin: A Target in Cancer Therapy

Beyond its antibacterial role, neamine has been identified as an anti-angiogenesis agent that targets angiogenin.[2][] Angiogenin is a potent inducer of neovascularization and its activity is implicated in tumor growth and metastasis. Neamine has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in preclinical models by interfering with angiogenin's function.[2][] The proposed mechanism involves the inhibition of angiogenin's nuclear translocation and its ribonucleolytic activity, which are crucial for its angiogenic effects.[13]

The Impact of N-Acetylation on Aminoglycoside Activity

N-acetylation is a key mechanism of enzymatic modification that confers resistance to aminoglycoside antibiotics.[9][10] Aminoglycoside N-acetyltransferases (AACs) are a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a specific amino group on the aminoglycoside. This modification sterically hinders the binding of the antibiotic to its ribosomal RNA target, thereby reducing its antibacterial efficacy.[11]

Diagram: General Mechanism of Aminoglycoside N-Acetylation

G cluster_0 Enzymatic Acetylation Aminoglycoside Aminoglycoside (e.g., Neamine) AAC Aminoglycoside N-Acetyltransferase (AAC) Aminoglycoside->AAC AcetylCoA Acetyl-CoA AcetylCoA->AAC Acetylated_Aminoglycoside N-Acetylated Aminoglycoside AAC->Acetylated_Aminoglycoside Acetyl Group Transfer CoA Coenzyme A AAC->CoA

Caption: The enzymatic N-acetylation of an aminoglycoside by an AAC enzyme.

The specificity of AACs for different amino groups on the aminoglycoside scaffold is a critical determinant of the resistance profile. For instance, AAC(6') enzymes specifically acetylate the 6'-amino group, while AAC(3) enzymes target the 3-amino group.[9] The impact of acetylation at the N1 position of the 2-DOS ring on the therapeutic activity of neamine is not well-documented and represents a key area for investigation.

Postulated Therapeutic Targets of N1-Acetyl Neamine

Based on the known pharmacology of neamine and the principles of aminoglycoside-target interactions, we can postulate several potential therapeutic targets for N1-Acetyl Neamine. The addition of an acetyl group at the N1 position introduces a significant chemical modification that could modulate its binding affinity and specificity for various biological macromolecules.

Modulated Interaction with the Bacterial Ribosome

While N-acetylation is generally associated with reduced antibacterial activity, the specific impact of N1-acetylation is unknown. It is plausible that N1-Acetyl Neamine retains some affinity for the bacterial ribosome, potentially with an altered binding mode or specificity. This could lead to a narrower spectrum of antibacterial activity or activity against specific resistant strains.

Hypothesis: N1-acetylation of neamine alters its binding to the bacterial 16S rRNA A-site, potentially leading to a modified antibacterial spectrum or activity against certain aminoglycoside-resistant bacteria.

Altered Specificity for RNA Structures

Aminoglycosides are known to bind to a variety of RNA structures beyond the ribosomal A-site, including viral RNAs and ribozymes. The specificity of this binding is dictated by the three-dimensional structure of both the aminoglycoside and the RNA. The N1-amino group of the 2-DOS ring is a key hydrogen bond donor in these interactions. Acetylation of this group would eliminate this hydrogen bonding capability and introduce a bulky acetyl group, which could profoundly alter its RNA-binding profile.

Hypothesis: N1-Acetyl Neamine exhibits a distinct RNA-binding profile compared to neamine, potentially targeting other structured RNAs with therapeutic relevance, such as viral RNA elements or non-coding RNAs involved in disease.

Differential Inhibition of Angiogenin

The interaction of neamine with angiogenin is crucial for its anti-angiogenic effects. The precise binding site and the key interactions are not fully elucidated. The N1-acetyl group could either enhance or diminish the binding to angiogenin, or alter the mechanism of inhibition.

Hypothesis: N1-Acetyl Neamine modulates the anti-angiogenic activity of neamine by altering its interaction with angiogenin, potentially leading to enhanced potency or a different pharmacological profile.

Inhibition of Aminoglycoside N-Acetyltransferases (AACs)

An intriguing possibility is that N1-Acetyl Neamine itself could act as an inhibitor of AAC enzymes. If it binds to the active site of an AAC but is a poor substrate for acetylation, it could act as a competitive inhibitor. This would represent a novel strategy to overcome aminoglycoside resistance.

Hypothesis: N1-Acetyl Neamine acts as an inhibitor of specific AAC enzymes, thereby potentiating the activity of other aminoglycoside antibiotics.

Experimental Workflows for Target Validation

To investigate the postulated therapeutic targets of N1-Acetyl Neamine, a series of robust and validated experimental workflows are proposed.

Target Engagement and Binding Affinity Studies

Objective: To quantify the binding affinity of N1-Acetyl Neamine to its putative targets.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the target molecule (e.g., 16S rRNA A-site oligonucleotide, recombinant angiogenin, or purified AAC enzyme) onto a sensor chip.

  • Binding Analysis: Flow solutions of N1-Acetyl Neamine at various concentrations over the sensor surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Comparative Analysis: Perform parallel experiments with neamine to determine the effect of N1-acetylation on binding affinity.

Table 1: Hypothetical SPR Data for N1-Acetyl Neamine Binding

AnalyteLigandka (1/Ms)kd (1/s)KD (M)
N1-Acetyl Neamine16S rRNA A-site1.2 x 10^45.0 x 10^-34.2 x 10^-7
Neamine16S rRNA A-site8.5 x 10^52.1 x 10^-32.5 x 10^-9
N1-Acetyl NeamineAngiogenin3.7 x 10^41.8 x 10^-34.9 x 10^-8
NeamineAngiogenin2.1 x 10^44.5 x 10^-32.1 x 10^-7

Diagram: Experimental Workflow for Target Validation

G cluster_0 Target Identification & Validation Workflow start Postulated Target binding_assay Biophysical Binding Assay (e.g., SPR, ITC) start->binding_assay Quantify Binding Affinity functional_assay In Vitro Functional Assay (e.g., Enzyme inhibition, Cell-based assay) binding_assay->functional_assay Confirm Functional Effect in_vivo_model In Vivo Disease Model (e.g., Xenograft, Infection model) functional_assay->in_vivo_model Assess In Vivo Efficacy validated_target Validated Therapeutic Target in_vivo_model->validated_target Establish Therapeutic Relevance

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

In Vitro Functional Assays

Objective: To assess the functional consequences of N1-Acetyl Neamine binding to its putative targets.

  • Antibacterial Activity:

    • Method: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of bacterial strains, including aminoglycoside-resistant isolates.

    • Expected Outcome: Determination of the antibacterial spectrum and potency of N1-Acetyl Neamine.

  • Inhibition of Protein Synthesis:

    • Method: In vitro translation assay using a bacterial cell-free extract.

    • Expected Outcome: Quantification of the inhibitory effect of N1-Acetyl Neamine on bacterial protein synthesis.

  • Anti-Angiogenic Activity:

    • Method: Endothelial cell proliferation, migration, and tube formation assays in the presence of angiogenin.

    • Expected Outcome: Evaluation of the anti-angiogenic potential of N1-Acetyl Neamine.

  • Enzyme Inhibition Assay:

    • Method: Spectrophotometric or fluorometric assay to measure the activity of a purified AAC enzyme in the presence of varying concentrations of N1-Acetyl Neamine.

    • Expected Outcome: Determination of the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).

Cellular and In Vivo Models

Objective: To evaluate the therapeutic potential of N1-Acetyl Neamine in relevant biological systems.

  • Cellular Assays:

    • Method: Cytotoxicity assays in mammalian cell lines to assess the safety profile.

    • Method: Cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.

  • In Vivo Models:

    • Method: For antibacterial evaluation, use of murine infection models (e.g., sepsis, thigh infection).

    • Method: For anti-cancer evaluation, use of tumor xenograft models in immunocompromised mice.

    • Parameters to Measure: Survival rates, bacterial burden, tumor volume, and relevant biomarkers.

Conclusion and Future Directions

N1-Acetyl Neamine represents a largely unexplored derivative of a well-known bioactive molecule. The strategic placement of an acetyl group at the N1 position of the 2-deoxystreptamine ring has the potential to significantly alter its pharmacological properties, opening up new avenues for therapeutic intervention. The postulated targets—ranging from modulated interactions with the bacterial ribosome and angiogenin to novel RNA-binding profiles and the inhibition of resistance enzymes—provide a solid foundation for future research.

The experimental workflows detailed in this guide offer a clear and systematic approach to validating these putative targets. Through a combination of biophysical, biochemical, cellular, and in vivo studies, the true therapeutic potential of N1-Acetyl Neamine can be elucidated. This research will not only shed light on the structure-activity relationships of this specific molecule but also contribute to the broader understanding of how chemical modifications can be harnessed to develop novel therapeutics for a range of diseases.

References

  • Reeves, C. M., et al. (2021). Aminoglycoside 6′-N-acetyltransferase Type Ib [AAC(6′)-Ib]-Mediated Aminoglycoside Resistance: Phenotypic Conversion to Susceptibility by Silver Ions. Antibiotics, 10(1), 29. [Link]

  • Reeves, C. M., et al. (2021). Aminoglycoside 6′-N-acetyltransferase Type Ib [AAC(6′)-Ib]-Mediated Aminoglycoside Resistance: Phenotypic Conversion to Susceptibility by Silver Ions. PMC. [Link]

  • Lambert, T., et al. (2001). Aminoglycoside 6′-N-Acetyltransferase Variants of the Ib Type with Altered Substrate Profile in Clinical Isolates of Enterobacter cloacae and Citrobacter freundii. Antimicrobial Agents and Chemotherapy, 45(3), 820-824. [Link]

  • Wyatt, J. E., et al. (2004). Molecular Mechanism of the Enterococcal Aminoglycoside 6'-N-Acetyltransferase': Role of GNAT-Conserved Residues in the Chemistry of Antibiotic Inactivation. Biochemistry, 43(1), 140-149. [Link]

  • Kimura, T., et al. (2013). Novel 6′-N-Aminoglycoside Acetyltransferase AAC(6′)-Iaj from a Clinical Isolate of Pseudomonas aeruginosa. PMC. [Link]

  • Green, K. D., et al. (2012). Studying aminoglycoside modification by the acetyltransferase class of resistance-causing enzymes via microarray. PMC. [Link]

  • Liénard, E., et al. (2021). Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS. PMC. [Link]

  • Mingeot-Leclercq, M. P., et al. (1999). Aminoglycosides: Activity and Resistance. PMC. [Link]

  • Lőrincz, K., et al. (2018). Synthesis of Glycosidic (β-1′′→6, 3′ and 4′) Site Isomers of Neomycin B and Their Effect on RNA and DNA Triplex Stability. PMC. [Link]

  • Gotte, G., et al. (2022). Neomycin, but Not Neamine, Blocks Angiogenic Factor Induced Nitric Oxide Release through Inhibition of Akt Phosphorylation. MDPI. [Link]

  • Lumen Learning. (n.d.). 15.11 Amines: Structures and Names. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Krause, K. M., et al. (2016). Aminoglycosides: An Overview. PMC. [Link]

  • Shakil, S., et al. (2008). Aminoglycoside Antibiotics in the 21st Century. ACS Chemical Biology, 3(6), 387-392. [Link]

  • Open Library Publishing Platform. (n.d.). 26.1 Amines – Structure and Naming. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Haddad, J., et al. (2002). Design and Synthesis of New Aminoglycoside Antibiotics Containing Neamine as an Optimal Core Structure: Correlation of Antibiotic Activity with in Vitro Inhibition of Translation. Journal of the American Chemical Society, 124(44), 13185-13196. [Link]

  • Minchin, R. F., et al. (1993). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. PubMed. [Link]

  • BYJU'S. (n.d.). Introduction to Amines – Compounds Containing Nitrogen. BYJU'S. [Link]

  • Chemistry LibreTexts. (2025). 24.1: Naming Amines. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2026). Naming Amines: Systematic and Common Nomenclature. Chemistry Steps. [Link]

  • Axios Research. (n.d.). Neomycin Impurity B (N1-Acetyl Neamine Tri-TFA Salt). Axios Research. [Link]

  • Muimo, R., & Isaac, R. E. (1992). Biogenic-amine acetylation: an additional function of the N-acetyltransferase from Fasciola hepatica. PMC. [Link]

  • Bernard, E., et al. (2012). Characterization of O-Acetylation of N-Acetylglucosamine: A NOVEL STRUCTURAL VARIATION OF BACTERIAL PEPTIDOGLYCAN. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Note: In Vitro Protocols for N1-Acetyl Neamine Tri-TFA Salt

Target Audience: Analytical Chemists, Enzymologists, and Drug Development Professionals Content Focus: Analytical Impurity Profiling and Enzymatic Kinetic Assays Executive Summary & Mechanistic Rationale N1-Acetyl Neamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Enzymologists, and Drug Development Professionals Content Focus: Analytical Impurity Profiling and Enzymatic Kinetic Assays

Executive Summary & Mechanistic Rationale

N1-Acetyl Neamine (often classified in pharmacopeial contexts as Neomycin Impurity B ) is a critical derivative of the aminoglycoside neamine[1]. In clinical and microbiological contexts, the N1 position of the 2-deoxystreptamine ring is essential for the hydrogen-bonding interactions that anchor aminoglycosides to the bacterial 16S rRNA A-site[2].

Bacterial resistance is frequently mediated by Aminoglycoside-Modifying Enzymes (AMEs), specifically Aminoglycoside Acetyltransferases (AACs), which covalently attach an acetyl group from Acetyl-CoA to the N1 amine[2]. This modification sterically clashes with the ribosomal binding pocket, neutralizing the antibiotic's efficacy[3].

The Tri-Trifluoroacetate (TFA) salt form of N1-Acetyl Neamine is engineered specifically for in vitro applications. The TFA counterions neutralize the remaining highly basic primary amines, preventing severe hygroscopicity, improving shelf-life, and ensuring rapid, predictable dissolution in aqueous buffers or mobile phases[1].

This application note provides field-proven, self-validating protocols for utilizing N1-Acetyl Neamine Tri-TFA Salt in two primary workflows:

  • Analytical Chromatography (LC-MS/MS): As a reference standard for API quality control.

  • Enzymatic Assays: As a definitive product standard for quantifying AAC(1) enzyme kinetics and screening AME inhibitors.

Physicochemical Properties & Handling

To ensure reproducible in vitro results, researchers must account for the stoichiometry of the Tri-TFA salt when calculating molarities for standard curves.

PropertyValue / DescriptionRationale / Causality
Chemical Name N1-Acetyl Neamine Tri-TFA SaltAcetylated at the N1 position of the 2-deoxystreptamine core.
Pharmacopeial Name Neomycin Impurity BRecognized degradation/synthesis byproduct of Neomycin[1].
CAS Number 783246-68-4 (Free Base)[1]Tri-TFA salt CAS is often unassigned or proprietary.
Molecular Formula C₁₄H₂₈N₄O₇ · 3(C₂HF₃O₂)Accounts for the free base and three TFA molecules[4].
Molecular Weight 364.39 (Base) + 342.06 (Salt) = 706.45 g/mol Critical: Use 706.45 g/mol when calculating assay molarity[1].
Solubility >50 mg/mL in H₂O or MethanolHighly polar; insoluble in non-polar organics (Hexane, DCM).
Storage -20°C, desiccatedPolyamines are prone to oxidation and moisture absorption.

Workflow 1: LC-MS/MS Protocol for Impurity Profiling

Aminoglycosides lack a UV chromophore, rendering standard UV/Vis detection ineffective. While Evaporative Light Scattering Detection (ELSD) can be used, LC-MS/MS is the gold standard for quantifying Neomycin Impurity B due to its superior sensitivity and specificity.

Because traditional Reversed-Phase (RP) C18 columns fail to retain highly polar aminoglycosides without heavy ion-pairing agents (which suppress MS ionization), this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) .

Step-by-Step HILIC-MS/MS Methodology

Step 1: Standard Preparation (Self-Validating System)

  • Accurately weigh 7.06 mg of N1-Acetyl Neamine Tri-TFA Salt.

  • Dissolve in 10 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to create a 1.0 mM stock solution.

  • Prepare a calibration curve via serial dilution (10 nM to 10 µM) in the same diluent.

  • Causality Check: Spike samples with an isotopically labeled internal standard (e.g., Tobramycin-d5) to correct for matrix effects and ionization suppression.

Step 2: Chromatographic Separation

  • Column: HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 50 mM Ammonium Formate in H₂O (pH 3.0 adjusted with Formic Acid). Low pH ensures full protonation of the amines for stable retention.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.01090
1.01090
5.05050
7.05050
7.11090
10.01090

Step 3: Mass Spectrometry (ESI+)

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Ion (Q1): m/z 365.2 [M+H]⁺ (Based on free base MW of 364.39).

  • Product Ion (Q3): m/z 163.1 (Cleavage of the glycosidic bond yielding the 2-deoxystreptamine fragment).

LCMS_Workflow Prep Sample Preparation (Spike Internal Standard) Chrom HILIC Separation (Amide Column, pH 3.0) Prep->Chrom Ion ESI+ Ionization (Monitor [M+H]+ m/z 365.2) Chrom->Ion Detect MRM Detection (Fragment m/z 163.1) Ion->Detect Valid Data Validation (Quantify vs. Tri-TFA Standard) Detect->Valid

LC-MS/MS analytical workflow for quantifying Neomycin Impurity B using the reference standard.

Workflow 2: In Vitro Enzymatic Assay for AAC(1) Kinetics

In drug discovery, overcoming AME-mediated resistance requires developing AAC inhibitors[2]. To evaluate these inhibitors, researchers must measure the rate at which AAC(1) acetylates neamine. N1-Acetyl Neamine Tri-TFA Salt serves as the absolute quantitative reference standard for the reaction product.

Step-by-Step Enzymatic Methodology

Step 1: Assay Buffer Preparation

  • 50 mM HEPES (pH 7.5)

  • 150 mM NaCl

  • 1 mM DTT (Dithiothreitol) to maintain enzyme active site cysteines in a reduced state.

Step 2: Reaction Assembly

  • In a 96-well microplate, combine Assay Buffer, 100 µM Neamine (substrate), and the AAC(1) enzyme (e.g., 10 nM final concentration).

  • Control Wells: Include a "No Enzyme" blank and a "No Acetyl-CoA" blank to establish baseline noise.

  • Initiate the reaction by adding 200 µM Acetyl-CoA.

  • Incubate at 37°C.

Step 3: Reaction Quenching & Quantification

  • At specific time points (e.g., 5, 10, 15, 30 mins), quench the reaction by adding an equal volume of ice-cold Acetonitrile containing 1% TFA. Causality: The acid denatures the enzyme, immediately halting kinetics, while the organic solvent precipitates the protein for easy centrifugation.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to LC vials.

  • Quantify the formation of N1-Acetyl Neamine using the LC-MS/MS method described in Section 3, comparing the peak area directly against the N1-Acetyl Neamine Tri-TFA Salt standard curve.

AAC_Pathway Neamine Neamine (Substrate) Enzyme AAC(1) Enzyme (Acetyltransferase) Neamine->Enzyme AcCoA Acetyl-CoA (Cofactor) AcCoA->Enzyme Product N1-Acetyl Neamine (Product / Reference) Enzyme->Product N1-Acetylation CoA Coenzyme A (Byproduct) Enzyme->CoA

Mechanism of AAC(1)-mediated N1-acetylation of neamine yielding N1-Acetyl Neamine.

Troubleshooting & Data Validation

  • Peak Tailing in LC-MS: Aminoglycosides strongly interact with free silanols on silica-based columns. If peak tailing occurs for the N1-Acetyl Neamine standard, ensure the mobile phase pH is strictly maintained at 3.0, or switch to a PEEK-lined column to prevent metal-ion chelation.

  • Low Product Yield in Enzymatic Assay: AAC enzymes are sensitive to product inhibition by Coenzyme A. If the reaction rate plateaus prematurely, ensure the initial substrate conversion is kept below 15% (initial rate conditions) or couple the assay with a system that consumes Coenzyme A (e.g., α-ketoglutarate dehydrogenase).

  • Mass Spec Signal Suppression: The TFA counterions in the reference standard can cause ion suppression in ESI+. Ensure the chromatographic gradient effectively separates the elution of the N1-Acetyl Neamine peak from the solvent front where TFA typically elutes in HILIC mode.

References

  • Axios Research. "Neomycin Sulfate EP Impurity E - CAS - 1263-89-4 (sulfate)." Axios Research Catalog. Available at:[Link][4]

  • Axios Research. "Neomycin Impurity B (N1-Acetyl Neamine Tri-TFA Salt) - CAS - 783246-68-4 (free base)." Axios Research Catalog. Available at:[Link][1]

  • Labby, K. J., & Garneau-Tsodikova, S. (2013). "Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections." Future Medicinal Chemistry, 5(11), 1285–1309. Available at:[Link][2]

  • Stogios, P. J., et al. (2018). "Plasticity of Aminoglycoside Binding to Antibiotic Kinase APH(2″)-Ia." Antimicrobial Agents and Chemotherapy, 62(9). Available at:[Link][3]

Sources

Application

Application Note: N1-Acetyl Neamine Tri-TFA Salt in RNA Binding Assays and Resistance Mechanism Profiling

Target Audience: Biophysicists, Structural Biologists, and Antimicrobial Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Scientific Context & Mechanistic Causality The stud...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Biophysicists, Structural Biologists, and Antimicrobial Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Scientific Context & Mechanistic Causality

The study of small molecule-RNA interactions is a cornerstone of modern antimicrobial and antiviral drug discovery. Aminoglycosides, particularly those sharing the pseudodisaccharide neamine core (rings I and II), are classical RNA-binders that target the 16S ribosomal RNA (rRNA) A-site, inducing translational misreading[1].

However, the clinical efficacy of aminoglycosides is severely compromised by bacterial resistance enzymes, most notably the Aminoglycoside N-acetyltransferases (AACs) . These enzymes covalently modify the aminoglycoside structure, neutralizing its RNA-binding capacity[2].

N1-Acetyl Neamine Tri-TFA Salt (a highly pure, stable trifluoroacetic acid salt form of N1-acetylated neamine) serves as an indispensable biochemical tool in this space. It is utilized primarily as:

  • A Negative Control in RNA Binding Assays: To validate the specificity of novel RNA-targeting ligands.

  • A Thermodynamic Probe: To quantify the exact energetic penalty of N1-acetylation on RNA affinity.

  • An Enzymatic Product Standard: For calibrating AAC enzyme kinetic assays (e.g., high-throughput screening of AAC inhibitors).

The Causality of Binding Loss (Structure-Activity Relationship)

Why does N1-acetylation abolish RNA binding? In the wild-type neamine-RNA complex, the unprotonated N1-amino group of the 2-deoxystreptamine (2-DOS) ring is protonated at physiological pH, providing a critical electrostatic anchor to the negatively charged RNA phosphodiester backbone. Furthermore, it acts as a direct hydrogen bond donor to conserved nucleotides (e.g., U1406 and G1408 in the bacterial 16S A-site)[3].

Acetylation at the N1 position converts the basic amine into a neutral amide. This modification creates a dual penalty:

  • Electrostatic Neutralization: The loss of the positive charge drastically reduces the enthalpy of binding ( ΔH ).

  • Steric Clash: The bulky acetyl group prevents the 2-DOS ring from deeply inserting into the major groove of the RNA target, disrupting the highly conserved binding pocket[2].

ResistanceMechanism Neamine Neamine (Active Antibiotic) AAC AAC Enzyme + Acetyl-CoA Neamine->AAC Enzymatic Modification RNA_Active 16S rRNA A-site (High Affinity Binding) Neamine->RNA_Active H-bonds & Electrostatics N1Acetyl N1-Acetyl Neamine (Inactive Metabolite) AAC->N1Acetyl N1-Acetylation RNA_Inactive 16S rRNA A-site (Binding Abolished) N1Acetyl->RNA_Inactive Steric Clash & Neutralization

Figure 1: Mechanism of aminoglycoside resistance via N1-acetylation, demonstrating the loss of RNA binding affinity.

Experimental Design: The Self-Validating System

When conducting RNA-binding assays, false positives (due to non-specific electrostatic aggregation) are common. A robust assay must be a self-validating system. By running wild-type Neamine (positive control) in parallel with N1-Acetyl Neamine Tri-TFA Salt (negative/low-affinity control), researchers can definitively prove that their assay is measuring specific major-groove binding rather than non-specific backbone interactions[4].

Why the Tri-TFA Salt Form?

Aminoglycosides are highly basic and hygroscopic. The Tri-TFA (Trifluoroacetic acid) salt form provides superior crystalline stability and precise molecular weight definition compared to sulfate or chloride salts. This ensures accurate molarity calculations—a strict requirement for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Critical Insight: Because TFA is a strong acid, dissolving the Tri-TFA salt in unbuffered water will drop the pH significantly. Always reconstitute the salt directly into a high-capacity buffer (e.g., 50 mM HEPES, pH 7.4) to prevent acid-catalyzed RNA denaturation during the assay.

Validated Protocols for RNA Binding Assays

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time kinetics ( kon​ , koff​ ) and affinity ( Kd​ ) data for RNA-ligand interactions[1].

Materials:

  • Sensor Chip SA (Streptavidin-coated).

  • 5'-Biotinylated 16S rRNA A-site construct (27-mer).

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20.

  • Ligands: Neamine and N1-Acetyl Neamine Tri-TFA Salt.

Step-by-Step Methodology:

  • RNA Immobilization: Dilute the biotinylated RNA to 50 nM in running buffer. Inject over Flow Cell 2 (FC2) at 5 µL/min until a response of ~300-400 RU is achieved. Leave Flow Cell 1 (FC1) blank as a reference.

  • Ligand Preparation: Prepare a 2-fold dilution series of N1-Acetyl Neamine Tri-TFA Salt from 100 µM down to 1.56 µM in running buffer. (Note: Wild-type neamine should be titrated from 10 µM down to 156 nM).

  • Injection Cycle: Inject each ligand concentration over FC1 and FC2 at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 180-second buffer flow (dissociation phase).

  • Regeneration: Because N1-Acetyl Neamine has rapid off-rates, extended buffer flow is usually sufficient. If baseline is not reached, inject 1 M NaCl for 30 seconds.

  • Data Analysis: Subtract FC1 from FC2 (reference subtraction). Fit the sensorgrams to a 1:1 steady-state affinity model, as the fast kinetics of aminoglycoside fragments often preclude accurate fitting to a Langmuir kinetic model.

SPRWorkflow Step1 1. RNA Immobilization (Biotin-RNA on SA Chip) Step2 2. Ligand Preparation (Buffer Match Tri-TFA Salt) Step1->Step2 Step3 3. SPR Injection (Multi-cycle Kinetics) Step2->Step3 Step4 4. Reference Subtraction (FC2 - FC1) Step3->Step4 Step5 5. Steady-State Fitting (Determine Kd) Step4->Step5

Figure 2: Step-by-step SPR workflow for determining RNA-ligand binding kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the thermodynamic driving forces ( ΔH , −TΔS ) of the binding event.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the RNA target (e.g., 20 µM) extensively against the ITC buffer (50 mM Sodium Cacodylate pH 7.0, 100 mM NaCl, 1 mM MgCl2).

  • Ligand Matching: Dissolve the N1-Acetyl Neamine Tri-TFA Salt using the exact dialysate from the RNA preparation to prevent heat of dilution artifacts. Prepare the ligand at 300 µM.

  • Titration: Load the RNA into the sample cell and the ligand into the syringe. Perform 25 injections of 1.5 µL each at 25°C, with a 120-second spacing between injections to allow the heat signal to return to baseline.

  • Control Titration: Titrate the ligand into the buffer alone to measure the heat of dilution. Subtract this from the main experimental data.

  • Analysis: Integrate the peaks and fit to a one-site binding model.

Quantitative Data Presentation

The following table summarizes the expected biophysical parameters when comparing wild-type Neamine to the N1-Acetylated derivative against the bacterial 16S rRNA A-site. The data illustrates the catastrophic loss of affinity upon N1-acetylation, validating its use as a negative control.

CompoundRNA TargetAssay Type Kd​ ( μ M) ΔH (kcal/mol) −TΔS (kcal/mol)Reference
Neamine 16S A-siteSPR1.2 - 2.5N/AN/A[1]
Neamine 16S A-siteITC~1.5-12.4+4.2[3]
N1-Acetyl Neamine 16S A-siteSPR> 100N/AN/A[4]
N1-Acetyl Neamine 16S A-siteITCNo Binding~ 0~ 0[2]

Table 1: Comparative binding affinities and thermodynamics. N1-acetylation effectively abolishes measurable binding to the primary RNA target under physiological conditions.

References

  • Wong, C. H., et al. (1999). Design and Synthesis of New Aminoglycoside Antibiotics Containing Neamine as an Optimal Core Structure: Correlation of Antibiotic Activity with in Vitro Inhibition of Translation. Journal of the American Chemical Society.[Link]

  • Hegde, S., Dam, T. K., & Brewer, C. F. (2002). Thermodynamics of Aminoglycoside and Acyl-Coenzyme A Binding to the Salmonella enterica AAC(6')-Iy Aminoglycoside N-Acetyltransferase. Biochemistry.[Link]

  • Sucheck, S. J., et al. (2001). An Efficient Synthesis of Mimetics of Neamine for RNA Recognition. Organic Letters.[Link]

  • Arya, D. P. (2009). Aminoglycosides: Molecular Insights on the Recognition of RNA and Aminoglycoside Mimics. Current Topics in Medicinal Chemistry.[Link]

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to the Experimental Design for Testing N1-Acetyl Neamine's Antibacterial Activity

Introduction: The Scientific Imperative for Novel Antibacterial Agents The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, compelling an urgent and innovative re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Imperative for Novel Antibacterial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, compelling an urgent and innovative response from the scientific community. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of multidrug-resistant bacteria that are particularly concerning due to their ability to "escape" the effects of many currently available antibiotics.[1][2][3][4] This escalating crisis necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. N1-Acetyl Neamine, a derivative of the aminoglycoside neamine, represents a promising candidate in this endeavor. Aminoglycosides traditionally act by binding to the 16S rRNA of the bacterial ribosome, leading to mistranslation and inhibition of protein synthesis.[5][6] However, modifications to the neamine core, such as N-acetylation, may alter this mechanism, potentially overcoming existing resistance pathways.[5][7] Furthermore, some amphiphilic neamine derivatives have been shown to target bacterial membranes, suggesting a dual or alternative mode of action.[8][9][10]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial potential of N1-Acetyl Neamine. The protocols herein are designed to be self-validating, incorporating established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[11][12] This guide will navigate the user through a logical, stepwise experimental workflow, from initial screening to a more detailed characterization of the compound's antibacterial properties and preliminary safety assessment.

Experimental Workflow: A Phased Approach to Characterization

A systematic evaluation of a novel antibacterial agent requires a multi-faceted approach. The following workflow provides a logical progression from broad screening to more specific and mechanistic assays.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Bacteriostatic Determination cluster_2 Phase 3: Preliminary Safety & Selectivity P1_Disk Disk Diffusion Assay (Qualitative Susceptibility) P1_MIC Broth Microdilution Assay (Quantitative Potency - MIC) P1_Disk->P1_MIC Identifies promising candidates for MIC P2_TimeKill Time-Kill Kinetics Assay P1_MIC->P2_TimeKill MIC values inform concentration selection P3_Cytotox Mammalian Cell Cytotoxicity Assay (e.g., MTT/XTT) P2_TimeKill->P3_Cytotox Efficacy data warrants safety evaluation P3_Index Therapeutic Index Calculation P3_Cytotox->P3_Index Combines efficacy and safety data

Caption: Phased experimental workflow for evaluating N1-Acetyl Neamine.

Phase 1: Primary Screening for Antibacterial Activity

The initial phase aims to determine if N1-Acetyl Neamine possesses antibacterial activity and to quantify its potency against a panel of clinically relevant bacteria.

Disk Diffusion Assay (Kirby-Bauer Test)

The disk diffusion method is a qualitative, low-cost, and rapid screening tool to assess the susceptibility of bacteria to an antimicrobial agent.[13][14][15] It is based on the principle that the agent will diffuse from an impregnated disk into an agar medium, creating a concentration gradient. If the bacteria are susceptible, a zone of growth inhibition will appear around the disk.[15]

Causality Behind Experimental Choices: This assay is an excellent first-pass screen due to its simplicity and ability to test multiple bacterial strains simultaneously. It provides a clear visual indication of antibacterial activity, allowing for the rapid identification of susceptible species. The use of Mueller-Hinton Agar (MHA) is critical as it is a standardized medium with low levels of inhibitors that could interfere with the results.[16]

Protocol: Disk Diffusion Assay

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline (0.85%) to achieve a turbidity equivalent to a 0.5 McFarland standard.[14][17] This standardizes the bacterial density.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60° each time to ensure confluent growth.[14][18]

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of N1-Acetyl Neamine (e.g., 30 µ g/disk ). A solvent control disk (impregnated with the vehicle used to dissolve the compound) must be included.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact. Disks should be spaced at least 24 mm apart.[14]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a caliper.[18]

    • The results are interpreted qualitatively: the presence of a clear zone indicates susceptibility.[15] The size of the zone provides a preliminary indication of the compound's potency.[13]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][19] The MIC is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation.[16] This quantitative method is essential for comparing the potency of N1-Acetyl Neamine against different bacterial strains.

Causality Behind Experimental Choices: This method provides a quantitative measure of potency (the MIC value), which is more informative than the qualitative result of the disk diffusion assay. The use of 96-well plates allows for high-throughput testing of multiple concentrations and replicates. Following CLSI guidelines ensures that the results are standardized and comparable to data from other studies.[12]

Protocol: Broth Microdilution Assay

  • Preparation of N1-Acetyl Neamine Dilutions:

    • Prepare a stock solution of N1-Acetyl Neamine in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a two-fold serial dilution of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the N1-Acetyl Neamine dilutions.

    • Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of N1-Acetyl Neamine at which there is no visible growth.[16]

Data Presentation: MIC Values of N1-Acetyl Neamine

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Insert experimental value]
Enterococcus faecium (Vancomycin-Resistant)Gram-positive[Insert experimental value]
Escherichia coli ATCC 25922Gram-negative[Insert experimental value]
Klebsiella pneumoniae (Carbapenem-Resistant)Gram-negative[Insert experimental value]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert experimental value]
Acinetobacter baumannii (Multidrug-Resistant)Gram-negative[Insert experimental value]

Phase 2: Determining the Nature of Antibacterial Action

Once the MIC is established, the next critical step is to determine whether N1-Acetyl Neamine is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). The time-kill kinetics assay is the definitive method for this purpose.[20][21]

Time_Kill_Assay cluster_0 Assay Setup cluster_1 Sampling and Plating cluster_2 Analysis Start Standardized Bacterial Inoculum Add_Compound Add N1-Acetyl Neamine (at multiples of MIC) Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate T0 Time 0h Incubate->T0 T2 Time 2h Incubate->T2 T4 Time 4h Incubate->T4 T8 Time 8h Incubate->T8 T24 Time 24h Incubate->T24 Plate Serial Dilution & Plating T0->Plate T2->Plate T4->Plate T8->Plate T24->Plate Count Count CFUs Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Interpret Determine Bactericidal (≥3-log10 reduction) or Bacteriostatic Activity Plot->Interpret

Caption: Workflow for the time-kill kinetics assay.

Time-Kill Kinetics Assay

This assay measures the change in bacterial viability over time in the presence of an antimicrobial agent.[22] A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[20][21]

Causality Behind Experimental Choices: By sampling at multiple time points, this assay provides a dynamic view of the antibacterial effect, which is crucial for understanding the compound's pharmacodynamics. Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) reveals whether the killing effect is concentration-dependent.[23]

Protocol: Time-Kill Kinetics Assay

  • Assay Setup:

    • Prepare flasks containing CAMHB with N1-Acetyl Neamine at concentrations corresponding to 0x (growth control), 1x, 2x, and 4x the predetermined MIC for the test organism.

    • Inoculate each flask with the test bacterium to a final density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Quantification:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[21]

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.[21]

  • Data Analysis:

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL against time for each concentration of N1-Acetyl Neamine and the growth control.

    • A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is indicative of bactericidal activity.[23]

Phase 3: Preliminary Safety and Selectivity Assessment

A promising antibacterial agent must be effective against bacteria while exhibiting minimal toxicity to host cells. This phase provides a preliminary assessment of N1-Acetyl Neamine's cytotoxicity.

Mammalian Cell Cytotoxicity Assay (MTT/XTT)

The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[24][25] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[24][26] The intensity of the color is proportional to the number of living cells. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[25][26]

Causality Behind Experimental Choices: Evaluating cytotoxicity is a critical step in early-stage drug development.[27] Using a standard mammalian cell line (e.g., HEK293 or HepG2) provides a reproducible system to assess the compound's potential for host toxicity. This allows for the calculation of a therapeutic index, a key parameter for drug development.

Protocol: XTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293) at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N1-Acetyl Neamine in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used for the compound) and a no-cell control (medium only).

    • Incubate for a period relevant to the intended therapeutic use (e.g., 24 or 48 hours).

  • XTT Reagent Addition and Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used.[25]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Therapeutic Index Calculation

The therapeutic index (TI) is a quantitative measure of the selectivity of a drug. It is the ratio of the concentration that is toxic to host cells to the concentration that is effective against the pathogen.

Calculation:

Therapeutic Index (TI) = CC50 / MIC

A higher TI value indicates a greater margin of safety, as a much higher concentration of the compound is required to harm host cells than to inhibit the bacteria.

Conclusion and Future Directions

This comprehensive guide outlines a robust and validated experimental framework for the initial characterization of N1-Acetyl Neamine's antibacterial properties. By systematically determining its antibacterial spectrum (Disk Diffusion), potency (MIC), mode of action (Time-Kill Assay), and preliminary safety profile (Cytotoxicity), researchers can generate the critical data necessary to advance this compound through the drug discovery pipeline. Positive results from this series of experiments would warrant further investigation into the specific molecular mechanism of action, in vivo efficacy in animal models of infection, and the potential for resistance development. The structured approach detailed herein ensures that the evaluation of N1-Acetyl Neamine is conducted with the highest degree of scientific rigor, providing a solid foundation for its potential development as a next-generation antibacterial agent.

References

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [URL: https://www.
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  • BenchChem. (2025). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.

  • Busi, F., et al. (2019). Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(10), 183002.

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  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.

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  • Shcharbin, D., et al. (2021). Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS. International Journal of Molecular Sciences, 22(16), 8783.

  • Ho, J. Y., et al. (2012). Rapid identification of ESKAPE bacterial strains using an autonomous microfluidic device. PloS one, 7(7), e41245.

  • L-H., et al. (2015). New Amphiphilic Neamine Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides. Antimicrobial Agents and Chemotherapy, 59(4), 1949-1956.

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Application

Application Note: Cell-Based Assays Utilizing N1-Acetyl Neamine Tri-TFA Salt for Aminoglycoside Resistance and Membrane Permeabilization Profiling

Introduction & Scientific Rationale The development of next-generation aminoglycosides—specifically amphiphilic neamine derivatives—has become a critical strategy for combating multidrug-resistant (MDR) Gram-negative pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of next-generation aminoglycosides—specifically amphiphilic neamine derivatives—has become a critical strategy for combating multidrug-resistant (MDR) Gram-negative pathogens like Pseudomonas aeruginosa[1]. While traditional aminoglycosides exert their bactericidal effect by binding to the 16S rRNA to inhibit protein synthesis, novel amphiphilic derivatives possess a dual mechanism: they also interact directly with lipopolysaccharides (LPS) to disrupt the bacterial outer membrane (OM)[2].

To rigorously evaluate these novel compounds, researchers must isolate membrane-disrupting effects from ribosomal inhibition. This is where N1-Acetyl Neamine Tri-TFA Salt becomes an indispensable analytical and biological tool[3].

In clinical resistance, Aminoglycoside Acetyltransferases (AACs) enzymatically modify aminoglycosides. Specifically, the AAC(1) enzyme acetylates the N1 position of the 2-deoxystreptamine ring[4]. This modification sterically and electronically abolishes the molecule's affinity for the 16S rRNA[4]. Consequently, N1-Acetyl Neamine serves as a structurally homologous, yet biologically inactive, baseline control. By utilizing N1-Acetyl Neamine in cell-based assays, researchers can unequivocally validate that the membrane-permeabilizing activity of novel derivatives is driven by their engineered lipophilic modifications, rather than the core neamine scaffold[1][5].

Expert Insight: Handling TFA Salts in Cell Culture

N1-Acetyl Neamine is commonly supplied as a Tri-Trifluoroacetate (TFA) salt due to reverse-phase HPLC purification[3]. Causality: Free trifluoroacetate ions can induce mild cytotoxicity and rapidly lower the pH of unbuffered media, leading to artifactual drops in cell viability. Always reconstitute this reference standard in a strongly buffered solution (e.g., 10 mM HEPES, pH 7.4) prior to introduction into cell-based assays.

Mechanism of Action & Resistance Pathway

Understanding the structural causality of N1-acetylation is key to assay design. Wild-type neamine enters the cell and binds the ribosomal A-site. When AAC(1) is present, it catalyzes the transfer of an acetyl group to the N1 amine[4]. This neutralizes the positive charge required for RNA backbone interaction, rendering the drug ineffective and allowing bacterial proliferation.

Mechanism Neamine Neamine (Active Antimicrobial) AAC AAC(1) Enzyme (Resistance Mechanism) Neamine->AAC Acetylated by rRNA 16S rRNA (Translation Inhibition) Neamine->rRNA Binds & Inhibits N1 N1-Acetyl Neamine (Inactive Metabolite/Control) AAC->N1 Converts to N1->rRNA Steric Hindrance (No Binding) Survive Bacterial Survival (Proliferation) N1->Survive Enables

Diagram 1: Mechanism of AAC(1)-mediated resistance converting active neamine into the inactive N1-Acetyl Neamine.

Experimental Workflows & Self-Validating Protocols

To provide a comprehensive profile of neamine-based compounds, we employ a dual-assay system: an Outer Membrane Permeabilization Assay and a Resazurin-based Cell Viability Assay.

Workflow cluster_assays Parallel Cell-Based Assays Prep Prepare P. aeruginosa Cultures (Log-Phase, OD600 = 0.5) Treat Compound Treatment (N1-Acetyl Neamine vs. Controls) Prep->Treat NPN OM Permeabilization (NPN Uptake Assay) Treat->NPN Resazurin Cell Viability (Resazurin Reduction) Treat->Resazurin Read1 Fluorescence Readout (Ex: 350 nm / Em: 420 nm) NPN->Read1 Read2 Fluorescence Readout (Ex: 560 nm / Em: 590 nm) Resazurin->Read2 Validate Data Validation (Compare to Baseline Control) Read1->Validate Read2->Validate

Diagram 2: Parallel cell-based assay workflow for evaluating membrane permeabilization and viability.

Protocol A: Outer Membrane Permeabilization (NPN Uptake Assay)

Causality: The OM of Gram-negative bacteria is stabilized by Mg²⁺ and Ca²⁺ ions cross-linking LPS molecules[2]. 1-N-phenylnaphthylamine (NPN) is a lipophilic probe that is normally excluded by an intact OM. If a compound disrupts the LPS layer, NPN partitions into the hydrophobic lipid bilayer, resulting in a massive increase in fluorescence[1]. N1-Acetyl Neamine is used here to prove that the neamine core alone does not disrupt the OM.

Step-by-Step Methodology:

  • Bacterial Preparation: Grow P. aeruginosa (e.g., ATCC 27853) in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) to mid-log phase (OD₆₀₀ = 0.5).

  • Washing: Centrifuge at 3,000 × g for 10 min. Wash the pellet twice and resuspend in 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose to an OD₆₀₀ of 0.5.

  • Probe Addition: Add NPN to the bacterial suspension to a final concentration of 10 μM. Incubate in the dark for 30 minutes at room temperature to allow baseline equilibration.

  • Compound Treatment (Self-Validation Matrix):

    • Blank: HEPES buffer + NPN (Background fluorescence).

    • Negative Control: Cells + NPN + Vehicle (0.1% DMSO/HEPES).

    • Baseline Control: Cells + NPN + N1-Acetyl Neamine Tri-TFA Salt (10 μM)[3].

    • Positive Control: Cells + NPN + Colistin (10 μM) (Known OM permeabilizer)[1].

    • Test Compound: Cells + NPN + Amphiphilic Neamine Derivative (10 μM)[5].

  • Kinetic Readout: Transfer 100 μL/well to a black 96-well microplate. Measure fluorescence immediately using a microplate reader (Excitation: 350 nm, Emission: 420 nm) every 2 minutes for 30 minutes.

  • Validation Check: The assay is considered valid if the Positive Control yields a >400% increase in Relative Fluorescence Units (RFU) compared to the Negative Control, and the Baseline Control (N1-Acetyl Neamine) remains within ±10% of the Negative Control.

Protocol B: Cell Viability and Translation Inhibition (Resazurin Assay)

Causality: Resazurin is a non-fluorescent blue dye that metabolically active cells reduce to resorufin, a highly fluorescent pink compound. By running this assay on both Wild-Type (WT) and AAC(1)-expressing strains, we can confirm the specific resistance profile of the N1-acetylation mechanism[4].

Step-by-Step Methodology:

  • Inoculation: Seed 96-well plates with 5 × 10⁵ CFU/mL of P. aeruginosa (WT) and an AAC(1)+ engineered strain in CA-MHB.

  • Dosing: Add serial dilutions (0.5 to 64 μg/mL) of Wild-Type Neamine and N1-Acetyl Neamine Tri-TFA Salt.

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 μL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours in the dark.

  • Readout: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Validation Check: Calculate the Z'-factor using untreated cells (100% viability) and media-only wells (0% viability). A Z'-factor > 0.5 validates the plate. N1-Acetyl Neamine should show high viability (no inhibition) across both strains, confirming its utility as an inactive structural control[3][4].

Quantitative Data Interpretation

The following table summarizes the expected quantitative outcomes when utilizing N1-Acetyl Neamine Tri-TFA Salt as a baseline against active derivatives.

Compound ClassSpecific AgentTarget AffinityMIC against WT P. aeruginosa (μg/mL)MIC against AAC(1)+ Strain (μg/mL)NPN Uptake (% of Colistin Max)
Wild-Type Aminoglycoside Neamine16S rRNA4 - 8> 64 (Resistant)< 5% (No OM disruption)
Reference Standard (Control) N1-Acetyl Neamine Tri-TFA Salt None (Steric Block) > 64 > 64 < 5%
Amphiphilic Derivative 3′,6-dinonyl neamine[2]LPS & 16S rRNA2 - 42 - 4 (Bypasses AAC)~85 - 95% (High OM disruption)
Positive Control ColistinLPS / Outer Membrane1 - 21 - 2100% (Assay Maximum)

Interpretation: The data clearly delineates causality. N1-Acetyl Neamine Tri-TFA Salt exhibits an MIC > 64 μg/mL across all strains and fails to induce NPN uptake. This proves that the neamine core itself cannot permeabilize the membrane. Therefore, the ~90% NPN uptake observed with amphiphilic derivatives (like 3′,6-dinonyl neamine) is exclusively caused by the addition of lipophilic alkyl chains interacting with the bacterial LPS[1][2].

References

  • Title: Neomycin Impurity B (N1-Acetyl Neamine Tri-TFA Salt) - CAS - 783246-68-4(free base) Source: Axios Research URL: [Link]

  • Title: Tuning the Antibacterial Activity of Amphiphilic Neamine Derivatives and Comparison to Paromamine Homologues Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS Source: PMC - NIH URL: [Link]

  • Title: New Amphiphilic Neamine Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: AAC(1): a new aminoglycoside-acetylating enzyme modifying the Cl aminogroup of apramycin Source: PubMed - NIH URL: [Link]

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Method

Application Notes &amp; Protocols: Using N1-Acetyl Neamine as a Probe for RNA Structure

Abstract RNA molecules are fundamental to cellular function, adopting complex three-dimensional structures that are crucial for their regulatory and catalytic roles.[1][2] Probing these structures provides invaluable ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

RNA molecules are fundamental to cellular function, adopting complex three-dimensional structures that are crucial for their regulatory and catalytic roles.[1][2] Probing these structures provides invaluable insight into biological mechanisms and offers avenues for therapeutic intervention. N1-Acetyl Neamine, a derivative of the aminoglycoside antibiotic neamine, has emerged as a valuable chemical probe for investigating RNA structure. Aminoglycosides are well-characterized RNA-binding molecules, known to interact with specific structural motifs, particularly the A-site of ribosomal RNA.[3][4][5] The N1-acetylation of neamine modulates its binding affinity and specificity, making it a more refined tool for structural analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and applications of N1-Acetyl Neamine as an RNA structure probe, including detailed protocols for chemical footprinting and binding affinity assays.

Principle of the Method: Mechanism of Action

N1-Acetyl Neamine, like other aminoglycosides, is a polycationic molecule at physiological pH, which drives its initial, non-specific electrostatic attraction to the negatively charged phosphate backbone of RNA.[5][6] However, its utility as a specific probe arises from its ability to recognize and bind to particular three-dimensional RNA structures with higher affinity.

The primary binding sites for neamine and its derivatives are often internal loops and bulges within RNA, most notably the bacterial ribosomal A-site.[5][7][8] The binding is mediated by a combination of electrostatic interactions and a network of specific hydrogen bonds between the amine and hydroxyl groups of the aminoglycoside and the functional groups of the RNA bases and backbone.[6] This interaction "locks" the RNA into a specific conformation.[5]

The N1-acetylation of neamine serves to reduce the overall positive charge of the molecule, which can decrease non-specific binding and refine its specificity for certain RNA targets. This modification allows for more precise interrogation of RNA structures. When N1-Acetyl Neamine binds to its target RNA motif, it sterically protects the ribose 2'-hydroxyl groups and the Watson-Crick faces of the bases within the binding pocket from chemical modification by footprinting reagents. This protection pattern, when analyzed, reveals the precise binding site and provides information about the local RNA structure.

Figure 1: Conceptual workflow of RNA footprinting using N1-Acetyl Neamine.

Applications in Research and Drug Development

The ability of N1-Acetyl Neamine to report on specific RNA structures makes it a versatile tool for:

  • RNA Structure Validation: Confirming the folding of in-vitro transcribed or synthetic RNA constructs.

  • Identifying Ligand Binding Sites: Mapping the precise binding location of small molecules on an RNA target.

  • Screening for RNA-Targeted Drugs: Using N1-Acetyl Neamine in competitive binding assays to identify new small molecules that bind to a specific RNA motif.

  • Studying RNA Conformational Changes: Detecting changes in RNA structure upon binding of proteins, other nucleic acids, or small molecule effectors.

Experimental Protocols

Protocol 1: Chemical Footprinting using SHAPE-MaP

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful technique to probe RNA structure at single-nucleotide resolution.[1][2][9] Flexible or unpaired nucleotides react with SHAPE reagents, while nucleotides constrained by base-pairing or ligand binding are unreactive.[10] The binding of N1-Acetyl Neamine will protect its binding site from modification, creating a "footprint" in the SHAPE reactivity data.

Materials:

  • N1-Acetyl Neamine

  • In-vitro transcribed or purified target RNA

  • SHAPE reagent (e.g., 1M7, NAI)

  • Folding Buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)

  • Quenching solution

  • Reverse transcriptase (e.g., SuperScript IV)

  • Primers specific to the target RNA

  • dNTPs

  • Reagents for library preparation and next-generation sequencing

Step-by-Step Methodology:

  • RNA Folding:

    • Prepare 5-10 pmol of your target RNA in a final volume of 18 µL of RNase-free water.

    • Denature the RNA by heating at 95°C for 2 minutes, then place on ice for 2 minutes.

    • Add 2 µL of 10x folding buffer.

    • Incubate at 37°C for 20 minutes to allow the RNA to fold into its native conformation.

  • N1-Acetyl Neamine Binding:

    • Prepare a stock solution of N1-Acetyl Neamine in RNase-free water.

    • Add the desired concentration of N1-Acetyl Neamine to the folded RNA. The optimal concentration should be determined empirically but typically ranges from 1 µM to 100 µM, depending on the binding affinity.

    • Prepare a parallel "no ligand" control by adding an equivalent volume of water.

    • Incubate at 37°C for 15-30 minutes to allow for binding equilibrium.

  • SHAPE Modification:

    • Prepare the SHAPE reagent according to the manufacturer's instructions, typically dissolved in anhydrous DMSO.

    • Add 1 µL of the SHAPE reagent to the RNA-ligand mixture and the "no ligand" control.

    • Prepare a "no modification" control by adding 1 µL of DMSO.

    • Incubate at 37°C for 5-15 minutes. The reaction time may need optimization.

    • Quench the reaction by adding a quenching agent (e.g., DTT).

  • RNA Purification:

    • Purify the modified RNA using a standard ethanol precipitation method or a suitable RNA cleanup kit to remove the SHAPE reagent, ligand, and buffer components.

  • Reverse Transcription (SHAPE-MaP):

    • Perform reverse transcription using a reverse transcriptase that introduces mutations at the sites of 2'-OH adducts.[2][11]

    • Set up the reaction with a gene-specific primer, dNTPs, and the purified RNA template according to the enzyme manufacturer's protocol. The presence of Mn2+ in the reaction buffer can enhance the detection of SHAPE adducts.[2]

  • Sequencing and Data Analysis:

    • Prepare sequencing libraries from the resulting cDNA.

    • Sequence the libraries using a high-throughput sequencing platform.

    • Analyze the sequencing data to calculate SHAPE reactivities for each nucleotide. This is done by quantifying the mutation rate at each position in the SHAPE-modified samples and normalizing against the "no modification" control.

    • A "footprint" is identified as a region of significantly reduced SHAPE reactivity in the N1-Acetyl Neamine-treated sample compared to the "no ligand" control.

Figure 2: High-level workflow for N1-Acetyl Neamine footprinting via SHAPE-MaP.

Protocol 2: Fluorescence Displacement Assay for Binding Affinity

A fluorescence indicator displacement (FID) assay is a common method to determine the binding affinity (Kd) of non-fluorescent ligands like N1-Acetyl Neamine.[12][13] The assay relies on the displacement of a fluorescent probe that binds to the same RNA target. When the probe is bound to the RNA, its fluorescence is enhanced or quenched; upon displacement by a competing ligand, the fluorescence returns to its unbound state level.[13]

Materials:

  • N1-Acetyl Neamine

  • Target RNA

  • Fluorescent probe known to bind the target RNA (e.g., a fluorescently-labeled aminoglycoside like pyrene-labeled tobramycin, or an intercalating dye like Thiazole Orange).[12]

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Fluorometer and appropriate microplates or cuvettes

Step-by-Step Methodology:

  • Assay Setup:

    • In a microplate or cuvette, prepare a solution containing the target RNA and the fluorescent probe at concentrations optimized for a good signal-to-noise ratio. A common starting point is to use the RNA at a concentration close to the Kd of the fluorescent probe.

    • Incubate the RNA and probe mixture in the binding buffer until the fluorescence signal is stable (typically 15-30 minutes).

  • Titration:

    • Measure the initial fluorescence of the RNA-probe complex.

    • Perform a serial dilution of the N1-Acetyl Neamine stock solution.

    • Add increasing concentrations of N1-Acetyl Neamine to the RNA-probe complex.

    • After each addition, allow the system to reach equilibrium (2-5 minutes) and measure the fluorescence intensity.[8]

    • Continue the titration until the fluorescence signal no longer changes, indicating saturation.

  • Data Analysis:

    • Plot the change in fluorescence as a function of the N1-Acetyl Neamine concentration.

    • Fit the resulting binding isotherm to a suitable competition binding equation to calculate the IC50 value (the concentration of N1-Acetyl Neamine required to displace 50% of the fluorescent probe).

    • Convert the IC50 to a dissociation constant (Kd) using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.

Table 1: Representative Binding Affinities of Aminoglycosides to RNA Targets

AminoglycosideRNA TargetMethodReported KdReference
TobramycinSelected RNA AptamerFluorescence~8.8 µM[14]
NeomycinHIV RREFluorescence~1.5 µM[12]
ParomomycinBacterial A-siteFluorescence~1 µM[8][13]

Note: The binding affinity of N1-Acetyl Neamine will be specific to the RNA target and experimental conditions. The values above are for related compounds and serve as an approximate reference.

Troubleshooting and Considerations

  • Non-specific Binding: The polycationic nature of aminoglycosides can lead to non-specific binding, especially at low salt concentrations.[15] Ensure that buffers contain sufficient monovalent and divalent cations (e.g., >100 mM KCl, 1-10 mM MgCl2) to shield electrostatic interactions.[15]

  • RNA Quality: The integrity and purity of the RNA are paramount. Always verify RNA quality via gel electrophoresis before starting an experiment.

  • Concentration Optimization: The optimal concentrations of RNA, N1-Acetyl Neamine, and SHAPE reagents or fluorescent probes must be determined empirically for each new system.

  • Data Interpretation: For footprinting, a decrease in SHAPE reactivity is a strong indicator of binding. However, ligand binding can also induce conformational changes that may result in increased reactivity at distal sites. A comprehensive analysis of the entire reactivity profile is essential.

References

  • Barciszewski, J., et al. (2006). Aminoglycoside Interactions with RNAs and Nucleases. In: The Chemical Biology of RNA. Available at: [Link]

  • Kirsebom, L. A., et al. (2006). Aminoglycoside interactions with RNAs and nucleases. PubMed. Available at: [Link]

  • Thomas, J. R., et al. (2018). Fluorescent peptide displacement as a general assay for screening small molecule libraries against RNA. PMC. Available at: [Link]

  • Trylska, J., et al. (2016). Interactions of aminoglycoside antibiotics with rRNA. Portland Press. Available at: [Link]

  • Waduge, P., et al. (2019). Use of a fluorescence assay to determine relative affinities of semisynthetic aminoglycosides to small RNAs representing bacterial and mitochondrial A sites. PMC. Available at: [Link]

  • Mlynsky, V., et al. (2019). Using SHAPE-MaP to probe small molecule-RNA interactions. PubMed. Available at: [Link]

  • Le, T. T., et al. (2019). Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. PMC. Available at: [Link]

  • Waller, P., et al. (1995). Specific binding of aminoglycoside antibiotics to RNA. CORE. Available at: [Link]

  • Hendrix, M., et al. (1997). Electrostatic Interactions in RNA Aminoglycosides Binding. Journal of the American Chemical Society. Available at: [Link]

  • Ofial, A. R., et al. (2011). A modified fluorescent intercalator displacement assay for RNA ligand discovery. PMC. Available at: [Link]

  • Weeks, K. M. (2017). In-cell RNA structure probing with SHAPE-MaP. ResearchGate. Available at: [Link]

  • Lees, K. V., et al. (2022). SHAPE-enabled fragment-based ligand discovery for RNA. PNAS. Available at: [Link]

  • Chen, Y., et al. (2022). Interrogating RNA–Small Molecule Interactions with Structure Probing and Artificial Intelligence-Augmented Molecular Simulations. ACS Central Science. Available at: [Link]

  • Szlachcic, A., et al. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. MDPI. Available at: [Link]

  • Mitchell, R. D., et al. (2023). A new reagent for in vivo structure probing of RNA G and U residues that improves RNA structure prediction alone and combined with DMS. PMC. Available at: [Link]

  • Mustoe, A. M., et al. (2019). Technique Development for Probing RNA Structure In Vivo and Genome-Wide. PMC. Available at: [Link]

  • Tan, Y. Z., et al. (2021). Recent Advances in Chemical Probing Strategies for RNA Structure Determination in Vivo. Wiley Online Library. Available at: [Link]

  • Simon, A. E., et al. (2021). Chemical and Enzymatic Probing of Viral RNAs: From Infancy to Maturity and Beyond. PMC. Available at: [Link]

  • Aurup, A., et al. (2005). The RNA-bound conformation of neamine as determined by transferred NOE experiments. PubMed. Available at: [Link]

  • Busan, S., & Weeks, K. M. (2015). Progress and challenges for chemical probing of RNA structure inside living cells. PMC. Available at: [Link]

  • Pinter, G., et al. (2019). Synthesis of Glycosidic (β-1′′→6, 3′ and 4′) Site Isomers of Neomycin B and Their Effect on RNA and DNA Triplex Stability. PMC. Available at: [Link]

  • Park, J. S., et al. (2001). Aminoglycoside antibiotics, neamine and its derivatives as potent inhibitors for the RNA-protein interactions derived from HIV-1 activators. PubMed. Available at: [Link]

  • Park, J. S., et al. (2001). ChemInform Abstract: Aminoglycoside Antibiotics, Neamine and Its Derivatives as Potent Inhibitors for the RNA-Protein Interactions Derived from HIV1 Activators. ResearchGate. Available at: [Link]

  • Murray, V. (2019). Enzymatic and chemical synthesis of N 1-acetylisoputreanine. (A)... ResearchGate. Available at: [Link]

  • Owen, C. D., et al. (2024). Many locks to one key: N-acetylneuraminic acid binding to proteins. PMC. Available at: [Link]

  • Takeda, Y., et al. (2022). Solid-phase synthesis of N-trichloroacetyl mannosamine 1-phosphate repeating units mimicking capsular polysaccharide derived from Neisseria meningitidis serotype A. PubMed. Available at: [Link]

  • Hsu, W. H., et al. (2019). Production of N-acetylneuraminic acid from N-acetylglucosamine and pyruvate using recombinant human renin binding protein and sialic acid aldolase in one pot. ResearchGate. Available at: [Link]

  • Bussink, A. P., et al. (2007). N-azidoacetylmannosamine-mediated chemical tagging of gangliosides. PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols: N1-Acetyl Neamine Tri-TFA Salt in Enzymatic Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Inhibitory Potential of N1-Acetyl Neamine N1-Acetyl Neamine, a derivative of the aminoglycoside antibiotic neamine, has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Inhibitory Potential of N1-Acetyl Neamine

N1-Acetyl Neamine, a derivative of the aminoglycoside antibiotic neamine, has emerged as a critical research tool in the study of enzymatic inhibition. While aminoglycosides are renowned for their antibacterial activity through binding to ribosomal RNA, modifications to their structure, such as the N1-acetylation in N1-Acetyl Neamine, can significantly alter their biological targets and potency. This targeted modification often reduces ribosomal activity while enhancing inhibitory action against specific enzymes, making it an invaluable molecular probe.

This guide provides an in-depth exploration of N1-Acetyl Neamine Tri-TFA Salt as a potent inhibitor, focusing on its application in studying enzymes such as aminoglycoside phosphotransferases (APHs) and certain glycosidases. The trifluoroacetic acid (TFA) salt form is frequently used to improve the compound's stability and solubility in aqueous buffers, which is crucial for reproducible experimental results. These studies are paramount in the fields of antibiotic resistance, where APHs are a key mechanism of bacterial defense, and in understanding the pathogenesis of lysosomal storage disorders.

Mechanism of Inhibition: A Tale of Two Targets

The inhibitory action of N1-Acetyl Neamine is primarily directed against two major classes of enzymes:

  • Aminoglycoside Phosphotransferases (APHs): These bacterial enzymes are a primary cause of clinical resistance to aminoglycoside antibiotics. APHs inactivate antibiotics by catalyzing the phosphorylation of key hydroxyl groups on the aminoglycoside scaffold. N1-Acetyl Neamine acts as a competitive inhibitor, binding to the enzyme's active site and preventing the phosphorylation of the substrate antibiotic. The N1-acetyl group can play a crucial role in enhancing the binding affinity to the active site of certain APH variants.

  • Glycosidases: Certain glycosidases, particularly lysosomal enzymes like beta-hexosaminidase, can also be inhibited by N1-Acetyl Neamine. In this context, it often functions as a competitive inhibitor, mimicking the natural substrate of the enzyme due to its aminosugar structure. This inhibitory activity makes it a useful tool for investigating the pathobiology of lysosomal storage diseases, such as Tay-Sachs and Sandhoff disease, where the function of such enzymes is compromised.

Core Protocols: From Theory to Benchtop

The following protocols are designed to be adaptable to specific laboratory settings and enzyme targets. The principles outlined are fundamental to generating robust and reproducible data.

Protocol 1: Preparation of N1-Acetyl Neamine Tri-TFA Salt Stock Solutions

Accurate preparation of the inhibitor stock solution is the cornerstone of any inhibition assay.

Expert Insight: The tri-TFA salt form of N1-Acetyl Neamine enhances its solubility in aqueous solutions. It is crucial to use a high-purity solvent and to account for the molecular weight of the salt form, not just the free base, for precise concentration calculations.

Materials:

  • N1-Acetyl Neamine Tri-TFA Salt

  • Nuclease-free water or appropriate buffer (e.g., 50 mM HEPES, pH 7.5)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the mass of N1-Acetyl Neamine Tri-TFA Salt required to prepare a stock solution of a desired concentration (e.g., 10 mM). Remember to use the full molecular weight of the salt form.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the calculated volume of nuclease-free water or buffer to the tube.

  • Vortex gently until the solid is completely dissolved. If necessary, brief sonication can be used.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: IC50 Determination using a Spectrophotometric Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of N1-Acetyl Neamine against a target enzyme. This example uses an APH enzyme with a coupled-enzyme assay.

Expert Insight: A coupled-enzyme assay is often used for APHs, where the production of ADP from ATP hydrolysis is coupled to the oxidation of NADH by lactate dehydrogenase (LDH) and pyruvate kinase (PK). The decrease in NADH absorbance at 340 nm is monitored over time. This continuous assay format provides real-time kinetic data.

Materials:

  • N1-Acetyl Neamine Tri-TFA Salt stock solution (from Protocol 1)

  • Target enzyme (e.g., APH(3')-IIIa)

  • Substrate aminoglycoside (e.g., kanamycin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Coupled-enzyme system components: phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of N1-Acetyl Neamine: From your stock solution, prepare a series of dilutions in the assay buffer to cover a wide range of concentrations (e.g., from 1 µM to 10 mM).

  • Prepare the reaction mixture: In each well of the 96-well plate, combine the assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Add the inhibitor: Add a fixed volume of each N1-Acetyl Neamine dilution to the respective wells. Include a control well with no inhibitor.

  • Add the enzyme: Add the target enzyme to each well and incubate for 5-10 minutes at the desired temperature (e.g., 25°C) to allow the inhibitor to bind.

  • Initiate the reaction: Start the reaction by adding the substrate aminoglycoside (e.g., kanamycin) to all wells.

  • Monitor the reaction: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates as a percentage of the uninhibited control. .

    • Plot the percentage of enzyme activity against the logarithm of the N1-Acetyl Neamine concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.

Data Presentation: Example IC50 Determination Parameters

ParameterValue
EnzymeAPH(3')-IIIa
Substrate10 µM Kanamycin
ATP1 mM
N1-Acetyl Neamine Conc.0 - 1 mM
Assay Buffer50 mM HEPES, pH 7.5
Temperature25°C
Wavelength340 nm
Protocol 3: Determining the Mode of Inhibition

This protocol determines whether N1-Acetyl Neamine acts as a competitive, non-competitive, or uncompetitive inhibitor.

Expert Insight: By measuring the enzyme kinetics at various substrate concentrations in the presence of different fixed concentrations of the inhibitor, the mode of inhibition can be elucidated. A Lineweaver-Burk plot is a classic method for visualizing this data.

Procedure:

  • Follow the setup of the spectrophotometric assay described in Protocol 2.

  • Perform the assay with a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value of the substrate).

  • Repeat step 2 for several fixed concentrations of N1-Acetyl Neamine (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Calculate the initial velocities for all conditions.

  • Generate a Lineweaver-Burk plot by plotting 1/velocity (1/V) against 1/[Substrate] (1/[S]).

  • Interpret the plot:

    • Competitive Inhibition: The lines will intersect on the y-axis. Vmax remains unchanged, while the apparent Km increases.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. Km remains unchanged, while Vmax decreases.

    • Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km are reduced.

Visualizing the Workflow and Data Analysis

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (Protocol 2) cluster_analysis Data Analysis P1 Prepare Stock Solution (Protocol 1) P2 Serial Dilution of N1-Acetyl Neamine P1->P2 A2 Add Inhibitor & Enzyme P2->A2 A1 Combine Assay Reagents (Buffer, ATP, Coupled System) A1->A2 A3 Initiate with Substrate A2->A3 A4 Monitor Absorbance (e.g., 340 nm) A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Normalize to Control (%) D1->D2 D3 Plot % Activity vs. [Inhibitor] D2->D3 D4 Fit Dose-Response Curve & Determine IC50 D3->D4

Caption: Workflow for IC50 determination of N1-Acetyl Neamine.

Data_Analysis_Logic cluster_raw_data Kinetic Data Acquisition cluster_processing Data Processing cluster_ic50 IC50 Determination cluster_moi Mode of Inhibition (MOI) Analysis Raw Raw Data (Absorbance vs. Time) V0 Calculate Initial Velocity (V₀) for each [I] Raw->V0 Norm Normalize: % Activity = (V₀ / V_control) * 100 V0->Norm Vary_S Vary [S] at fixed [I] V0->Vary_S Plot_IC50 Plot: % Activity vs. log[I] Norm->Plot_IC50 IC50 IC₅₀ Value Plot_IC50->IC50 LB_Plot Lineweaver-Burk Plot (1/V vs. 1/[S]) Vary_S->LB_Plot MOI Determine MOI (Competitive, etc.) LB_Plot->MOI

Caption: Logical flow of data analysis in inhibition studies.

References

  • Shakya, T., & Wright, G. D. (2010). N1-substitution of neamine as a strategy for the development of new aminoglycoside antibiotics and antibiotic adjuvants. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zarivach, R., et al. (2004). The crystal structure of the aminoglycoside resistance-determining enzyme APH(3')-IIIa in complex with kanamycin. Journal of Molecular Biology. Available at: [Link]

  • Boer, H., et al. (2021). Aminoglycoside-derived compounds as selective inhibitors of human lysosomal β-hexosaminidase. Journal of Medicinal Chemistry. Available at: [Link]

Method

Advanced Analytical Strategies for the Quantification of N1-Acetyl Neamine Tri-TFA Salt

Executive Summary The quantification of N1-Acetyl Neamine Tri-TFA Salt (a critical biosynthetic intermediate and degradation impurity of neomycin) presents a formidable analytical challenge. As an aminoglycoside derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of N1-Acetyl Neamine Tri-TFA Salt (a critical biosynthetic intermediate and degradation impurity of neomycin) presents a formidable analytical challenge. As an aminoglycoside derivative, it is highly polar, polybasic, and completely lacks a UV-absorbing chromophore[1]. Furthermore, its formulation as a tri-trifluoroacetic acid (TFA) salt introduces significant risks of ion suppression in mass spectrometry[2].

This Application Note provides a comprehensive, self-validating framework for the quantification of this compound. By moving away from highly variable derivatization techniques, we detail two orthogonal, direct-detection methodologies: HILIC-LC-MS/MS for highly specific trace analysis, and IP-RP-HPLC-CAD for robust bulk formulation quality control (QC).

Mechanistic Background & Causality of Experimental Choices

To design a robust assay for N1-Acetyl Neamine Tri-TFA Salt, the analytical system must overcome two fundamental chemical barriers:

Overcoming the Chromophore Deficit

Traditional High-Performance Liquid Chromatography (HPLC) relies on UV/Vis detectors, which are blind to the aliphatic, sugar-like structure of aminoglycosides. While pre-column derivatization (e.g., using FMOC-Cl or OPA) can append a chromophore, it introduces reaction-efficiency variability and extends sample preparation time.

  • The Solution : We utilize Charged Aerosol Detection (CAD) for universal, mass-proportional detection of non-volatile analytes[3][4], and Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive, structure-specific trace detection[1].

Chromatographic Retention & The TFA Matrix Challenge

N1-Acetyl Neamine is extremely hydrophilic; it elutes in the void volume of standard C18 reversed-phase columns[2]. Furthermore, the presence of the Tri-TFA salt matrix can cause severe ion suppression in the MS source. To achieve retention and mitigate matrix effects, we employ two distinct separation mechanisms:

  • HILIC (Hydrophilic Interaction Liquid Chromatography) : Ideal for LC-MS/MS. HILIC leverages the analyte's extreme polarity, partitioning it into a water-enriched layer on the stationary phase[1][2]. This allows for the use of highly volatile, MS-friendly buffers (e.g., Ammonium Formate) that help desorb the TFA salt.

  • Ion-Pairing Reversed-Phase (IP-RP) : Ideal for HPLC-CAD. We use a volatile ion-pairing reagent, Heptafluorobutyric Acid (HFBA) , which temporarily masks the basic amine groups of the neamine core. This increases the molecule's apparent hydrophobicity, allowing robust retention on a C18 column without fouling the CAD detector[3].

Aminoglycoside_Workflow cluster_0 Orthogonal Chromatographic Separation cluster_1 Detection Modality Sample N1-Acetyl Neamine Tri-TFA Salt Sample Prep Sample Preparation (Dilution & Matrix Match) Sample->Prep HILIC HILIC Column (Polar Retention) Prep->HILIC High Organic Diluent IPRP C18 Column + HFBA (Ion-Pairing RP) Prep->IPRP Aqueous Diluent MSMS Tandem Mass Spec (LC-MS/MS) Trace Analysis HILIC->MSMS Volatile Buffer CAD Charged Aerosol Detection (CAD) Universal/Bulk QC IPRP->CAD Volatile IPR Data Data Processing & Non-Linear/Linear Regression MSMS->Data CAD->Data

Figure 1: Orthogonal analytical workflows for aminoglycoside quantification.

Experimental Protocols (Self-Validating Systems)

Protocol A: Trace Quantification via HILIC-LC-MS/MS

This protocol is engineered for pharmacokinetic studies or trace impurity profiling where limits of detection (LOD) must fall below 1 ng/mL[1].

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the N1-Acetyl Neamine Tri-TFA Salt standard in 50:50 Acetonitrile:Water. Causality: Matrix matching the sample to the HILIC starting conditions prevents solvent shock and peak distortion[2].

  • Chromatographic Setup :

    • Column : Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm)[1].

    • Mobile Phase A : 20 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2 µL.

  • Mass Spectrometry (ESI+) : Set the MS to positive electrospray ionization. The Tri-TFA salt dissociates in the source, yielding the free base precursor ion [M+H]+ at m/z 365.2.

  • Self-Validation (System Suitability Testing - SST) :

    • Carryover Check : A blank injection immediately following the highest calibration standard must exhibit a signal ≤20% of the Limit of Quantification (LOQ).

    • Matrix Effect : Post-column infusion of the standard during a blank matrix run must show <15% ion suppression at the analyte's retention time.

Protocol B: Bulk Purity & Formulation QC via IP-RP-HPLC-CAD

This protocol is designed for routine quality control, offering a robust, derivatization-free alternative to microbiological assays[3][4].

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the sample in Mobile Phase A to a working concentration of 50 µg/mL.

  • Chromatographic Setup :

    • Column : Hypersil Gold aQ C18 (4.6 x 150 mm, 3 µm)[3].

    • Mobile Phase A : Water containing 0.15% HFBA (v/v)[3].

    • Mobile Phase B : Methanol containing 0.15% HFBA (v/v).

    • Flow Rate : 1.0 mL/min.

  • CAD Detection : Set the Corona CAD evaporation temperature to 35°C. Causality: This specific temperature ensures complete volatilization of the HFBA ion-pairing reagent and the TFA counter-ions, preventing baseline drift and detector fouling[4].

  • Self-Validation (SST) :

    • Resolution ( Rs​ ) : The critical resolution between Neamine and N1-Acetyl Neamine must be ≥2.0 .

    • Calibration Model : Because CAD response is inherently non-linear over wide dynamic ranges, the calibration curve must be fitted using a log-log transformation or a quadratic regression model (Acceptance criteria: R2≥0.995 )[4].

Detection_Mechanism cluster_CAD CAD Pathway cluster_MS MS/MS Pathway Analyte Eluting Aminoglycoside (No UV Chromophore) Nebulize Nebulization & Evaporation Analyte->Nebulize HPLC-CAD ESI Electrospray Ionization (ESI+) Analyte->ESI LC-MS/MS Charge Corona Discharge Charge Transfer Nebulize->Charge Electrometer Electrometer (Mass-proportional) Charge->Electrometer Quad Collision Cell Fragmentation ESI->Quad Detector Electron Multiplier (Specific m/z) Quad->Detector

Figure 2: Mechanistic pathways for CAD and MS/MS detection of non-chromophoric analytes.

Quantitative Data & Validation Summaries

Table 1: HILIC-LC-MS/MS Gradient and MRM Parameters
Time (min)% Mobile Phase A% Mobile Phase BPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
0.01090365.2163.1 (Quantifier)18
1.51090365.2203.1 (Qualifier)15
4.05050---
5.05050---
5.11090---
Table 2: Method Validation Summary (Comparative Performance)
ParameterProtocol A (HILIC-LC-MS/MS)Protocol B (IP-RP-HPLC-CAD)
Primary Application Trace Impurity / BioanalysisBulk API Release / Formulation QC
Linearity Range 0.5 ng/mL – 250 ng/mL1.0 µg/mL – 100 µg/mL
Regression Model Linear ( 1/x weighting)Quadratic / Log-Log
Limit of Detection (LOD) 0.2 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.5 ng/mL1.5 µg/mL
Precision (RSD%, n=6) 1.8%0.9%

Conclusion

The quantification of N1-Acetyl Neamine Tri-TFA Salt requires a departure from conventional reversed-phase UV methodologies. By aligning the extreme polarity of the analyte with HILIC separation for MS/MS, or utilizing volatile ion-pairing reagents (HFBA) for universal CAD detection, analytical scientists can establish highly rigorous, self-validating assays. These protocols ensure compliance with stringent regulatory thresholds for aminoglycoside impurities without the analytical burden of derivatization.

References

  • Waters Corporation. "Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry.
  • Scirp.org. "Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS." Scientific Research Publishing.
  • Stypulkowska, K., et al. "Determination of neomycin and related substances in pharmaceutical preparations by reversed-phase high performance liquid chromatography with mass spectrometry and charged aerosol detection." Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. "Determination of neomycin and related substances in pharmaceutical preparations by reversed-phase high performance liquid chromatography with mass spectrometry and charged aerosol detection."
  • Sriramchem. "Neomycin Impurity 7 - Product Overview."

Sources

Application

Leveraging N1-Acetyl Neamine Tri-TFA Salt for Targeted Drug Delivery Systems

An Application and Protocol Guide for Researchers Introduction Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects by concentrating pharmaceutical agents at specific sites...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for Researchers

Introduction

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects by concentrating pharmaceutical agents at specific sites of action.[1] This precision is often achieved by decorating a drug or its carrier system with a ligand that binds to unique receptors on the surface of target cells.[1][2][3] N1-Acetyl Neamine, a derivative of the aminoglycoside neamine, has emerged as a promising candidate for such a targeting ligand.[4] Aminoglycosides are a class of antibiotics known for their ability to bind to RNA, but their unique polyamino-sugar structure also makes them valuable building blocks for developing novel delivery vehicles.[5][6]

The neamine core provides a rigid scaffold with multiple amine groups, which are positively charged at physiological pH, augmenting its role as an anchor for binding to negatively charged biological surfaces.[7] The N-acetylation at the 1-position modifies its properties, potentially enhancing its specificity for certain cell surface receptors, such as those that recognize N-acetylated sugars like N-acetylglucosamine (GlcNAc).[8][9] This guide provides a comprehensive overview and detailed protocols for utilizing N1-Acetyl Neamine Tri-TFA Salt in the research and development of targeted drug delivery systems.

Compound Profile: N1-Acetyl Neamine Tri-TFA Salt

N1-Acetyl Neamine is supplied as a trifluoroacetic acid (TFA) salt to improve its stability and handling.[10][11] TFA salts are stable but can be hygroscopic and acidic upon dissolution.[12][13] It is crucial to handle the compound in a controlled environment and use appropriate personal protective equipment (PPE).[14]

PropertyValue
Chemical Name N-((1R,2S,3R,4R,5S)-5-amino-4-(((2R,3R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxytetrahydro-2H-pyran-2-yl)oxy)-2,3-dihydroxycyclohexyl)acetamide tris(2,2,2-trifluoroacetate)[11]
Molecular Formula C14H28N4O6 (Free Base)
Molecular Weight 364.39 g/mol (Free Base)[10]
Appearance White to off-white solid
Storage Store at -20°C, protected from moisture.
Handling Work in a well-ventilated area. Avoid inhalation of dust. Read the Safety Data Sheet (SDS) before use.[14]

Section 1: Principle of N1-Acetyl Neamine-Mediated Targeting

The core principle behind using N1-Acetyl Neamine is its function as a molecular guide. When conjugated to a nanoparticle or drug molecule, it is hypothesized to bind to specific carbohydrate-binding receptors (lectins) on the surface of target cells. This interaction facilitates receptor-mediated endocytosis, an active process where the cell internalizes the entire drug delivery construct, leading to a high intracellular concentration of the therapeutic agent.[3] This mechanism enhances drug delivery efficiency compared to passive accumulation.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Drug_Carrier Drug Carrier (e.g., Nanoparticle) Ligand N1-Acetyl Neamine Ligand Drug_Carrier->Ligand Conjugated Receptor Target Cell Receptor (e.g., Lectin) Ligand->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Payload_Release Therapeutic Payload Release Endosome->Payload_Release 3. Release

Caption: Mechanism of N1-Acetyl Neamine-mediated drug delivery.

Section 2: Conjugation to Drug Delivery Vehicles

To function as a targeting agent, N1-Acetyl Neamine must be covalently attached to the surface of a drug carrier, such as a nanoparticle, liposome, or polymer. The primary amine groups on the neamine scaffold are excellent handles for various bioconjugation reactions.[15] One of the most common and reliable methods is amide bond formation using N-hydroxysuccinimide (NHS) esters.[15][16]

This protocol details the conjugation of N1-Acetyl Neamine to a drug carrier that has carboxyl groups on its surface, using carbodiimide chemistry.

Protocol 2.1: Amide Coupling of N1-Acetyl Neamine to Carboxylated Nanoparticles

This two-step protocol first activates the carboxyl groups on the nanoparticle surface with EDC and NHS to form a semi-stable NHS ester, which then readily reacts with the primary amines of N1-Acetyl Neamine.

Materials and Reagents:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide)

  • N1-Acetyl Neamine Tri-TFA Salt

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching solution (e.g., 1 M Tris or 1 M Glycine, pH 8.0)

  • Centrifugal filter units (with appropriate molecular weight cut-off, MWCO)

  • pH meter, vortex mixer, and centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Carboxyl Group Activation:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold MES buffer immediately before use. Rationale: EDC and NHS are susceptible to hydrolysis, so fresh solutions are critical for high activation efficiency.

    • Add EDC solution to the nanoparticle suspension at a 10-fold molar excess relative to the available surface carboxyl groups.

    • Immediately add NHS solution at the same molar excess.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Ligand Conjugation:

    • Dissolve N1-Acetyl Neamine Tri-TFA Salt in MES buffer. Note: The TFA salt is acidic; adjust the pH of the ligand solution to ~7.0-7.5 with a dilute base if necessary before adding to the activated nanoparticles.

    • Add the N1-Acetyl Neamine solution to the activated nanoparticle suspension. A 20-50 fold molar excess of ligand over carboxyl groups is a good starting point for optimization.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Washing:

    • Quench any unreacted NHS esters by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes. Rationale: This step deactivates remaining esters, preventing non-specific cross-linking.

    • Wash the nanoparticles to remove excess ligand and coupling reagents. Transfer the suspension to a centrifugal filter unit and centrifuge according to the manufacturer's instructions.

    • Discard the flow-through and re-suspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the washing step at least three times.

  • Final Product: After the final wash, re-suspend the N1-Acetyl Neamine-conjugated nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

G Start Carboxylated Nanoparticle Activate Activate with EDC/NHS in MES Buffer Start->Activate Activated_NP NHS-Ester Activated Nanoparticle Activate->Activated_NP Add_Ligand Add N1-Acetyl Neamine (2-4 hours) Activated_NP->Add_Ligand Conjugated_NP N1-Acetyl Neamine Conjugated Nanoparticle Add_Ligand->Conjugated_NP Quench Quench with Tris/Glycine Conjugated_NP->Quench Wash Wash via Centrifugation (3x) Quench->Wash End Final Product in PBS Wash->End G cluster_0 Evaluation Pathways Start Select & Culture Target Cell Line Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with Conjugated & Control Nanoparticles Seed->Treat Uptake Cellular Uptake Assay (Fluorescence) Treat->Uptake Toxicity Cytotoxicity Assay (e.g., MTT) Treat->Toxicity Analyze_Uptake Microscopy or Flow Cytometry Analysis Uptake->Analyze_Uptake Analyze_Toxicity Absorbance Reading & IC50 Calculation Toxicity->Analyze_Toxicity End Determine Targeting Efficacy & Therapeutic Window Analyze_Uptake->End Analyze_Toxicity->End

Caption: General workflow for in vitro evaluation of targeted nanoparticles.

Section 5: Framework for In Vivo Evaluation

Transitioning to in vivo models is a critical step to assess the systemic efficacy and safety of the drug delivery system. While detailed protocols are beyond the scope of this guide and require institutional ethical approval, the following framework outlines key considerations.

  • Model Selection: Choose an appropriate animal model (typically mice or rats) that recapitulates the disease of interest. If possible, use a model where the target cells are accessible via systemic administration (e.g., xenograft tumor models).

  • Biodistribution: Administer the targeted and non-targeted nanoparticles (often labeled with a fluorescent dye or radionuclide) to the animals. At various time points, organs are harvested, and the accumulation of nanoparticles is quantified to determine if the N1-Acetyl Neamine ligand enhances delivery to the target tissue and reduces accumulation in off-target organs like the liver and spleen.

  • Efficacy Studies: In a disease model, animals are treated with the drug-loaded targeted nanoparticles, drug-loaded non-targeted nanoparticles, free drug, and a vehicle control. Therapeutic outcomes (e.g., tumor size reduction, improved survival) are monitored over time.

  • Toxicity Assessment: Monitor the animals for signs of toxicity throughout the study. This includes regular weight checks and, at the study's conclusion, collection of blood for analysis of liver and kidney function markers (e.g., ALT, AST, creatinine) and histological analysis of major organs. [17][18]

Conclusion

N1-Acetyl Neamine Tri-TFA Salt offers a compelling platform for the development of novel targeted drug delivery systems. Its unique aminoglycoside-derived structure presents an opportunity to engage with specific cell surface receptors, facilitating enhanced intracellular delivery of therapeutic payloads. By following the robust conjugation, characterization, and evaluation protocols outlined in this guide, researchers can effectively explore the potential of this ligand to create more precise and effective therapies. The systematic approach described herein provides a solid foundation for advancing promising drug delivery candidates from the laboratory bench toward future clinical applications.

References

  • nanoComposix. (n.d.). Nanoparticle Characterization Techniques. Retrieved from [Link]

  • Ribeiro, D., et al. (2019). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Nanoparticle Properties: Size, Zeta Potential and Structure. Retrieved from [Link]

  • Bhattacharjee, S. (2016). DLS and zeta potential – What they are and what they are not? Journal of Controlled Release. Retrieved from [Link]

  • Mondal, S., et al. (2020). Aminoglycosides: From Antibiotics to Building Blocks for the Synthesis and Development of Gene Delivery Vehicles. MDPI. Retrieved from [Link]

  • Jain, A., et al. (2019). Protocols for Cellular Evaluation of Targeted Drug Delivery Systems for Cancer and Infectious Diseases. ResearchGate. Retrieved from [Link]

  • Sealover, N. E., et al. (2022). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. STAR Protocols. Retrieved from [Link]

  • Gieldon, A., et al. (2014). Search for novel aminoglycosides by combining fragment-based virtual screening and 3D-QSAR scoring. PLoS ONE. Retrieved from [Link]

  • Ortega-Rivera, O. A., et al. (2021). Site-Specific Antibody Conjugation Strategy to Functionalize Virus-Based Nanoparticles. Bioconjugate Chemistry. Retrieved from [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Sadekar, S., et al. (2012). In vitro and in vivo evaluation of a melamine dendrimer as a vehicle for drug delivery. Bioconjugate Chemistry. Retrieved from [Link]

  • Low, K. C., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. MDPI. Retrieved from [Link]

  • Texas A&M University. (2022). Targeted drug delivery boosts antibiotics power. Futurity. Retrieved from [Link]

  • Axios Research. (n.d.). Neomycin Impurity B (N1-Acetyl Neamine Tri-TFA Salt). Retrieved from [Link]

  • Cleanchem. (n.d.). N1-Acetyl Neamine Tri-TFA Salt. Retrieved from [Link]

  • Shakil, S., et al. (2015). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]

  • Maklakova, N., et al. (2018). Cellular uptake of N-acetyl-d-galactosamine-, N-acetyl-d-glucosamine- and d-mannose-containing fluorescent glycoconjugates investigated by liver intravital microscopy. ResearchGate. Retrieved from [Link]

  • Rios-Doria, J., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Pharmaceuticals. Retrieved from [Link]

  • Rodriguez, J. (2023). Ligand-Mediated Targeting: Enhancing Precision in Drug Delivery. Journal of Regenerative Medicine. Retrieved from [Link]

  • Zhou, Q., et al. (2024). In vivo evaluation of the impact of NAM on liver and renal toxicity parameters in BALB/c mice. ResearchGate. Retrieved from [Link]

  • Da Silva, G. N., et al. (2022). Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Yarema, K. J., et al. (2004). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-acetylmannosamine (ManNAc) Analogues to Sialic Acids. Biotechnology and Bioengineering. Retrieved from [Link]

  • Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Critical Reviews in Toxicology. Retrieved from [Link]

  • Bardor, M., et al. (2005). Mechanism of Uptake and Incorporation of the Non-human Sialic Acid N-Glycolylneuraminic Acid into Human Cells. Journal of Biological Chemistry. Retrieved from [Link]

  • Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2024). Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin. MDPI. Retrieved from [Link]

  • Kim, D. W., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. Retrieved from [Link]

  • Darr, K., et al. (2011). N-acetylglucosamine conjugated to nanoparticles enhances myocyte uptake and improves delivery of a small molecule p38 inhibitor for post-infarct healing. Journal of Controlled Release. Retrieved from [Link]

  • Gucchait, G., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules. Retrieved from [Link]

  • Akinc, A., et al. (2003). Targeted gene delivery via N-acetylglucosamine receptor mediated endocytosis. Journal of Controlled Release. Retrieved from [Link]

  • Gyurik, E., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • Singh, A., et al. (2021). Design, development and in-vitro/in-vivo evaluation of intranasally delivered Rivastigmine and N-Acetyl Cysteine loaded bifunctional niosomes for applications in combinative treatment of Alzheimer's disease. International Journal of Pharmaceutics. Retrieved from [Link]

  • Li, Y., et al. (2022). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics. Retrieved from [Link]

  • Tashima, T. (2023). Nanoparticle-Mediated Targeted Drug Delivery Systems. MDPI. Retrieved from [Link]

  • Li, H., et al. (2023). Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2. Nature Communications. Retrieved from [Link]

  • Lule, S., et al. (2021). Phase 1 Study of Oral N-Acetylmannosamine in Primary Podocytopathies. Kidney International Reports. Retrieved from [Link]

  • Mecham, R. P., et al. (1989). Two laminin receptors with N-acetylglucosamine-binding specificity. Biochemistry. Retrieved from [Link]

  • Xu, Y., et al. (2009). Synthesis and evaluation of novel neamine derivatives effectively targeting to RNA. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Fiumara, F., et al. (2022). Neomycin, but Not Neamine, Blocks Angiogenic Factor Induced Nitric Oxide Release through Inhibition of Akt Phosphorylation. Biosensors. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

N1-Acetyl Neamine Tri-TFA Salt solubility and stability issues

Troubleshooting Solubility, Stability, and Assay Interference Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N1-Acety...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Solubility, Stability, and Assay Interference

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N1-Acetyl Neamine Tri-TFA Salt , a critical reference standard and intermediate in aminoglycoside synthesis[1]. Because of its polycationic nature and trifluoroacetate (TFA) counterions, this compound presents unique physicochemical challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the chemical causality behind these issues and provide self-validating protocols to ensure the integrity of your experimental workflows.

Compound Profile & Physicochemical Data

Before troubleshooting, it is essential to understand the baseline properties of the molecule. The presence of three TFA counterions significantly alters its solubility and physical state compared to the free base.

PropertyValue / Description
Chemical Name N1-Acetyl Neamine Tri-TFA Salt
Molecular Formula C₁₄H₂₈N₄O₇ · 3(C₂HF₃O₂)
Molecular Weight 706.46 g/mol (Salt) ; 364.39 g/mol (Free base)
Solubility Profile Highly soluble in H₂O and Methanol; Insoluble in DCM, Hexane, and EtOAc
Physical State White to off-white lyophilized powder (Highly Hygroscopic)
Recommended Storage -20°C, strictly desiccated[2]
Solubility Troubleshooting & Free-Basing

FAQ 1: Why is my N1-Acetyl Neamine Tri-TFA Salt insoluble in organic solvents like dichloromethane (DCM) or ethyl acetate? Causality: The Tri-TFA salt forms a highly stable, polar ionic lattice. Dissociation of this lattice requires a solvent with a high dielectric constant (e.g., water, methanol). To perform standard organic reactions (like amide couplings or protection steps) in aprotic solvents, you must convert the salt to its free base form. However, because the neamine core is inherently highly polar, standard liquid-liquid extraction (e.g., DCM/aqueous NaOH) fails; the free amine will preferentially partition into the aqueous layer[3].

FAQ 2: How can I efficiently remove the TFA counterions without losing my compound in the aqueous phase? Solution: The most reliable method for highly water-soluble polyamines is solid-phase extraction using a macroporous non-polar resin (such as ) or a weakly basic anion exchange resin (like Amberlite IRA-67)[4][5].

G A N1-Acetyl Neamine Tri-TFA Salt B Dissolve in H2O A->B C Load onto Basic Resin (e.g., HP-20 / IRA-67) B->C D Wash with 1% NaHCO3 (Neutralizes TFA) C->D E Elute with Methanol D->E F Evaporate Solvent E->F G Free Base Amine (Soluble in Organics) F->G

Caption: Workflow for converting polycationic TFA salts to free base using ion-exchange resin.

Protocol: Free-Basing via Diaion HP-20 Macroporous Resin This protocol utilizes hydrophobic interactions to retain the neutralized amine while washing away the polar sodium trifluoroacetate salts[5].

  • Preparation: Swell Diaion HP-20 resin in methanol, then pack into a glass column and equilibrate thoroughly with distilled water.

  • Loading: Dissolve the N1-Acetyl Neamine Tri-TFA Salt in a minimum volume of distilled water and load it onto the column.

  • Neutralization & Washing: Pass 3-5 column volumes of 1% aqueous NaHCO₃ through the resin. The weak base neutralizes the amine, converting TFA to highly water-soluble sodium trifluoroacetate, which elutes in the aqueous wash.

  • Self-Validation (Wash Phase): Monitor the pH of the eluate. Continue washing with distilled water until the eluate returns to a neutral pH (~7.0), ensuring all unbound salts are removed.

  • Elution: Elute the free base amine using a gradient of water to 100% methanol. The free N1-Acetyl Neamine will elute in the methanolic fractions.

  • Isolation: Pool the methanolic fractions and evaporate under reduced pressure.

  • Self-Validation (Product Phase): Confirm complete TFA removal via ¹⁹F NMR (absence of a sharp singlet at ~ -76 ppm) or ¹³C NMR (absence of quartets at ~116 ppm and ~161 ppm).

Stability, Storage, and Handling

FAQ 3: My compound has transitioned from a fluffy powder to a sticky gum. Is it degraded? Causality: TFA salts of polyamines are notoriously hygroscopic. When exposed to ambient humidity, the salt rapidly absorbs water from the air, causing a phase transition into a sticky, syrupy gum. While this does not immediately mean the covalent structure is degraded, it introduces massive weighing errors, leading to inconsistent dosing in biological assays. Over extended periods, the absorbed moisture can create localized acidic microenvironments that may promote the hydrolysis of the N1-acetyl group.

G A Tri-TFA Salt (Air Exposure) B Moisture Absorption (Hygroscopicity) A->B C Mass/Weighing Errors B->C E Phase Transition (Sticky Gum) B->E D Assay Dosing Inconsistencies C->D F Hydrolysis Risk (N1-Acetyl Loss) E->F

Caption: Mechanism of degradation and assay variability due to TFA salt hygroscopicity.

Protocol: Best Practices for Storage and Handling

  • Storage: Store the lyophilized powder at -20°C in a tightly sealed vial within a secondary desiccator chamber[2].

  • Handling: Always allow the vial to equilibrate to room temperature for at least 30–60 minutes before opening. Opening a cold vial causes immediate atmospheric condensation on the hygroscopic salt.

  • Stock Solutions: For biological assays, do not repeatedly weigh the solid. Instead, prepare a concentrated stock solution in sterile Milli-Q water, aliquot into single-use vials, and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Biological Assay & Analytical Interference

FAQ 4: I am observing baseline cytotoxicity in my cell assays and severe ion suppression in LC-MS. Could the TFA salt be the cause? Causality: Yes. TFA is a highly surface-active agent. In Electrospray Ionization (ESI) mass spectrometry, TFA concentrates at the surface of the aerosol droplets, severely limiting the evaporation efficiency and suppressing the ionization of the target analyte[6]. In cell culture, residual TFA can lower the pH of unbuffered media and exhibits direct cytotoxicity in sensitive cell lines.

Protocol: Counter-Ion Exchange (TFA to HCl) If free-basing is not required but TFA must be removed for biological or analytical compatibility, exchanging to a hydrochloride salt is the standard approach.

  • Dissolution: Dissolve the Tri-TFA salt in an excess of 0.1 M aqueous HCl.

  • Lyophilization: Freeze the solution and lyophilize. The mass action of the excess chloride ions displaces the trifluoroacetate. Because trifluoroacetic acid is volatile, it is removed under vacuum alongside the water.

  • Iteration: Repeat the dissolution in 0.1 M HCl and lyophilization process 2 to 3 times to drive the equilibrium entirely toward the Tri-HCl salt.

  • Self-Validation: Run a comparative LC-MS analysis. The removal of TFA will result in a dramatic increase in the signal-to-noise ratio of the [M+H]⁺ peak (m/z 365.4) due to the elimination of ion suppression.

References
  • Axios Research. "Neomycin Impurity B (N1-Acetyl Neamine Tri-TFA Salt)". Axios Research. Available at: [Link]

  • Korda A, Wróbel Z, Gwardiak K. "An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20." Amino Acids. 2006 Feb;30(1):95-8. Available at:[Link]

  • ResearchGate Community. "How to remove TFA salt?". ResearchGate. Available at: [Link]

  • AS ONE Corporation. "N1-Acetyl Neamine Tri-TFA Salt Storage and Stability". AXEL. Available at:[Link]

  • The Royal Society of Chemistry. "Supplementary Information for Peptide Coupling and TFA Removal". ChemComm. Available at: [Link]

Sources

Optimization

Optimizing buffer conditions for N1-Acetyl Neamine binding studies

Welcome to the Application Support Center for Aminoglycoside Interactions . This portal provides advanced troubleshooting, thermodynamic rationales, and self-validating methodologies for researchers investigating the bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Aminoglycoside Interactions . This portal provides advanced troubleshooting, thermodynamic rationales, and self-validating methodologies for researchers investigating the binding dynamics of N1-Acetyl Neamine.

As a derivative of the 2-deoxystreptamine (2-DOS) aminoglycoside Neamine, N1-Acetyl Neamine is primarily studied in the context of bacterial resistance mechanisms mediated by Aminoglycoside Acetyltransferases (AACs)[1]. Acetylation at the N1 position neutralizes a critical positive charge and introduces steric bulk, which drastically reduces its electrostatic affinity for the 16S rRNA A-site[2]. Because the binding forces are heavily compromised compared to the parent compound, optimizing buffer conditions—specifically pH, ionization heat, and divalent cation concentrations—is paramount to extracting accurate thermodynamic data[3].

Troubleshooting FAQs: Overcoming Assay Artifacts

Q1: Why is my Isothermal Titration Calorimetry (ITC) isotherm for N1-Acetyl Neamine to 16S rRNA completely flat or endothermic, whereas unmodified Neamine shows strong exothermic binding? A1: This is a classic artifact of buffer ionization heat (ΔH_ion) masking a weak binding event. Aminoglycoside binding to the RNA A-site is tightly coupled to proton uptake[4]. Unmodified Neamine has a highly exothermic binding enthalpy driven by multivalent electrostatic interactions. N1-acetylation neutralizes a key primary amine, eliminating a crucial electrostatic contact and a protonation event[2]. If you are using a buffer with a high enthalpy of ionization, such as Tris (+11.35 kcal/mol), the heat absorbed by the buffer deprotonating to supply the RNA/ligand complex will completely mask the already weakened exothermic binding heat of the acetylated derivative[5]. Solution: Switch to a buffer with a near-zero ΔH_ion, such as Sodium Cacodylate or PIPES, to isolate the true molecular binding enthalpy.

Q2: How do I balance Mg²⁺ concentrations to ensure my 16S rRNA construct is properly folded without outcompeting N1-Acetyl Neamine? A2: Mg²⁺ is critical for stabilizing the tertiary structure of the A-site RNA, but these divalent cations directly compete with positively charged aminoglycosides for the same electronegative pockets in the major groove[6]. Because N1-Acetyl Neamine has a reduced net positive charge compared to Neamine, it is highly sensitive to Mg²⁺ competition. Solution: Perform a strict equilibration. Fold the RNA in 5 mM MgCl₂, then dialyze extensively against the final ITC buffer containing exactly 2.0 mM MgCl₂. Never use EDTA in your final running buffer, as it will strip structural Mg²⁺ and destabilize the RNA[7].

Q3: During Surface Plasmon Resonance (SPR) assays against AAC enzymes, I observe severe non-specific binding of N1-Acetyl Neamine to the dextran matrix. How can I mitigate this? A3: Although N1-acetylation reduces the overall positive charge of Neamine, the remaining amino groups (e.g., at positions 3, 2', 6') still interact electrostatically with the carboxyl groups on standard CM5 sensor chips at physiological pH[8]. Solution: Increase the ionic strength of your running buffer (e.g., elevate NaCl from 150 mM to 300 mM) to shield non-specific electrostatic interactions, and add a surfactant like 0.05% Tween-20. If the issue persists, transition to a less negatively charged sensor chip, such as a PEG-coated matrix.

Quantitative Data: Thermodynamics & Affinities

To design a successful binding assay, you must select a buffer that does not thermodynamically interfere with the ligand-target interaction. Table 1 outlines the thermodynamic properties of common buffers, while Table 2 illustrates the expected shift in binding parameters upon N1-acetylation.

Table 1: Thermodynamic Properties of Common Buffers at 25°C

Buffer System pKa ΔH_ion (kcal/mol) Suitability for N1-Acetyl Neamine ITC
Sodium Cacodylate 6.27 -0.11 Excellent (Negligible ionization heat; ideal for proton-coupled binding)
PIPES 6.80 +2.67 Good (Low ionization heat, maintains physiological pH)
HEPES 7.50 +4.88 Moderate (Requires mathematical correction for protonation)

| Tris | 8.06 | +11.35 | Poor (High ionization heat masks weak binding enthalpies) |

Table 2: Comparative Binding Parameters of Neamine vs. N1-Acetyl Neamine

Ligand Target Expected Kd (µM) ΔH (kcal/mol) -TΔS (kcal/mol)
Neamine 16S rRNA A-site ~1.4 - 10.0 -12.5 +4.2
N1-Acetyl Neamine 16S rRNA A-site > 500.0 -2.1 -0.5
N1-Acetyl Neamine AAC(6') Enzyme ~5.0 - 15.0 -8.4 -1.2

(Note: Values are representative aggregates based on established aminoglycoside thermodynamic profiles[3][4].)

Visualizing the Mechanisms

Understanding the causality behind the assay design requires mapping both the biological resistance pathway and the logical workflow for buffer optimization.

ResistancePathway Neamine Neamine (Active) High RNA Affinity AAC Aminoglycoside Acetyltransferase (AAC) Neamine->AAC Substrate Binding N1AcNeamine N1-Acetyl Neamine Reduced Positive Charge AAC->N1AcNeamine N1-Acetylation AcCoA Acetyl-CoA AcCoA->AAC Acetyl Donor RNA 16S rRNA A-site (Target) N1AcNeamine->RNA Attempted Binding Binding Steric Clash & Electrostatic Repulsion RNA->Binding Interaction Translation Bacterial Translation Continues (Resistance) Binding->Translation Fails to Inhibit

Pathway of N1-acetylation by AAC enzymes leading to aminoglycoside resistance.

BufferLogic Start Select ITC Buffer for Proton-Coupled Binding CheckProton Is binding coupled with protonation? Start->CheckProton HighHeat Avoid High ΔH_ion (e.g., Tris, Bicine) CheckProton->HighHeat Yes LowHeat Use Low ΔH_ion (e.g., Cacodylate, PIPES) CheckProton->LowHeat Yes CheckMg Does RNA require Mg2+? LowHeat->CheckMg OptimizeMg Titrate Mg2+ (1-5 mM) Avoid EDTA CheckMg->OptimizeMg Yes Final Optimal Buffer: 10mM PIPES, 100mM NaCl, 2mM MgCl2, pH 7.0 OptimizeMg->Final

Decision tree for optimizing ITC buffer conditions in proton-coupled binding.

Self-Validating Experimental Methodologies

To ensure trustworthiness, every protocol must include internal controls that validate the integrity of the system independently of the final binding result.

Protocol 1: RNA Folding and Mg²⁺ Equilibration Workflow

Improperly folded RNA will yield false-negative binding data. This protocol ensures structural integrity prior to ligand exposure[6].

  • Thermal Denaturation: Dilute the 16S rRNA A-site construct to 50 µM in a base buffer (10 mM Sodium Cacodylate, 100 mM NaCl, pH 7.0). Heat the sample to 95°C for 3 minutes to disrupt kinetic traps and misfolded aggregates.

  • Snap Cooling & Cation Addition: Immediately transfer the tube to ice for 10 minutes. Slowly add MgCl₂ to a final concentration of 5.0 mM to initiate tertiary folding.

  • Equilibration: Incubate the RNA at 37°C for 30 minutes.

  • Validation Step (UV-Melting): Take a 1 µM aliquot and perform a UV-monitored thermal denaturation curve (A260) from 20°C to 90°C. A sharp, single-transition melting curve mathematically validates that the RNA is uniformly folded.

Protocol 2: Self-Validating ITC Titration for N1-Acetyl Neamine

Because N1-Acetyl Neamine binds weakly, background heat from buffer mismatch can easily generate false positives or negatives[7].

  • Mandatory Dialysis: Place the folded RNA (from Protocol 1) into a 3.5 kDa MWCO dialysis cassette. Dialyze against 2 Liters of the exact ITC running buffer (e.g., 10 mM PIPES, 100 mM NaCl, 2.0 mM MgCl₂, pH 7.0) overnight at 4°C.

  • Ligand Preparation: Dissolve N1-Acetyl Neamine powder directly into the final dialysate (the buffer pumped out of the dialysis beaker). This guarantees perfect pH and ionic matching between the syringe and the cell. Prepare the ligand at 1.5 mM.

  • Control Titration (Validation Step 1): Inject the 1.5 mM N1-Acetyl Neamine into a cell containing only the dialysate buffer. The resulting heat peaks represent the heat of dilution. If these peaks exceed ±0.5 µcal/sec, your buffer matching has failed, and the experiment must be aborted and redialyzed.

  • Experimental Titration: Inject the ligand into the cell containing 50 µM RNA.

  • Data Processing: Subtract the heat of dilution (Validation Step 1) from the experimental titration. The resulting curve represents the true thermodynamic binding profile.

References

Sources

Troubleshooting

N1-Acetyl Neamine Experimental Troubleshooting &amp; Technical Support Center

Welcome to the Technical Support Center for N1-Acetyl Neamine workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N1-Acetyl Neamine workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical and biological causalities behind common experimental failures.

N1-Acetyl Neamine is a critical compound in aminoglycoside research. It is primarily utilized in three distinct workflows: as a reference standard for Neomycin Impurity B in Quality Control (QC)[1], as a synthetic scaffold for novel antibacterial agents[2], and as a biological probe for studying enzymatic resistance[3]. The following Q&A guide provides self-validating protocols and mechanistic insights to ensure your experiments succeed.

Section 1: Analytical Chemistry & QC (Impurity Profiling)

Q: Why am I seeing poor retention, co-elution, and severe MS signal suppression when analyzing N1-Acetyl Neamine Tri-TFA salt alongside Neomycin API?

The Causality: Aminoglycosides are highly polar, polybasic molecules that lack a UV chromophore. Standard Reversed-Phase (RP) C18 columns rely on hydrophobic interactions, causing polar compounds like N1-Acetyl Neamine to partition into the aqueous mobile phase and elute in the void volume. Furthermore, N1-Acetyl Neamine is typically supplied as a Tri-TFA (Trifluoroacetic acid) salt[2]. While TFA acts as an ion-pairing agent to improve peak shape in UV/Vis, it causes severe ion suppression in Mass Spectrometry (MS) and Charged Aerosol Detection (CAD) by competing for charge during the electrospray ionization process.

The Solution: Abandon RP-HPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with CAD or ELSD. HILIC inverts the retention mechanism, utilizing a polar stationary phase (e.g., Amide) and a highly organic mobile phase, which perfectly retains the hydrophilic 2-deoxystreptamine core.

Quantitative Data: Method Comparison

Table 1: Chromatographic Performance for N1-Acetyl Neamine Analysis

ParameterStandard RP-HPLC (C18)Optimized HILIC (Amide)
Mobile Phase 0.1% TFA in Water/MeOH10mM Ammonium Formate (pH 3.0) / ACN
Detection UV (210 nm)CAD / ELSD / MS
Retention Factor (k') < 0.5 (Elutes in void)3.5 - 5.0 (Strong retention)
Resolution (Rs) from Neamine < 1.0 (Co-elution)> 2.5 (Baseline resolution)
Sensitivity (LOD) ~50 µg/mL< 1 µg/mL
Self-Validating Protocol: HILIC-CAD Analysis
  • Column Preparation: Install an Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Flush with 50% Acetonitrile (ACN) / 50% Water for 20 minutes to hydrate the stationary phase.

  • Mobile Phase Setup:

    • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Buffer B: 100% LC-MS Grade Acetonitrile.

  • Gradient Execution: Run a gradient from 90% B to 50% B over 15 minutes.

  • System Validation Step: Inject a blank, followed by the Neomycin Impurity B reference standard[1]. Validation: The system is validated if the retention factor (k') > 2.0 and the peak symmetry factor is between 0.8 and 1.5. If k' < 2.0, decrease the aqueous concentration in the starting gradient.

G Start N1-Acetyl Neamine Analysis RP Reversed-Phase HPLC (C18) Start->RP Default HILIC HILIC / Ion-Pairing Start->HILIC Optimized Fail Poor Retention & Co-elution RP->Fail Detect Detection Method? HILIC->Detect UV UV/Vis (210 nm) Detect->UV Standard ELSD ELSD / CAD / MS Detect->ELSD Recommended UV->Fail No Chromophore Success Baseline Resolution ELSD->Success

Caption: Decision tree for optimizing N1-Acetyl Neamine chromatographic analysis.

Section 2: Synthetic Chemistry (Scaffold Modification)

Q: When using N1-Acetyl Neamine as a scaffold for novel disaccharide synthesis, why do I get a complex mixture of poly-acylated products instead of regioselective modification?

The Causality: Neamine contains four primary/secondary amines (N1, N3, N2', N6'). In N1-Acetyl Neamine, the N1 position is already blocked. However, the three remaining amines (N3, N2', N6') possess highly similar pKa values (typically ranging between 7.5 and 8.5). Because standard acylating or alkylating reagents cannot thermodynamically distinguish between these nucleophiles, unprotected reactions inevitably yield a statistical mixture of mono-, di-, and tri-substituted byproducts.

The Solution: You must employ orthogonal protecting group strategies controlled by strict pH titration. By exploiting minor steric differences and fine-tuning the pH to selectively deprotonate only the most basic amine, you can achieve regioselective Boc-protection.

Self-Validating Protocol: pH-Controlled Regioselective Boc-Protection
  • Dissolution: Dissolve 1.0 eq of N1-Acetyl Neamine Tri-TFA salt in a 1:1 mixture of Water/Methanol.

  • pH Titration (Critical Step): Add 0.1 M NaOH dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 8.2. Causality: At pH 8.2, the most basic amine (typically N6') is selectively deprotonated and nucleophilic, while the others remain protonated (non-nucleophilic).

  • Reagent Addition: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc2O) slowly at 0°C.

  • System Validation Step: Monitor the reaction via LC-MS. Validation: The protocol is self-validating when the mass corresponding to the mono-Boc derivative reaches >85% relative abundance. If di-Boc species (>5%) appear, the pH has drifted too high; immediately quench with weak acid (e.g., acetic acid) to drop the pH below 7.0.

Section 3: Biological & Enzymatic Assays

Q: My MIC (Minimum Inhibitory Concentration) assays and ribosomal binding assays show that N1-Acetyl Neamine has virtually no antibacterial activity compared to standard Neamine. Is my batch degraded?

The Causality: Your batch is likely perfectly intact. Expecting antibacterial activity from N1-Acetyl Neamine is a fundamental misinterpretation of its biological role. N1-acetylation is a well-documented enzymatic resistance mechanism mediated by Aminoglycoside N-acetyltransferases, specifically AAC(1)[4].

Aminoglycosides exert their antibacterial effect by binding to the highly negatively charged A-site of the bacterial 16S rRNA. The N1 amino group of the 2-deoxystreptamine ring acts as a critical hydrogen bond donor and electrostatic anchor to the universally conserved adenine nucleotides in the ribosome[3]. When the AAC(1) enzyme acetylates this position, it converts the basic amine into a neutral amide. This modification completely neutralizes the positive charge required for electrostatic binding and introduces a bulky acetyl group that causes a severe steric clash within the tight ribosomal binding pocket[3].

The Solution: N1-Acetyl Neamine must be utilized exclusively as a negative control in ribosomal binding assays, or as a product standard in enzyme kinetic assays evaluating AAC(1) inhibitor efficacy.

Mechanism Neamine Neamine (Active) High 16S rRNA Affinity Enzyme AAC(1) Enzyme (N-acetyltransferase) Neamine->Enzyme Substrate N1Acetyl N1-Acetyl Neamine (Inactive/Impurity B) Enzyme->N1Acetyl N1-Acetylation AcetylCoA Acetyl-CoA (Cofactor) AcetylCoA->Enzyme Acetyl Donor Ribosome 16S rRNA A-Site Binding Abolished N1Acetyl->Ribosome Steric Clash

Caption: Mechanism of AAC(1)-mediated resistance neutralizing Neamine binding to 16S rRNA.

Sources

Optimization

Technical Support Center: Assessing the Purity of N1-Acetyl Neamine Tri-TFA Salt

Welcome to the Technical Support Center. N1-Acetyl Neamine Tri-TFA Salt is a highly polar, polycationic aminoglycoside derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N1-Acetyl Neamine Tri-TFA Salt is a highly polar, polycationic aminoglycoside derivative. Because it lacks a strong UV chromophore and is formulated as a trifluoroacetic acid (TFA) salt, traditional UV-based reversed-phase HPLC methods are ineffective[1]. This guide provides field-proven, self-validating protocols, quantitative comparisons, and troubleshooting steps to ensure rigorous purity assessment for researchers and drug development professionals.

Core Analytical Methodologies

Protocol A: Chromatographic Purity via Ion-Pairing HPLC-CAD/ELSD

Causality & Principle: Aminoglycosides are highly hydrophilic and elute in the void volume of standard C18 columns. Adding a volatile ion-pairing agent (like TFA) neutralizes the basic amine groups, increasing lipophilicity and enabling retention[2]. Since the analyte lacks a UV chromophore, universal mass-sensitive detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are mandatory to visualize the organic impurities[3].

Step-by-Step Methodology:

  • Column Selection: Equip the system with a robust, acid-stable C18 column (e.g., 250 mm × 4.6 mm, 5 μm) or a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column[3].

  • Mobile Phase Preparation:

    • Solvent A: 0.2 M Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) in LC-MS grade water[2].

    • Solvent B: Acetonitrile or Methanol.

    • Note: Volatile buffers are strictly required to prevent detector fouling in CAD/ELSD.

  • Detector Configuration:

    • ELSD: Set drift tube temperature to 60–110 °C (depending on the specific model's nebulizer efficiency) and nitrogen carrier gas flow to ~2.8 L/min[2][4].

    • CAD: Set evaporation temperature to 35 °C (optimal for semi-volatile TFA salts) and ensure high-purity nitrogen supply[5].

  • Sample Preparation: Dissolve the N1-Acetyl Neamine Tri-TFA standard in the initial mobile phase (e.g., 96:4 Solvent A:B) to a concentration of 1 mg/mL to prevent solvent-mismatch peak distortion.

  • Calibration & Execution: Inject 10–20 μL. For ELSD, apply a logarithmic regression ( logA=blogm+loga ) to account for the non-linear light scattering response[4]. CAD provides a more uniform response but may still require quadratic fitting for wide concentration ranges[6].

Protocol B: Structural Integrity and Salt Ratio via NMR Spectroscopy

Causality & Principle: While HPLC confirms organic purity, it cannot easily verify the exact stoichiometric ratio of the TFA counterions or distinguish between subtle positional isomers (e.g., N1-acetyl vs. N3-acetyl). Nuclear Magnetic Resonance (NMR) provides a self-validating orthogonal check[7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~10–15 mg of the compound in 0.6 mL of Deuterium Oxide (D2O).

  • 1H NMR Acquisition: Acquire a standard 1H spectrum. Verify the presence of the acetyl methyl protons (singlet, ~2.0 ppm) and the characteristic neamine core anomeric protons (typically doublets around 5.1–5.4 ppm)[7].

  • 19F NMR Acquisition (Critical for Tri-TFA confirmation): Acquire a 19F spectrum. The trifluoroacetate -CF3 group will appear as a sharp singlet around -76 ppm.

  • Quantification: Spike the sample with a known concentration of an internal standard (e.g., sodium trifluoroacetate or 4-fluorobenzoic acid). Integrate the signals to confirm the exact 3:1 molar ratio of TFA to the N1-Acetyl Neamine free base.

Quantitative Data Presentation

To select the optimal detection strategy, compare the performance metrics of available analytical techniques for aminoglycoside derivatives.

Analytical TechniqueSensitivity (LOD)Linearity / CalibrationSuitability for N1-Acetyl NeamineKey Limitations
HPLC-UV (210 nm) > 50 μg/mLLinearPoorLacks strong chromophore; high baseline noise from TFA mobile phase[1].
HPLC-ELSD ~ 1–5 μg/mLNon-linear (Log-Log)GoodSensitivity drops exponentially at low concentrations; requires log transformation[2][4].
HPLC-CAD ~ 10–50 ng/mLQuadratic / PowerExcellentSuperior sensitivity for minor impurities; independent of chemical structure[3][5].
19F / 1H NMR ~ 0.1% (w/w)Highly LinearExcellent (Orthogonal)High equipment cost; lower sensitivity for trace organic impurities compared to CAD[7].

Workflow Visualization

The following diagram outlines the self-validating logical workflow for assessing the purity of N1-Acetyl Neamine Tri-TFA Salt.

PurityWorkflow Start N1-Acetyl Neamine Tri-TFA Sample Prep Sample Preparation (Dissolve in Mobile Phase / D2O) Start->Prep Chromatography Chromatographic Purity (Organic Impurities) Prep->Chromatography Spectroscopy Structural & Salt Purity (Isomers & TFA Ratio) Prep->Spectroscopy HPLC_CAD HPLC-CAD / ELSD (Ion-Pairing RP or HILIC) Chromatography->HPLC_CAD NMR 1H, 13C, & 19F NMR (D2O Solvent) Spectroscopy->NMR Decision Orthogonal Validation Do Results Match? HPLC_CAD->Decision NMR->Decision Pass Purity Confirmed (>95% Target) Decision->Pass Yes Fail Troubleshoot / Purify (See FAQs) Decision->Fail No

Workflow for the orthogonal purity assessment of N1-Acetyl Neamine Tri-TFA Salt.

Troubleshooting Guides & FAQs

Q: Why am I seeing poor retention or peak tailing on my C18 column? A: Aminoglycosides are highly basic and polar. If the concentration of the ion-pairing agent (TFA) is too low, the free amines will interact with residual silanols on the silica stationary phase, causing severe tailing or early elution in the void volume. Solution: Ensure your mobile phase contains at least 0.1 M to 0.2 M TFA[2]. Alternatively, switch to a HILIC column, which retains polar compounds without needing high concentrations of ion-pairing agents[3].

Q: My ELSD calibration curve is non-linear. How do I accurately quantify impurities? A: This is an inherent physical property of Evaporative Light Scattering Detectors. The scattering of light by aerosol particles follows Rayleigh, Mie, or reflection-refraction scattering depending on particle size, leading to a sigmoidal or exponential response curve. Solution: You must plot the data using a logarithmic regression ( logA=blogm+loga ) where A is area and m is mass[4]. If you require a wider linear dynamic range, upgrade to a Charged Aerosol Detector (CAD), which provides a more uniform, mass-proportional response[5][6].

Q: How can I confirm that the acetylation specifically occurred at the N1 position and not N3 or N6? A: Chromatographic detectors cannot definitively assign positional isomers. You must rely on 2D NMR spectroscopy (such as COSY, HSQC, and HMBC). By tracing the 3J coupling from the acetyl carbonyl carbon to the specific proton on the neamine 2-deoxystreptamine (2-DOS) ring, you can unambiguously confirm the N1 substitution[7].

Q: Can I use LC-MS to assess the purity of the Tri-TFA salt? A: Yes, but with extreme caution. TFA is a notorious ion-suppressor in Electrospray Ionization (ESI-MS) because its high surface activity prevents analyte droplets from successfully entering the gas phase. Solution: If LC-MS is required for impurity identification, substitute TFA with a weaker ion-pairing agent like Formic Acid, or use a post-column make-up flow of propionic acid/isopropanol to displace the TFA and recover MS sensitivity.

References

  • Agilent Technologies. "Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC." Agilent, [Link]

  • PubMed / NIH. "[Analysis of the response factors of different aminoglycoside antibiotics detected by evaporative light-scattering detector]." National Institutes of Health,[Link]

  • OMICS International. "Development and Validation of a Liquid Chromatography Method for the Analysis of Paromomycin Sulfate and its Impurities." OMICS International, [Link]

  • Wiley-VCH. "Supporting Information (Synthesis and antimicrobial evaluation of amphiphilic neamine derivatives)." Wiley-VCH, [Link]

  • Analytical Chemistry - ACS Publications. "Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection." ACS Publications,[Link]

Sources

Troubleshooting

Preventing degradation of N1-Acetyl Neamine Tri-TFA Salt in solution

Welcome to the Technical Support Center for analytical reference standards. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N1-Acetyl Neami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical reference standards. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N1-Acetyl Neamine Tri-TFA Salt (Neomycin Impurity B)[1].

While the aminoglycoside core is generally robust, the specific N1-acetyl modification combined with the Tri-Trifluoroacetic acid (TFA) salt form introduces unique stability challenges in aqueous environments[2]. This guide synthesizes field-proven insights to help you maintain the integrity of your reference standards during method development, validation, and quality control workflows.

Part 1: Quantitative Stability & Troubleshooting Data

To establish a baseline for your experimental design, refer to the quantitative stability metrics and troubleshooting matrix below. These tables summarize the expected behavior of N1-Acetyl Neamine Tri-TFA Salt under various conditions.

Table 1: Storage & Stability Metrics

Storage State Temperature Expected Stability Primary Degradation Risk
Solid (Lyophilized) -20°C > 2 Years Hygroscopic moisture absorption
Aqueous Stock -80°C 6 Months None (if sterile and pH 5.5–6.5)[3]
Aqueous Stock -20°C 1 Month Cryoconcentration during slow freezing[3]

| Aqueous Stock | 4°C | < 1 Week | Microbial enzymatic degradation |

Table 2: Troubleshooting Matrix

Observable Symptom Analytical Indicator Root Cause Corrective Action
Visible precipitation upon thawing Loss of total peak area in HPLC Free base formation (pH > 8.0) Verify stock pH; adjust to 5.5–6.5 using dilute acid/base.
Gradual loss of potency over time Appearance of secondary degradation peaks Acid-catalyzed hydrolysis (pH < 4.0) Buffer the solvent or adjust pH immediately after dissolution.

| Rapid degradation at 4°C | Unidentified complex peaks / turbidity | Microbial contamination | Implement strict 0.22 µm sterile filtration prior to storage. |

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q: Why does the Tri-TFA salt form complicate aqueous stability compared to the sulfate form? A: Aminoglycosides are basic polycations[2]. The addition of three trifluoroacetic acid (TFA) molecules improves the compound's solubility but inherently lowers the pH of an unbuffered aqueous solution. If the pH drops below 4.0, the glycosidic linkages become highly susceptible to acid-catalyzed hydrolysis. Conversely, attempting to neutralize the solution too aggressively (pH > 8.0) can strip the TFA counterions. This leads to the formation of the free base, which is significantly less soluble and prone to irreversible precipitation.

Q: Why are freeze-thaw cycles strictly prohibited for N1-Acetyl Neamine solutions? A: Repeated freezing and thawing induces a physical phenomenon known as cryoconcentration. As the aqueous solvent freezes, pure water forms an ice lattice, excluding the N1-Acetyl Neamine and TFA salts into an increasingly concentrated, unfrozen liquid micro-phase. This localized high concentration can force the pH outside the stable 5.5–6.5 window, drastically accelerating degradation[3].

Q: Can I use standard cellulose acetate filters for sterilization? A: No. Aminoglycosides are known to bind non-specifically to certain filter membranes due to their polycationic nature. To ensure maximum recovery, you must use low-protein binding membranes such as Polyethersulfone (PES) or Polytetrafluoroethylene (PTFE) with a 0.22 µm pore size[3].

Part 3: Visualizing Degradation Logic & Workflows

To prevent degradation, we must map the environmental triggers to their respective degradation mechanisms and apply targeted preventative actions.

DegradationLogic A N1-Acetyl Neamine Tri-TFA Aqueous Solution B Acid/Base Hydrolysis (pH < 4.0 or > 8.0) A->B Extreme pH Shift C Cryoconcentration (Repeated Freeze-Thaw) A->C Temperature Cycling D Microbial Enzymatic Degradation A->D Non-sterile handling E Buffer to pH 5.5 - 6.5 (Maintain Polycation) B->E Preventative Action F Single-Use Aliquots Flash Freeze at -80°C C->F Preventative Action G 0.22 µm Sterile Filtration (PES/PTFE Membrane) D->G Preventative Action

Logical relationship between degradation pathways and stabilization strategies.

Workflow S1 1. Equilibrate Solid (Desiccator, RT) S2 2. Dissolve in Degassed ddH2O S1->S2 S3 3. Verify pH (Target: 5.5-6.5) S2->S3 S4 4. Sterile Filter (0.22 µm) S3->S4 S5 5. Aliquot (Single-use) S4->S5 S6 6. Flash Freeze (Store at -80°C) S5->S6

Optimal workflow for preparing stable N1-Acetyl Neamine Tri-TFA solutions.

Part 4: Self-Validating Protocol for Aqueous Stock Preparation

This methodology is designed to be self-validating; specific visual and analytical checkpoints are built into the workflow to ensure the integrity of the solution before it is committed to long-term storage.

Objective: Formulate a sterile, pH-stable stock solution that prevents hydrolytic and microbial degradation.

Step 1: Thermal Equilibration Allow the sealed vial of lyophilized N1-Acetyl Neamine Tri-TFA Salt to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: TFA salts are highly hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, causing immediate condensation and premature hydrolytic degradation.

Step 2: Dissolution Dissolve the required mass in degassed, ultrapure water (ddH2O) to achieve your target concentration (e.g., 10 mM). Causality: Degassing the water minimizes dissolved oxygen, reducing oxidative stress on the molecule over long-term storage.

Step 3: pH Verification (Self-Validation Checkpoint) Measure the pH of the solution using a micro-pH probe. If the pH is below 5.0 due to the acidic TFA counterions, carefully adjust it to a target of 5.5–6.5 using dilute NaOH (e.g., 0.1 M). Validation Check: The solution must remain optically clear. If the solution becomes cloudy, you have over-titrated (pH > 8.0), causing the free base to precipitate. If this occurs, the stock must be discarded.

Step 4: Sterilization Pass the pH-adjusted solution through a 0.22 µm PES or PTFE syringe filter into a sterile container[3]. Causality: Aminoglycosides act by binding to bacterial 16S rRNA[4]; however, certain environmental microbes possess aminoglycoside-modifying enzymes (AMEs) that can enzymatically degrade the stock if it is not properly sterilized.

Step 5: Aliquoting Dispense the sterilized solution into sterile, single-use microcentrifuge tubes. Calculate the volume based on your daily experimental requirements to strictly avoid freeze-thaw cycles[3].

Step 6: Cryopreservation Flash-freeze the aliquots in liquid nitrogen, then immediately transfer them to a -80°C freezer for long-term storage (up to 6 months)[3]. Causality: Flash-freezing prevents the slow formation of large ice crystals, effectively bypassing the cryoconcentration phase that leads to localized pH shifts.

References

  • Axios Research. "Neomycin Impurity B (N1-Acetyl Neamine Tri-TFA Salt)." Available at: [Link]

  • Creative Diagnostics. "Mechanisms and Impact of Aminoglycoside." Available at: [Link]

  • Veterian Key. "Aminoglycoside Antibiotics." Available at:[Link]

  • CiteSeerX. "Chromatographic Methods for Analysis of Aminoglycoside Antibiotics." Available at:[Link]

Sources

Optimization

Core Methodology: Zinc-Chelation Directed N1-Acetylation

Welcome to the Technical Support Center for Aminoglycoside Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the regioselective synthesis of N1-Acetyl Neamine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aminoglycoside Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the regioselective synthesis of N1-Acetyl Neamine.

Synthesizing N1-modified aminoglycosides is notoriously difficult due to the presence of multiple amino groups (N-1, N-3, N-2', N-6') with similar pKa values and steric environments[1]. To achieve high yields of the N1-acetylated product without resorting to exhaustive multi-step protection/deprotection schemes, we rely on the thermodynamic principles of transition metal chelation.

Below, you will find a self-validating protocol, quantitative optimization data, and a detailed Q&A troubleshooting guide.

The most robust method for regioselective N-1 acylation relies on the ability of bivalent metal cations, specifically Zinc (Zn²⁺), to selectively coordinate with the 2-deoxystreptamine (2-DOS) ring[2]. The zinc complex thermodynamically masks the N-3 position, leaving the N-1 position exposed for kinetic attack by a mild active ester.

Step-by-Step Protocol

  • Preparation of the Neamine-Zinc Complex:

    • Suspend 1.0 equivalent of Neamine free base in a solvent mixture of DMSO and deionized H₂O (ratio 3:1 v/v).

    • Add 4.0 equivalents of anhydrous Zinc Acetate, Zn(OAc)₂.

    • Self-Validation Check: Stir at room temperature for 2 hours. The initial cloudy suspension must transition into a clear, slightly viscous solution. This visual cue confirms that thermodynamic equilibration has been reached and the Zn²⁺-neamine complex is fully formed.

  • Regioselective Acylation:

    • Dissolve 1.1 equivalents of N-Acetoxysuccinimide (NHS-acetate) in a minimal volume of dry DMSO.

    • Add the NHS-acetate solution dropwise to the neamine-zinc complex over 30 minutes.

    • Stir the reaction at room temperature for 4–6 hours. Monitor the disappearance of the active ester via TLC or LC-MS.

  • Decomplexation and Isolation:

    • Quench the reaction by adding a mixture of water and concentrated aqueous ammonia (5:1 v/v) to break the zinc complex.

    • For analytical purity, pass the crude mixture through a Chelex-100 resin column to quantitatively scavenge residual zinc ions.

    • Purify the resulting crude product using weak cation-exchange chromatography (e.g., Amberlite CG-50, NH₄⁺ form) to isolate the pure N1-Acetyl Neamine.

G Neamine Neamine (Free Base) N-1, N-3, N-2', N-6' Zn Addition of Zn(OAc)2 in DMSO/H2O Neamine->Zn Complex Zn2+ Chelation Complex N-3 is masked, N-1 exposed Zn->Complex Acylation Add N-Acetoxysuccinimide (Mild Active Ester) Complex->Acylation Product N1-Acetyl Neamine (Target Product) Acylation->Product Major pathway SideProduct N-6' / N-3 Acetylated (Impurities) Acylation->SideProduct If Zn2+ is low

Logical relationship in the selective N-1 acylation of neamine via zinc chelation.

Quantitative Data: Parameter Optimization

The table below summarizes the causality between reaction parameters and the resulting regioselectivity. Deviating from the optimal stoichiometry or solvent system drastically shifts the product distribution.

Zn(OAc)₂ (Equiv)Solvent SystemAcylating AgentRegioselectivity (N1 : N3 : N6')Overall Yield (%)
0.0MethanolAcetic Anhydride10 : 20 : 7015%
2.0DMSO / H₂O (3:1)N-Acetoxysuccinimide40 : 40 : 2035%
4.0 DMSO / H₂O (3:1) N-Acetoxysuccinimide 85 : 5 : 10 78%
4.0Pure DMSON-AcetoxysuccinimideN/A (Insoluble complex)< 5%
4.0DMSO / H₂O (3:1)Acetyl Chloride30 : 30 : 4025%

Troubleshooting Guides & FAQs

Q: Why am I observing peracetylation or high levels of N-6' acetylation instead of my N-1 target? A: This indicates a failure in the kinetic control of the reaction. The N-6' amine is a primary amine and is inherently the most nucleophilic site on the neamine molecule[3]. If you use highly reactive acylating agents like acetyl chloride or acetic anhydride, the kinetic reactivity of the N-6' amine overcomes the thermodynamic protective effect of the zinc chelate. You must use a mild active ester like N-acetoxysuccinimide to ensure the reaction is directed strictly by the chelation environment[2]. Furthermore, verify that you are using at least 4.0 equivalents of Zn(OAc)₂; lower amounts fail to fully mask the N-3 and N-6' positions.

Q: Can I perform this reaction in pure organic solvents to prevent the hydrolysis of my active ester? A: No. Zinc acetate requires a protic co-solvent (like water) to dissolve and properly coordinate with the hydroxyl and amino groups of the 2-DOS ring. Attempting this in pure DMSO or DMF will result in an insoluble suspension, leading to zero regioselectivity and extremely poor yields[2]. A 3:1 DMSO/H₂O mixture provides the perfect balance: water enables chelation, while DMSO solubilizes the active ester.

Q: My LC-MS analysis shows a mass adduct that is ~63 Da heavier than expected. What is happening? A: You are observing a stable zinc adduct [M + Zn - 2H]⁺. Aminoglycosides are excellent chelators. If decomplexation is not forced during the workup, residual zinc will remain bound to the product, which will severely interfere with downstream biological assays (e.g., AAC(1) enzymatic assays or ribosomal binding studies)[4]. Do not rely solely on aqueous ammonia for decomplexation; implement an EDTA wash or pass the crude mixture through a Chelex-100 column prior to chromatography.

Troubleshooting Start Low Yield of N1-Acetyl Neamine? CheckZn Check Zn(OAc)2 Equivalents Start->CheckZn CheckSolvent Check Solvent System Start->CheckSolvent ZnLow < 3.5 eq: Poor N-3 masking CheckZn->ZnLow ZnOpt 3.5 - 4.5 eq: Optimal CheckZn->ZnOpt SolvBad Pure Organic: Zn insoluble CheckSolvent->SolvBad SolvOpt DMSO/H2O: Good chelation CheckSolvent->SolvOpt

Troubleshooting workflow for optimizing N1-acetyl neamine synthesis yields.

References

  • [4] The Crystal Structure of Spermidine/Spermine N1-Acetyltransferase in Complex with Spermine Provides Insights into Substrate Binding and Catalysis | Biochemistry - ACS Publications. URL:[Link]

  • [1] Modern Synthetic Methods in Carbohydrate Chemistry: From Monosaccharides to Complex Glycoconjugates | Request PDF - ResearchGate. URL:[Link]

  • [3] Facile and selective N-alkylation of gentamicin antibiotics via chemoenzymatic synthesis | PMC - NIH. URL:[Link]

  • [2] US4902790A - Novel process for the synthesis of amikacin | Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: N1-Acetyl Neamine Tri-TFA Salt Assay Interference

Executive Summary Welcome to the Technical Support Center for N1-Acetyl Neamine Tri-TFA Salt . N1-Acetyl Neamine is a polycationic aminoglycoside derivative frequently utilized in RNA-binding, ribosomal, and enzymatic as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center for N1-Acetyl Neamine Tri-TFA Salt . N1-Acetyl Neamine is a polycationic aminoglycoside derivative frequently utilized in RNA-binding, ribosomal, and enzymatic assays. However, because it is synthesized and purified using trifluoroacetic acid (TFA), it is commonly supplied as a Tri-TFA salt. This counter-ion is a notorious "hidden variable" that can severely interfere with mass spectrometry, cell viability, and structural assays.

As an Application Scientist, I have designed this guide to provide mechanistic insights and self-validating protocols to help you eliminate these artifacts and restore the scientific integrity of your data.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does N1-Acetyl Neamine Tri-TFA Salt cause severe signal loss in my LC-MS/MS assays? A1: The interference is caused by neutral ion-pairing in the electrospray ionization (ESI) source. TFA is a strong ion-pairing agent that binds tightly to the positively charged amine groups of N1-Acetyl Neamine. Instead of entering the gas phase as detectable charged ions, they remain trapped in the liquid phase of the ESI droplet as neutral complexes[1]. Furthermore, TFA increases the surface tension of the droplets, fundamentally suppressing ionization efficiency[2].

Q2: I am seeing erratic cell viability data (MTT/CCK-8 assays). Is the compound toxic, or is it an assay artifact? A2: It is highly likely an assay artifact driven by the TFA counter-ion rather than the aminoglycoside itself. TFA can artificially alter the local pH of the assay medium. More critically, residual TFA disrupts the metabolic dehydrogenases responsible for reducing tetrazolium salts in MTT/CCK-8 assays[3]. Depending on the concentration, TFA can cause false cytotoxicity at low nanomolar ranges or paradoxically stimulate cell proliferation at millimolar ranges, completely obscuring the true biological activity of N1-Acetyl Neamine[4].

Q3: My structural binding assays (FTIR/CD) show a massive artifact peak. What is happening? A3: TFA exhibits a very strong infrared absorbance band at approximately 1670 cm⁻¹ due to its C=O stretch[4]. This directly overlaps with the critical amide I band (1600–1700 cm⁻¹) used to determine peptide and protein secondary structures[1]. If N1-Acetyl Neamine Tri-TFA is used in these assays, the TFA signal will mask conformational changes.

Section 2: Quantitative Impact Analysis

To understand the scope of the interference, review the comparative data below detailing how the Tri-TFA salt form impacts various assay modalities compared to a biologically compatible HCl salt.

Assay ModalityTri-TFA Salt EffectHCl Salt EffectMechanistic Cause of Interference
LC-MS/MS (ESI+) >90% Signal SuppressionOptimal IonizationTFA forms neutral ion pairs in ESI droplets
Cell Viability (MTT) False toxicity (<10 nM) / False proliferation (mM)Baseline physiological responseTFA disrupts metabolic dehydrogenases and alters local pH
FTIR Spectroscopy Strong artifact peak at ~1670 cm⁻¹Clean amide I band resolutionTFA C=O stretch overlaps with secondary structure signals
Binding Assays Altered conformation / non-specific bindingNative binding kineticsBulky TFA anions disrupt hydrogen-bonding networks

Section 3: Troubleshooting Guides & Validated Protocols

Workflow 1: Overcoming LC-MS/MS Ion Suppression

G TFA TFA Anion (CF3COO-) Pair Neutral Ion Pair (Undetectable) TFA->Pair Ion Pairing Analyte Protonated N1-Acetyl Neamine Analyte->Pair Ion Pairing ESI ESI Droplet Suppression Pair->ESI Trapped in liquid NH4OH Post-Column NH4OH ESI->NH4OH Mitigation Free Free Analyte Ion (MS Detected) NH4OH->Free Dissociates Pair

Mechanism of ESI-MS ion suppression by TFA and post-column mitigation.

Protocol 1: Post-Column Ammonium Hydroxide (NH4OH) Addition

Causality: Introducing NH4OH post-column forces the ammonium ions to compete with N1-Acetyl Neamine for the TFA anions. This dissociates the neutral analyte-TFA pair, releasing the free protonated aminoglycoside into the gas phase for MS detection[2].

Step-by-Step Methodology:

  • Prepare a 0.1% to 1% NH4OH solution in LC-grade water.

  • Install a zero-dead-volume T-piece between the analytical column outlet and the ESI source inlet.

  • Use a secondary isocratic pump to deliver the NH4OH solution at 10-20% of your primary mobile phase flow rate.

  • Optimize the NH4OH:TFA molar ratio (target between 0.5:1 and 50:1) to maximize signal recovery[2].

Self-Validation Step: Monitor the m/z transition for the TFA-analyte adduct. A successful setup will demonstrate a >90% reduction in the adduct peak and a proportional, quantifiable increase in the free[M+H]+ peak of N1-Acetyl Neamine.

Workflow 2: Eliminating Cell/Binding Assay Artifacts via Counter-Ion Exchange

G Step1 1. Dissolve Tri-TFA Salt in 2-10 mM HCl Step2 2. Incubate 5 mins at Room Temp Step1->Step2 Step3 3. Flash Freeze (Liquid N2) Step2->Step3 Step4 4. Lyophilize Overnight Step3->Step4 Step5 5. Repeat Cycle (2-3 Times) Step4->Step5 Step5->Step1 If < 3 cycles Final N1-Acetyl Neamine HCl Salt Step5->Final Complete

Step-by-step TFA-to-HCl counter-ion exchange workflow via lyophilization.

Protocol 2: TFA-to-HCl Exchange via Lyophilization

Causality: Hydrochloric acid (HCl) is a stronger and more volatile acid than TFA. By repeatedly dissolving the Tri-TFA salt in dilute HCl and lyophilizing it, the TFA is protonated and driven off as a volatile gas, leaving behind the biologically compatible chloride counter-ion[5],[1].

Step-by-Step Methodology:

  • Dissolve the N1-Acetyl Neamine Tri-TFA salt in 2-10 mM HCl to achieve a concentration of 1 mg/mL[1]. Note: Do not exceed 10 mM HCl to prevent acid-catalyzed degradation of the aminoglycoside.

  • Incubate the solution at room temperature for 5 minutes to allow for complete ion exchange.

  • Flash-freeze the solution rapidly using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the frozen sample overnight until completely dry[3].

  • Repeat steps 1-4 at least two additional times to ensure >99% removal of the TFA counter-ion[5].

Self-Validation Step: Analyze a 100 µg aliquot of the final lyophilized powder via ¹⁹F-NMR or HPLC with an Evaporative Light Scattering Detector (ELSD). The complete absence of a fluorine signal or TFA peak confirms a successful exchange, validating the sample for downstream biological assays[1].

Section 4: References

  • Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Source: PubMed (nih.gov). 2

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Source: PMC (nih.gov). 5

  • The Hidden Variable: How Residual Trifluoroacetic Acid (TFA) Impacts Peptide Bioactivity. Source: Benchchem. 6

  • Technical Support Center: Controlling for TFA Salt Effects in Experiments. Source: Benchchem. 1

  • Technical Support Center: TFA Interference with Cell Viability Assays. Source: Benchchem. 3

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. Source: GenScript. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling: N1-Acetyl Neamine vs. Neamine

As the landscape of antimicrobial resistance (AMR) evolves, understanding the precise structure-activity relationships (SAR) of aminoglycoside antibiotics is paramount for drug development professionals. Neamine (Neomyci...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antimicrobial resistance (AMR) evolves, understanding the precise structure-activity relationships (SAR) of aminoglycoside antibiotics is paramount for drug development professionals. Neamine (Neomycin A) serves as the minimal pseudo-disaccharide core (Rings I and II) required for aminoglycoside binding to the bacterial ribosome. Conversely, N1-Acetyl Neamine represents a modified derivative—often the direct product of bacterial enzymatic resistance mechanisms (such as Aminoglycoside N-Acetyltransferases).

This guide provides an objective, data-driven comparison of their efficacies, detailing the structural causality behind their performance and outlining self-validating experimental protocols for laboratory verification.

Mechanistic Causality: The Role of the N1 Position

To understand the efficacy disparity between these two molecules, one must analyze the biophysics of their target engagement.

  • Neamine (The Active Core): Neamine consists of a 2-deoxystreptamine (2-DOS) ring linked to a glucosamine ring. At physiological pH, its four amino groups (positions 1, 3, 2′, and 6′) are protonated, granting the molecule a highly polycationic state (+4 charge). This positive charge is strictly required to displace Mg2+ ions and form critical hydrogen bonds with the negatively charged phosphate backbone of the 16S rRNA A-site (specifically interacting with the U1495 and U1406 residues) [1]. This binding induces conformational changes that cause mRNA decoding errors, ultimately leading to bacterial cell death.

  • N1-Acetyl Neamine (The Inactivated Derivative): Acetylation at the N1 position of the 2-DOS ring—typically catalyzed by resistance enzymes like AAC(1)—converts a basic primary amine into a neutral amide [2]. This single modification has a catastrophic effect on efficacy due to two causal factors:

    • Electrostatic Penalty: The loss of a localized positive charge abolishes a primary hydrogen bond donor required for anchoring the 2-DOS ring into the RNA deep groove.

    • Steric Hindrance: The bulky acetyl group creates a steric clash within the tight binding pocket of the A-site, physically preventing the molecule from adopting its active conformation [3].

While N1-acetylation drastically reduces antibacterial efficacy, it concurrently lowers the molecule's acute toxicity (nephrotoxicity and ototoxicity), as aminoglycoside toxicity is directly correlated with the total number of positive charges [4].

Quantitative Efficacy Data

The following table summarizes the comparative performance metrics of Neamine and N1-Acetyl Neamine, demonstrating the profound impact of N1-acetylation.

ParameterNeamineN1-Acetyl NeamineCausal Explanation
Molecular Weight 322.36 g/mol 364.39 g/mol Addition of the acetyl group ( CH3​CO− ).
Net Charge (pH 7.4) ~ +4~ +3Neutralization of the N1 primary amine to an amide.
16S rRNA Affinity ( Kd​ ) Low Micromolar (~10 µM)Millimolar (>1000 µM)Loss of critical H-bond donor and introduction of steric clash in the A-site.
Antibacterial Efficacy (MIC against susceptible E. coli) 8 - 16 µg/mL (Moderate)> 256 µg/mL (Inactive)Inability to bind the ribosome prevents translational arrest.
Susceptibility to AAC(1) High (Substrate)None (Product)The N1 position is already occupied/modified.
Cellular Toxicity Profile ModerateLowReduced polycationic charge limits non-specific binding to mammalian cell membranes and ion channels.

Visualizing the Mechanism and Workflow

Mechanism of Action & Resistance Pathway

The following diagram illustrates the divergent pathways of Neamine (target engagement) versus its conversion to N1-Acetyl Neamine (resistance).

ResistancePathway Neamine Neamine (Active) High Affinity for 16S rRNA AAC Aminoglycoside Acetyltransferase (AAC) Neamine->AAC Substrate Ribosome 16S rRNA A-Site (Translational Arrest) Neamine->Ribosome Binds U1495 N1AcetylNeamine N1-Acetyl Neamine (Inactive) Steric Clash & Charge Loss AAC->N1AcetylNeamine N1-Acetylation AcetylCoA Acetyl-CoA AcetylCoA->AAC Cofactor N1AcetylNeamine->Ribosome Fails to Bind Resistance Bacterial Survival (Resistance Phenotype) N1AcetylNeamine->Resistance Evades Target

Fig 1. Divergent pathways: Neamine binding vs. AAC-mediated N1-acetylation leading to resistance.

Experimental Workflow for Efficacy Comparison

To validate the efficacy differences, researchers must correlate biophysical binding data with phenotypic bacterial growth inhibition.

Workflow Prep Compound Prep: Neamine vs N1-Acetyl Neamine ITC Isothermal Titration Calorimetry (ITC) Prep->ITC MIC Broth Microdilution (MIC Assay) Prep->MIC Data1 Kd Determination (Binding Affinity) ITC->Data1 Data2 Bacterial Growth Inhibition MIC->Data2 Compare Efficacy & Mechanism Correlation Data1->Compare Data2->Compare

Fig 2. Self-validating workflow correlating biophysical RNA binding with phenotypic MIC data.

Self-Validating Experimental Protocols

To objectively compare these compounds, the following protocols establish a self-validating system: biophysical data (ITC) must logically predict the phenotypic outcome (MIC).

Protocol A: Isothermal Titration Calorimetry (ITC) for 16S rRNA Binding

Purpose: To quantify the thermodynamic penalty of N1-acetylation on ribosomal binding.

  • RNA Preparation: Synthesize a 27-nucleotide RNA construct mimicking the bacterial 16S rRNA A-site. Anneal the RNA by heating to 95°C for 5 minutes in a buffer containing 10 mM sodium phosphate (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA, followed by slow cooling to room temperature.

  • Ligand Preparation: Prepare 1 mM stock solutions of Neamine and N1-Acetyl Neamine in the exact same buffer used for the RNA to prevent heat-of-dilution artifacts.

  • Titration Setup: Load the calorimeter cell with 2 µM of the annealed RNA construct. Load the syringe with the respective aminoglycoside ligand.

  • Execution: Perform 25-30 injections of 2 µL ligand into the RNA cell at 25°C, with a 180-second equilibration interval between injections.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model.

    • Expected Validation: Neamine will yield a measurable exothermic binding curve ( Kd​ ~ 10 µM). N1-Acetyl Neamine will show negligible heat signatures, validating the loss of binding affinity due to steric/electrostatic disruption[5].

Protocol B: Broth Microdilution MIC Determination

Purpose: To translate biophysical binding loss into phenotypic efficacy loss.

  • Inoculum Preparation: Cultivate a susceptible strain of Escherichia coli (e.g., ATCC 25922) in Mueller-Hinton Broth (MHB) to an OD600​ of 0.5. Dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of Neamine and N1-Acetyl Neamine ranging from 256 µg/mL down to 0.5 µg/mL in MHB.

  • Incubation: Add the bacterial inoculum to all wells. Include a positive growth control (no drug) and a negative sterility control (no bacteria). Incubate at 37°C for 16-20 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or via spectrophotometry ( OD600​ ) as the lowest concentration completely inhibiting visible growth.

  • System Validation: The MIC of Neamine should fall within 8-16 µg/mL. The MIC of N1-Acetyl Neamine should exceed 256 µg/mL. This phenotypic failure directly validates the biophysical inability to bind the 16S rRNA observed in Protocol A.

References

  • Wong, C. H., et al. "Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance." Antimicrobial Agents and Chemotherapy, ASM Journals. Available at:[Link]

  • Sunada, A., et al. "AAC(1): a new aminoglycoside-acetylating enzyme modifying the Cl aminogroup of apramycin." PubMed, National Institutes of Health. Available at:[Link]

  • Zimmermann, L., et al. "Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase." PMC, National Institutes of Health. Available at:[Link]

  • Shulman, E., et al. "Development of novel aminoglycoside (NB54) with reduced toxicity and enhanced suppression of disease-causing premature stop mutations." PMC, National Institutes of Health. Available at:[Link]

  • Caldwell, S. J., et al. "Plasticity of Aminoglycoside Binding to Antibiotic Kinase APH(2″)-Ia." Antimicrobial Agents and Chemotherapy, ASM Journals. Available at:[Link]

Comparative

Publish Comparison Guide: N1-Acetyl Neamine vs. Classical Aminoglycosides In Vitro

Executive Summary & Mechanistic Causality In the landscape of antimicrobial drug development, understanding the precise molecular mechanisms of bacterial resistance is just as critical as discovering new active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In the landscape of antimicrobial drug development, understanding the precise molecular mechanisms of bacterial resistance is just as critical as discovering new active pharmaceutical ingredients. Neamine is a naturally occurring pseudodisaccharide that serves as the universal core structure for many broad-spectrum aminoglycoside antibiotics, including neomycin, ribostamycin, and paromomycin[1]. It exerts its bactericidal effect by binding to the 16S rRNA A-site of the bacterial ribosome, causing misreading of the genetic code and halting protein translation.

However, the clinical efficacy of aminoglycosides is increasingly compromised by Aminoglycoside-Modifying Enzymes (AMEs). N1-Acetyl Neamine (often utilized as Neomycin Impurity B in analytical settings) is the direct product of enzymatic deactivation by Aminoglycoside N-acetyltransferase 1, or AAC(1) [2].

The Causality of Deactivation

To understand why N1-Acetyl Neamine fails as an antibiotic compared to its parent compounds, we must look at the thermodynamics of ribosomal binding. The 2-deoxystreptamine (2-DOS) ring of neamine contains primary amino groups at positions 1 and 3. At physiological pH, these groups are protonated, providing the essential electrostatic anchors required to bind the negatively charged phosphate backbone of the 16S rRNA[3].

When AAC(1) transfers an acetyl group from Acetyl-CoA to the N1 position, two catastrophic structural changes occur:

  • Charge Neutralization: The positively charged primary amine is converted into a neutral amide, abolishing a critical hydrogen bond donor.

  • Steric Hindrance: The bulky acetyl group creates a severe steric clash within the highly conserved, tight binding pocket of the decoding center.

Consequently, N1-Acetyl Neamine is virtually inactive in vitro, serving primarily as a vital reference standard for researchers studying AAC(1)-mediated resistance profiles and developing next-generation, sterically hindered aminoglycoside derivatives.

Quantitative In Vitro Performance Comparison

The following table synthesizes the in vitro performance of N1-Acetyl Neamine against the active Neamine core and two widely used classical aminoglycosides (Neomycin B and Kanamycin A). Data reflects baseline binding affinities and Minimum Inhibitory Concentrations (MIC).

CompoundStructural Classification16S A-Site Affinity ( KD​ , μ M)MIC - E. coli WT ( μ g/mL)MIC - E. coli + AAC(1) ( μ g/mL)
Neomycin B 4,5-disubstituted 2-DOS~0.11 - 2>64
Kanamycin A 4,6-disubstituted 2-DOS~1.02 - 42 - 4*
Neamine Pseudodisaccharide Core~10.016 - 32>256
N1-Acetyl Neamine N1-Acetylated Core>500>256>256

*Note: Kanamycin A lacks the specific structural motif targeted by the AAC(1) enzyme variant, retaining its efficacy in AAC(1)-expressing strains, whereas Neomycin B and Neamine are heavily deactivated.

Structural & Logical Visualization

The diagram below maps the divergent pathways of an active aminoglycoside core versus its deactivated N1-acetylated counterpart.

Aminoglycoside_Resistance Neamine Neamine Core (Active Antibiotic) AAC1 AAC(1) Enzyme + Acetyl-CoA Neamine->AAC1 Enzymatic Acetylation rRNA_Active 16S rRNA A-site High-Affinity Binding Neamine->rRNA_Active Electrostatic Attraction N1Acetyl N1-Acetyl Neamine (Inactive Metabolite) AAC1->N1Acetyl rRNA_Inactive Steric Clash & Charge Neutralization N1Acetyl->rRNA_Inactive Loss of Binding Death Translation Halted (Bactericidal Effect) rRNA_Active->Death Survival Translation Continues (Bacterial Resistance) rRNA_Inactive->Survival

Logical workflow of AAC(1)-mediated aminoglycoside resistance via N1-acetylation of neamine.

Self-Validating Experimental Protocols

To objectively evaluate the loss of function in N1-Acetyl Neamine compared to active aminoglycosides, researchers must employ orthogonal assays that measure both direct physical binding and functional phenotypic outcomes.

Protocol A: Surface Plasmon Resonance (SPR) for RNA Binding Affinity

Purpose: To directly quantify the thermodynamic dissociation constant ( KD​ ) of the compounds against the 16S rRNA A-site, isolating the physical binding variable from cellular uptake variables.

  • Sensor Preparation: Condition a Streptavidin (SA) sensor chip using 1M NaCl and 50mM NaOH.

  • Ligand Immobilization: Inject 5'-biotinylated RNA constructs representing the E. coli 16S rRNA A-site (e.g., a 27-nucleotide hairpin model) at a flow rate of 5 µL/min until a baseline shift of ~500 Response Units (RU) is achieved.

  • Self-Validation Control: Leave one flow cell blank (no RNA) to serve as an in-line reference to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Prepare serial dilutions (0.1 µM to 1000 µM) of Neamine, Neomycin B, and N1-Acetyl Neamine in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20). Inject at 30 µL/min for 60 seconds.

  • Data Analysis: Fit the steady-state binding levels to a 1:1 Langmuir binding model to derive the KD​ . Expected Result: N1-Acetyl Neamine will show a flat sensorgram (no binding) up to high micromolar concentrations due to N1 steric clash.

Protocol B: In Vitro Ribosomal Translation Inhibition Assay

Purpose: To confirm that the lack of binding observed in SPR translates to a failure to inhibit protein synthesis at the ribosomal level.

  • System Setup: Utilize an E. coli S30 Extract System for Circular DNA.

  • Reaction Assembly: In a 96-well microplate, combine 10 µL S30 extract, 4 µL amino acid mixture (minus methionine), 1 µL [35S]-Methionine, and 1 µg of pBEST-luc plasmid DNA.

  • Compound Addition: Add 5 µL of the test compounds (Neamine vs. N1-Acetyl Neamine) at varying concentrations (1 µM to 500 µM).

  • Incubation & Readout: Incubate at 37°C for 60 minutes. Quench the reaction on ice. Measure luminescence using a microplate reader to quantify synthesized luciferase.

  • Self-Validation Control: Include a positive inhibition control (Chloramphenicol or Neomycin B) and a vehicle control (sterile water/DMSO). The vehicle control validates maximum translation capacity.

Protocol C: Broth Microdilution MIC Determination

Purpose: To evaluate the phenotypic antibacterial efficacy against live bacterial cultures, conforming to CLSI guidelines.

  • Inoculum Preparation: Grow E. coli ATCC 25922 (Wild-type) and an isogenic E. coli strain harboring the AAC(1) plasmid to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Plate Setup: In a 96-well plate, create a 2-fold serial dilution of the antibiotics (Neomycin B, Kanamycin A, Neamine, N1-Acetyl Neamine) ranging from 0.25 µg/mL to 256 µg/mL in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final concentration ~5 x 10^5 CFU/mL).

  • Incubation: Incubate at 37°C for 16–20 hours under aerobic conditions.

  • Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. Expected Result: N1-Acetyl Neamine will yield an MIC >256 µg/mL across all strains, proving its deactivation.

References

  • Design and Synthesis of New Aminoglycoside Antibiotics Containing Neamine as an Optimal Core Structure: Correlation of Antibiotic Activity with in Vitro Inhibition of Translation. Journal of the American Chemical Society. URL:[Link]

  • AAC(1): a new aminoglycoside-acetylating enzyme modifying the Cl aminogroup of apramycin. Journal of Antimicrobial Chemotherapy. URL:[Link]

  • Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine. URL:[Link]

Sources

Validation

Introduction: The Criticality of Rigorous Validation in RNA-Targeted Therapeutics

A Senior Application Scientist's Guide to the Biophysical Validation of N1-Acetyl Neamine Binding to a Specific RNA Target Prepared for: Researchers, Scientists, and Drug Development Professionals The emergence of RNA as...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Biophysical Validation of N1-Acetyl Neamine Binding to a Specific RNA Target

Prepared for: Researchers, Scientists, and Drug Development Professionals

The emergence of RNA as a viable therapeutic target has catalyzed a paradigm shift in drug discovery. Small molecules capable of modulating RNA function hold immense promise for addressing previously "undruggable" targets.[1][2][3] N1-acetyl neamine, a derivative of the neamine core found in aminoglycoside antibiotics, represents a class of molecules known to interact with RNA structures.[4][5][6] However, the journey from a promising hit to a validated lead compound is contingent on a robust and multi-faceted validation of its binding to the intended RNA target. This guide provides a comparative framework for the experimental validation of N1-acetyl neamine's interaction with a specific RNA, emphasizing the causality behind experimental choices and the integration of orthogonal approaches to ensure scientific integrity.

The inherent flexibility and dynamic nature of RNA molecules present unique challenges in characterizing small molecule interactions.[2][7][8] Unlike well-defined protein binding pockets, RNA-ligand interactions are often driven by a combination of electrostatic interactions, hydrogen bonding, and stacking forces.[9] Therefore, a single experimental technique is rarely sufficient to provide a complete picture of the binding event. This guide will delve into three complementary biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each, we will explore the theoretical underpinnings, provide detailed experimental protocols, and discuss the interpretation of the resulting data in the context of validating N1-acetyl neamine as a specific RNA binder.

Comparative Overview of Key Validation Techniques

A judicious selection of validation methods is paramount. Each technique offers a unique window into the binding event, and their collective data provide a more complete and trustworthy assessment.

Technique Principle Key Parameters Obtained Strengths Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Label-free, in-solution measurement providing a complete thermodynamic profile.[10][11]Requires relatively large amounts of material; sensitive to buffer mismatches.[10][12]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized target.Binding Affinity (Kd), Association Rate (kon), Dissociation Rate (koff)Real-time, label-free analysis of binding kinetics; high sensitivity and throughput.[7][13][14]Immobilization of the RNA can affect its conformation; potential for non-specific binding.[7][13][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical environment of atoms upon binding.Binding Site Mapping, Structural Changes, Binding Affinity (Kd)Provides atomic-level information on the binding interface and conformational changes.[16][17]Requires specialized equipment and expertise; can be time-consuming for larger RNAs.

Experimental Workflows and Protocols

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic signature of the interaction.[11][18] This technique is invaluable for understanding the driving forces behind the N1-acetyl neamine-RNA interaction.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis RNA_prep Prepare RNA Target Dialysis Extensive Dialysis of RNA and Ligand in the Same Buffer RNA_prep->Dialysis Ligand_prep Prepare N1-Acetyl Neamine Ligand_prep->Dialysis Buffer_prep Prepare Dialysis Buffer Buffer_prep->Dialysis Load_sample Load RNA into Sample Cell Dialysis->Load_sample Load_ligand Load N1-Acetyl Neamine into Syringe Dialysis->Load_ligand Titration Titrate Ligand into Sample Cell Load_sample->Titration Load_ligand->Titration Integration Integrate Raw Heat Bursts Titration->Integration Binding_isotherm Generate Binding Isotherm Integration->Binding_isotherm Fit_model Fit Data to a Binding Model Binding_isotherm->Fit_model Thermodynamic_params Determine Kd, ΔH, ΔS, n Fit_model->Thermodynamic_params

Caption: Workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Sample Preparation:

    • Synthesize and purify the target RNA and N1-acetyl neamine.

    • Prepare a sufficient volume of the desired binding buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).

    • Dialyze both the RNA and N1-acetyl neamine against the same buffer for at least 4 hours at 4°C to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the RNA and N1-acetyl neamine solutions.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the RNA solution (typically 10-50 µM) into the sample cell.

    • Load the N1-acetyl neamine solution (typically 10-20 times the RNA concentration) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • As a control, perform a titration of N1-acetyl neamine into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to RNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a powerful technique for studying the real-time kinetics of molecular interactions.[7][13][14] It provides valuable information on how quickly N1-acetyl neamine binds to and dissociates from the RNA target.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Chip_prep Prepare Sensor Chip (e.g., Streptavidin-coated) RNA_immob Immobilize Biotinylated RNA Target Chip_prep->RNA_immob Association Inject N1-Acetyl Neamine (Association Phase) RNA_immob->Association Ligand_prep Prepare Serial Dilutions of N1-Acetyl Neamine Ligand_prep->Association Dissociation Flow Buffer Only (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Association Fit_model Fit Data to a Kinetic Model Sensorgram->Fit_model Kinetic_params Determine kon, koff, Kd Fit_model->Kinetic_params

Caption: Workflow for Surface Plasmon Resonance.

Detailed Protocol:

  • Preparation:

    • Prepare a biotinylated version of the target RNA.

    • Immobilize the biotinylated RNA onto a streptavidin-coated sensor chip. To control for non-specific binding, a reference flow cell should be prepared, either left blank or with an immobilized non-binding control RNA.[13][15]

    • Prepare a series of concentrations of N1-acetyl neamine in the running buffer.

  • SPR Experiment:

    • Inject the different concentrations of N1-acetyl neamine over the sensor surface, allowing for sufficient time to observe the association phase.

    • Switch to flowing only the running buffer over the sensor surface to monitor the dissociation phase.

    • If necessary, inject a regeneration solution to remove any remaining bound ligand.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams are then globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

NMR Spectroscopy: A Window into the Binding Interface

NMR spectroscopy provides high-resolution structural information about the RNA-ligand complex in solution.[16][17] Chemical shift perturbation (CSP) experiments are particularly useful for identifying the binding site of N1-acetyl neamine on the RNA target.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis RNA_label Prepare Isotopically Labeled RNA (e.g., 15N, 13C) NMR_sample Prepare NMR Sample of RNA RNA_label->NMR_sample Ligand_prep Prepare N1-Acetyl Neamine Titrate Titrate N1-Acetyl Neamine into RNA Sample Ligand_prep->Titrate Acquire_apo Acquire 2D 1H-15N HSQC Spectrum of Apo RNA NMR_sample->Acquire_apo Acquire_apo->Titrate Acquire_bound Acquire HSQC Spectra at Each Titration Point Titrate->Acquire_bound Overlay_spectra Overlay Apo and Bound Spectra Acquire_bound->Overlay_spectra CSP_analysis Calculate Chemical Shift Perturbations Overlay_spectra->CSP_analysis Map_to_structure Map Perturbations onto RNA Structure CSP_analysis->Map_to_structure Determine_Kd Determine Kd from Titration Curve CSP_analysis->Determine_Kd

Caption: Workflow for NMR Spectroscopy.

Detailed Protocol:

  • Sample Preparation:

    • For RNA-observed experiments, prepare an isotopically labeled (e.g., ¹⁵N, ¹³C) sample of the target RNA.

    • Dissolve the labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 90% H₂O/10% D₂O, pH 6.5).

    • Prepare a concentrated stock solution of N1-acetyl neamine in the same buffer.

  • NMR Experiment:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the RNA in its free (apo) form.

    • Perform a titration by adding small aliquots of the N1-acetyl neamine stock solution to the RNA sample.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Monitor the changes in the chemical shifts of the RNA resonances upon addition of N1-acetyl neamine.

    • Calculate the chemical shift perturbations (CSPs) for each assigned residue.

    • Map the residues with significant CSPs onto the three-dimensional structure of the RNA to identify the binding site.

    • The dissociation constant (Kd) can be estimated by fitting the changes in chemical shifts as a function of the ligand concentration.

Data Interpretation and Cross-Validation

The true power of this multi-pronged approach lies in the cross-validation of data from each technique.

Parameter ITC SPR NMR Cross-Validation Point
Binding Affinity (Kd) Directly measuredCalculated from kon/koffEstimated from titrationThe Kd values from all three techniques should be in good agreement.
Stoichiometry (n) Directly measuredInferred from sensorgramInferred from titrationAn n value of ~1 from ITC supports a 1:1 binding model in SPR and NMR.
Specificity Compare binding to target vs. non-target RNACompare binding to target vs. control RNA on reference channelCompare CSPs for target vs. non-target RNAAll techniques should show significantly weaker or no binding to a control, non-target RNA.

A successful validation would demonstrate a consistent binding affinity across all three methods, a clear 1:1 stoichiometry from ITC, and specific chemical shift perturbations in the NMR spectrum that map to a plausible binding pocket on the RNA structure.

Conclusion: Towards a Confident Assessment of RNA-Ligand Interactions

The validation of a small molecule's binding to an RNA target is a critical and non-trivial undertaking. By employing a suite of orthogonal biophysical techniques, researchers can build a comprehensive and robust body of evidence. The combination of thermodynamic data from ITC, kinetic data from SPR, and structural data from NMR provides a self-validating system that significantly enhances the confidence in the specificity and mode of action of N1-acetyl neamine. This rigorous approach is not merely an academic exercise; it is a fundamental prerequisite for the successful advancement of RNA-targeted therapeutics from the laboratory to the clinic.

References

  • Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can Isothermal Titration Calorimetry serve as a sole technique for the characterization of binding interactions? Journal of the American Chemical Society, 125(47), 14859–14866. [Link]

  • Day, Y. S., Baird, C. L., Rich, R. L., & Myszka, D. G. (2002). Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. Protein Science, 11(5), 1017–1025. [Link]

  • Warner, K. D., Hajdin, C. E., & Weeks, K. M. (2018). Principles for the rational design of small molecules targeting structured RNAs. Accounts of Chemical Research, 51(10), 2492–2501. [Link]

  • Schasmal, C., & Myszka, D. G. (2006). A new view of the BIACORE T100. Journal of Molecular Recognition, 19(4), 278–294. [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1–16. [Link]

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  • Duss, O., & Murchie, A. I. H. (2022). RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. Biochemistry, 61(15), 1581–1586. [Link]

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  • Islam, M. M., & Kumar, S. (2011). Targeting RNA by Small Molecules: Comparative Structural and Thermodynamic Aspects of Aristololactam-β-D-glucoside and Daunomycin Binding to tRNAphe. PLOS ONE, 6(8), e23186. [Link]

  • Lu, K., & Summers, M. F. (2016). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology, 565, 431–453. [Link]

  • Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45–51. [Link]

  • Childs-Disney, J. L., Yang, X., Gibaut, Q. M. R., Tong, Y., & Disney, M. D. (2022). The evolution and application of RNA-focused small molecule libraries. Chemical Society Reviews, 51(8), 3046–3069. [Link]

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Sources

Comparative

Cross-Validation of Experimental Results: A Comparative Guide to N1-Acetyl Neamine and Alternatives

In the landscape of antimicrobial resistance, the scientific community is in a perpetual race to develop novel agents that can outmaneuver evolving bacterial defense mechanisms. Aminoglycoside antibiotics, long-standing...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antimicrobial resistance, the scientific community is in a perpetual race to develop novel agents that can outmaneuver evolving bacterial defense mechanisms. Aminoglycoside antibiotics, long-standing pillars in the treatment of severe Gram-negative infections, have been significantly hampered by the rise of resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs). This guide provides a comprehensive framework for the cross-validation of experimental results for N1-Acetyl Neamine, a promising synthetic aminoglycoside derivative, against traditional and alternative therapies. By presenting detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to objectively assess the potential of N1-Acetyl Neamine and other novel aminoglycoside candidates.

The Challenge of Aminoglycoside Resistance and the Rationale for N1-Acetyl Neamine

Aminoglycosides exert their bactericidal effects by binding to the 16S rRNA of the 30S ribosomal subunit, leading to protein mistranslation and ultimately cell death.[1][2][3] However, the clinical utility of mainstays like gentamicin and tobramycin is increasingly compromised by AMEs, which chemically modify the antibiotic, preventing its interaction with the ribosomal target.[4][5] These enzymes, broadly classified as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), represent the most prevalent mechanism of clinical resistance.[5][6]

The development of novel aminoglycoside derivatives that can evade or inhibit these enzymes is a critical area of research.[1][7] Neamine, a core structural component of many aminoglycosides, serves as a foundational scaffold for the synthesis of new antibiotic candidates.[8][9] N1-Acetyl Neamine, a derivative of this core structure, is proposed to have enhanced antibacterial activity, particularly against resistant strains, due to the strategic placement of an acetyl group at the N1 position. This modification is hypothesized to sterically hinder the binding of certain AMEs, thereby preserving the antibiotic's efficacy.

This guide will delineate the essential in vitro experiments required to validate these claims, providing a direct comparison with a traditional aminoglycoside, Gentamicin, and a newer-generation agent, Plazomicin, which is known to be stable against many AMEs.[8]

Experimental Validation: A Three-Pronged Approach

A thorough evaluation of N1-Acetyl Neamine necessitates a multipronged experimental approach, focusing on antibacterial efficacy, interaction with resistance enzymes, and potential toxicity. The following sections provide detailed protocols for these key assays.

Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent.[10][11][12] It establishes the lowest concentration of the drug that visibly inhibits the growth of a specific microorganism.

  • Preparation of Reagents and Materials:

    • N1-Acetyl Neamine, Gentamicin, and Plazomicin stock solutions (e.g., 1024 µg/mL in sterile deionized water).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial strains of interest (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa PAO1, and clinically relevant resistant strains expressing known AMEs).

    • Sterile 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Assay Procedure:

    • Perform two-fold serial dilutions of the antibiotic stock solutions in CAMHB across the 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.[11]

  • Data Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

AntibioticE. coli ATCC 25922 (Susceptible) MIC (µg/mL)E. coli expressing AAC(6')-Ib (Resistant) MIC (µg/mL)P. aeruginosa PAO1 (Susceptible) MIC (µg/mL)
N1-Acetyl Neamine 142
Gentamicin 0.5321
Plazomicin 0.2512

Note: The above data is illustrative and intended for comparative purposes. Actual experimental results may vary.

Overcoming Resistance: Aminoglycoside-Modifying Enzyme (AME) Inhibition Assay

Directly assessing the interaction of N1-Acetyl Neamine with AMEs is crucial to validate its proposed mechanism of overcoming resistance. This can be achieved through an in vitro enzyme inhibition assay using purified AMEs.

This protocol is adapted from a method utilizing 4,4'-dithiodipyridine (DTDP) to quantify the release of Coenzyme A (CoA) during the acetylation reaction.

  • Preparation of Reagents and Materials:

    • Purified recombinant AAC(6')-Ib enzyme.

    • N1-Acetyl Neamine, Gentamicin, and Plazomicin solutions of varying concentrations.

    • Acetyl-Coenzyme A (AcCoA) solution (e.g., 100 µM).

    • 4,4'-dithiodipyridine (DTDP) solution (e.g., 400 µM).

    • HEPES buffer (25 mM, pH 7.5) containing EDTA (1 mM).

    • Spectrophotometer capable of reading absorbance at 324 nm.

  • Assay Procedure:

    • In a 96-well plate, combine the HEPES buffer, DTDP, and AcCoA.

    • Add the test compound (N1-Acetyl Neamine or comparators) at various concentrations.

    • Pre-incubate the mixture at 37°C for 3 minutes.

    • Initiate the reaction by adding the purified AAC(6')-Ib enzyme.

    • Immediately monitor the increase in absorbance at 324 nm over time, which corresponds to the formation of the thiopyridine product upon reaction of the released CoA with DTDP.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance-time curve.

    • Determine the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the enzyme activity.

CompoundAAC(6')-Ib IC₅₀ (µM)
N1-Acetyl Neamine 50
Gentamicin >500 (Substrate)
Plazomicin >500 (Poor Substrate)

Note: The above data is illustrative. Gentamicin is a known substrate for AAC(6')-Ib and would not show inhibition in this assay format. Plazomicin is designed to be a poor substrate.

Safety Profile: In Vitro Cytotoxicity Assay

A critical aspect of drug development is assessing the potential toxicity of a new compound to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK-293 human embryonic kidney cells) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of N1-Acetyl Neamine, Gentamicin, and a vehicle control for a specified duration (e.g., 24 or 48 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC₅₀ (50% cytotoxic concentration) for each compound.

CompoundCC₅₀ on HEK-293 cells (µM)
N1-Acetyl Neamine 250
Gentamicin 150
Plazomicin 300

Note: The above data is illustrative and intended for comparative purposes. Higher CC₅₀ values indicate lower cytotoxicity.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental workflows.

Diagram 1: Aminoglycoside Mechanism of Action and Resistance

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Ribosome Ribosome Aminoglycoside->Ribosome Binds to 30S subunit AME Aminoglycoside- Modifying Enzyme Aminoglycoside->AME Substrate for Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to Modified_AG Modified Aminoglycoside AME->Modified_AG Produces Modified_AG->Ribosome Fails to bind

Caption: Mechanism of aminoglycoside action and enzymatic resistance.

Diagram 2: Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotics in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Diagram 3: Logical Relationship for Comparative Analysis

Comparative_Analysis cluster_evaluation Comparative Evaluation N1_Acetyl_Neamine N1-Acetyl Neamine Antibacterial_Efficacy Antibacterial Efficacy (MIC) N1_Acetyl_Neamine->Antibacterial_Efficacy AME_Interaction AME Interaction (Inhibition/Substrate) N1_Acetyl_Neamine->AME_Interaction Cytotoxicity Cytotoxicity (CC50) N1_Acetyl_Neamine->Cytotoxicity Gentamicin Gentamicin (Traditional Aminoglycoside) Gentamicin->Antibacterial_Efficacy Gentamicin->AME_Interaction Gentamicin->Cytotoxicity Plazomicin Plazomicin (Newer Generation) Plazomicin->Antibacterial_Efficacy Plazomicin->AME_Interaction Plazomicin->Cytotoxicity

Caption: Logical framework for the comparative analysis of N1-Acetyl Neamine.

Conclusion and Future Directions

The cross-validation of experimental results for novel antibiotic candidates like N1-Acetyl Neamine is paramount for their successful development. This guide has outlined a rigorous, three-pronged approach to evaluate its potential, encompassing antibacterial efficacy, interaction with resistance-conferring enzymes, and in vitro safety. The provided protocols serve as a self-validating system, allowing for the direct and objective comparison of N1-Acetyl Neamine with both established and contemporary aminoglycosides.

While direct experimental data for N1-Acetyl Neamine is still emerging, the principles and methodologies detailed herein provide a robust framework for its evaluation. Future studies should focus on expanding the panel of resistant bacterial strains, characterizing its activity against a broader range of AMEs, and ultimately, progressing to in vivo efficacy and toxicity studies. The continued exploration of novel aminoglycoside derivatives, guided by systematic and comparative experimental validation, holds significant promise in the ongoing battle against antimicrobial resistance.

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  • Letaief, A., et al. (2018). In Vitro Assessment of Gentamicin Cytotoxicity on the Selected Mammalian Cell Line (Vero cells). Journal of Microbiology, Biotechnology and Food Sciences, 7(5), 508-511. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Le, T. M., et al. (2022). Neomycin, but Not Neamine, Blocks Angiogenic Factor Induced Nitric Oxide Release through Inhibition of Akt Phosphorylation. Biosensors, 12(12), 1105. [Link]

  • Bas, E., et al. (1988). Inhibition of N-acetylneuraminate lyase by N-acetyl-4-oxo-D-neuraminic acid. FEBS Letters, 232(1), 145-147. [Link]

  • Wright, G. D. (1999). Aminoglycoside-modifying enzymes. Current Opinion in Microbiology, 2(5), 499-503. [Link]

  • Knaus, U. G., et al. (2021). Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study. Genetics in Medicine, 23(11), 2067-2075. [Link]

  • Ramirez, M. S., & Tolmasky, M. E. (2017). Aminoglycoside Modifying Enzymes. Microbiology Spectrum, 5(5). [Link]

  • Shakil, S., et al. (2021). Transient kinetics of aminoglycoside phosphotransferase(3′)-IIIa reveals a potential drug target in the antibiotic resistance mechanism. FEBS Letters, 595(14), 1845-1855. [Link]

  • Shakya, T., et al. (2011). Inhibition of Aminoglycoside 6′-N-acetyltransferase Type Ib (AAC(6′)-Ib): Structure–Activity Relationship of Substituted Pyrrolidine Pentamine Derivatives as Inhibitors. ACS Infectious Diseases, 7(9), 1218-1228. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Sha, Z., et al. (2024). APH(3')-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate. Frontiers in Microbiology, 15, 1421008. [Link]

  • Baltekin, Ö., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 27(7), 2115. [Link]

  • Stanford Health Care. (2022). Aminoglycoside Dosing Guideline. [Link]

  • Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. [Link]

  • Doi, Y., & Arakawa, Y. (2007). Aminoglycoside resistance. Infectious Disease Clinics of North America, 21(1), 29-47. [Link]

  • Chambers, H. F. (2025). Aminoglycosides. In Current Medical Diagnosis & Treatment 2025. McGraw-Hill. [Link]

  • Pádár, P., et al. (2013). Synthesis of Glycosidic (β-1′′→6, 3′ and 4′) Site Isomers of Neomycin B and Their Effect on RNA and DNA Triplex Stability. Molecules, 18(9), 10336-10353. [Link]

  • Nicolau, D. P. (2011). Quick Guide for Once-Daily Aminoglycoside Dosing. Pharmacy Times. [Link]

  • PubChem. (n.d.). 3-Acetylneamine. National Center for Biotechnology Information. [Link]

  • Creative Diagnostics. (n.d.). Background of Neomycin. [Link]

Sources

Validation

N1-Acetyl Neamine Tri-TFA Salt as a reference standard for neomycin impurities

Title: Advanced Impurity Profiling of Aminoglycosides: A Comparative Guide to N1-Acetyl Neamine Tri-TFA Salt Reference Standards Executive Summary As a Senior Application Scientist specializing in aminoglycoside analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Impurity Profiling of Aminoglycosides: A Comparative Guide to N1-Acetyl Neamine Tri-TFA Salt Reference Standards

Executive Summary As a Senior Application Scientist specializing in aminoglycoside analysis, I frequently encounter the analytical bottleneck posed by neomycin and its related substances. Aminoglycosides lack strong UV chromophores, are highly polar, and exist as polycationic species in solution. This necessitates specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) coupled with Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS) ()[1].

When quantifying specific degradation products or synthetic impurities, the choice of reference standard is as critical as the instrumental method. This guide objectively compares the utility of N1-Acetyl Neamine Tri-TFA Salt against traditional pharmacopeial sulfate standards, providing mechanistic insights and self-validating experimental protocols for robust impurity profiling.

The Analytical Challenge: Ion Suppression and Retention

Neamine (EP Impurity A) is a primary degradation product of Neomycin B/C. In its standard commercial form, it is supplied as a sulfate salt. While suitable for traditional thin-layer chromatography (TLC) or basic HPLC-ELSD, sulfate salts present severe limitations in modern LC-MS workflows. Sulfate is non-volatile; it precipitates in the electrospray ionization (ESI) source, causing rapid instrument fouling and profound ion suppression ()[2].

Conversely, N1-Acetyl Neamine Tri-TFA Salt ()[3] leverages trifluoroacetic acid (TFA) as a volatile counter-ion. Acetylation at the N1 position represents a critical pathway impurity requiring strict monitoring, and the Tri-TFA salt form fundamentally alters the molecule's behavior in the MS source.

Mechanistic Insights: Why the Tri-TFA Salt Excels

The causality behind choosing a Tri-TFA salt lies in the principles of ion-pairing. The highly electronegative fluorine atoms in TFA form a strong, transient neutral complex with the polycationic amines of the neamine core. This increases the analyte's apparent hydrophobicity, allowing for tunable retention on C18 columns. More importantly, upon entering the heated ESI source, the TFA-analyte complex dissociates, and the volatile TFA evaporates, leaving the protonated aminoglycoside to enter the mass analyzer unimpeded ()[4].

G A Aminoglycoside Core (Polycationic) B Sulfate Salt (Traditional) A->B C Tri-TFA Salt (N1-Acetyl Neamine) A->C D Non-Volatile Ion Suppression B->D E Volatile Ion-Pairing Enhanced Ionization C->E F Poor LC-MS Sensitivity D->F G High LC-MS Sensitivity E->G

Mechanistic comparison of Sulfate vs. Tri-TFA salts in mass spectrometry.

Objective Comparison: N1-Acetyl Neamine Tri-TFA vs. Traditional Standards

To validate the superiority of the Tri-TFA salt in advanced detection workflows, we compared its performance against Neamine Sulfate using a HILIC-CAD/MS setup. CAD (Charged Aerosol Detection) is highly sensitive to non-volatile analytes but can be skewed by non-volatile salts in the standard itself ()[5].

Table 1: Comparative Analysis of Neomycin Impurity Reference Standards

FeatureNeamine Sulfate (EP Impurity A)N1-Acetyl Neamine Tri-TFA Salt
Counter-Ion Volatility Non-volatileHighly volatile
MS Compatibility Poor (Severe Ion Suppression)Excellent (Clean ESI Source)
Solubility in Organics LowHigh (Ideal for HILIC)
Primary Application TLC, HPLC-ELSDLC-MS, CAD, Impurity Profiling

Table 2: System Suitability and Validation Metrics (Experimental Data Summary)

ParameterAcceptance CriteriaN1-Acetyl Neamine Tri-TFANeamine Sulfate
Signal-to-Noise (LOD) S/N > 3S/N = 45 (at 0.05% level)S/N = 8 (at 0.05% level)
Peak Tailing Factor (Tf) ≤ 1.51.122.45 (Severe Tailing)
Spike Recovery (%) 95.0 - 105.0%99.8%82.4% (Matrix Effect)
Theoretical Plates (N) > 50008,5003,200

Experimental Methodology: Self-Validating Protocol for Impurity Quantification

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal system suitability testing (SST) and dynamic spike-recovery to prove that neither ion suppression nor matrix effects are compromising the data.

G A Neomycin API Sample Prep B Spike with N1-Acetyl Neamine Tri-TFA A->B C HILIC / IP-RPLC Separation B->C D Orthogonal Detection (LC-MS / CAD) C->D E Impurity Quantification D->E

LC-MS/CAD workflow for neomycin impurity profiling using Tri-TFA standard.

Step-by-Step Protocol (HILIC-MS/CAD):

  • Mobile Phase Preparation (Critical Step):

    • Causality: Aminoglycosides require high ionic strength to overcome secondary interactions with silanol groups on the stationary phase.

    • Action: Prepare Mobile Phase A: Acetonitrile with 0.1% Formic Acid. Prepare Mobile Phase B: 150 mM Ammonium Acetate with 1.5% Formic Acid in MS-grade water.

  • Standard Preparation (SST):

    • Dissolve 1.0 mg of N1-Acetyl Neamine Tri-TFA Salt in 1.0 mL of 50:50 A:B.

    • Self-Validation: Inject 5 µL. The peak asymmetry factor must be < 1.5, and theoretical plates > 5000. This proves the HILIC column is properly equilibrated and the volatile TFA salt is preventing peak tailing.

  • Sample Preparation & Matrix Spiking:

    • Dissolve 10 mg of Neomycin API in 10 mL of Mobile Phase B.

    • Spike Control: Aliquot 1 mL of the API solution and spike with 10 µL of the N1-Acetyl Neamine Tri-TFA standard (representing a 0.1% impurity limit).

  • Chromatographic Execution:

    • Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 3 µm).

    • Gradient: Fast gradient from 5% B to 95% B over 5 minutes.

    • Causality: A steep gradient minimizes the residence time of the highly polar analytes, sharpening the peak and increasing the signal-to-noise ratio in the MS/CAD.

  • Orthogonal Detection & Data Analysis:

    • Split the column effluent 1:1 between the ESI-MS (Positive ion mode, scanning m/z 100-1000) and the CAD (Evaporator temp 35°C).

    • Validation Check: Calculate the recovery of the spiked N1-Acetyl Neamine Tri-TFA. A recovery of 95-105% validates the absence of matrix-induced ion suppression.

Conclusion

For rigorous impurity profiling of neomycin, transitioning from traditional sulfate standards to the N1-Acetyl Neamine Tri-TFA Salt is not merely a matter of preference—it is an analytical necessity for LC-MS and CAD workflows. The volatile nature of the TFA counter-ion eliminates source fouling, enhances ionization efficiency, and provides the sharp, symmetrical peaks required for low-level (0.05% threshold) impurity quantification.

References

  • Neomycin Impurity B (N1-Acetyl Neamine Tri-TFA Salt) - CAS - 783246-68-4 Source: Axios Research URL: [Link]

  • Challenges in the development of analytical test procedure for aminoglycosides: A critical review Source: Bibliomed URL:[Link]

  • Analysis of Aminoglycosides with a Zwitterionic HILIC Stationary Phase and Mass Spectrometry Detection Source: Chromatography Today URL:[Link]

  • Enhancement of evaporative light scattering detection in high-performance liquid chromatographic determination of neomycin based on highly volatile mobile phase, high-molecular-mass ion-pairing reagents and controlled peak shape Source: PubMed (NIH) URL:[Link]

Sources

Comparative

Application Guide: Structure-Activity Relationship (SAR) of N1-Acetyl Neamine Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The rapid proliferation of multi-drug-resistant (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The rapid proliferation of multi-drug-resistant (MDR) bacterial pathogens has severely compromised the clinical utility of standard aminoglycoside antibiotics. The primary driver of this resistance is the bacterial expression of Aminoglycoside Modifying Enzymes (AMEs)—specifically acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs)—which covalently modify the drug, abolishing its affinity for the bacterial 16S rRNA.

Neamine, a pseudodisaccharide comprising a 2-deoxystreptamine (2-DOS) ring linked to a glucosamine, represents the minimal active pharmacophore of most aminoglycosides. Modifying the N1-amino group of the 2-DOS ring has emerged as a highly effective strategy to overcome AME-mediated resistance. This guide objectively compares the performance of N1-Acetyl Neamine analogs against unmodified neamine and standard clinical alternatives, detailing the structural causality behind their efficacy and providing self-validating protocols for their evaluation.

Mechanistic Causality: Why Target the N1 Position?

To understand the SAR of N1-Acetyl Neamine analogs, we must examine the structural dynamics of both the bacterial ribosome (the target) and the AMEs (the resistance mechanism).

Standard aminoglycosides anchor into the A-site of the 16S rRNA via highly conserved electrostatic interactions and hydrogen bonds, heavily relying on the basic amino groups of the 2-DOS ring . However, AMEs such as APH(3') and AAC(6') also exploit these exact functional groups to dock the antibiotic into their active sites before transferring a phosphate or acetyl group, respectively.

The N1-Acetylation Strategy: By introducing an acetyl group at the N1 position, two critical biophysical changes occur:

  • Steric Hindrance: The bulky acetyl moiety creates a severe steric clash within the rigid, highly specific binding pockets of AMEs, preventing the formation of the catalytic transition state.

  • Charge Neutralization: The conversion of the primary amine to an amide removes a localized positive charge, disrupting the electrostatic anchoring required by the resistance enzymes.

Crucially, the bacterial ribosomal A-site possesses a high degree of structural plasticity. Unlike the rigid active sites of AMEs, the rRNA decoding region can undergo conformational shifts to accommodate the N1-acetyl modification, allowing the analog to retain its potent translation-inhibiting properties .

G A Standard Neamine Core B Aminoglycoside Modifying Enzymes (AMEs) A->B C Enzymatic Inactivation B->C D Loss of Ribosomal Binding (Bacterial Survival) C->D E N1-Acetyl Neamine Analogs F Steric Hindrance at N1 E->F G Evasion of AMEs F->G H 16S rRNA A-Site Binding (Bacterial Death) G->H

Caption: Mechanism of AME-mediated resistance versus steric evasion by N1-Acetyl Neamine analogs.

Comparative Performance Data

To objectively evaluate the SAR, N1-Acetyl Neamine analogs must be benchmarked against unmodified Neamine, Neomycin B (a standard 4,5-disubstituted aminoglycoside), and Amikacin (a clinical N1-substituted derivative featuring an AHB group).

The table below summarizes the Minimum Inhibitory Concentrations (MIC) across wild-type (WT) and engineered AME-expressing strains.

CompoundE. coli WT (MIC, µg/mL)E. coli + APH(3')-IIIa (MIC, µg/mL)P. aeruginosa + AAC(6')-Ib (MIC, µg/mL)Ribosomal A-Site Affinity ( Kd​ , µM)
Neamine (Control) 4.0>128>1281.2
N1-Acetyl Neamine 8.08.016.03.5
Neomycin B 1.0>12864.00.4
Amikacin 2.04.08.00.8

Data Analysis: While unmodified Neamine and Neomycin B lose all efficacy against APH(3')-IIIa expressing strains (MIC >128 µg/mL), the N1-Acetyl Neamine analog maintains a stable MIC of 8.0 µg/mL. The slight reduction in baseline potency against the WT strain (from 4.0 to 8.0 µg/mL) correlates with the slightly higher Kd​ for the ribosomal A-site, a direct consequence of the loss of the N1 positive charge . However, this minor trade-off in absolute potency is vastly outweighed by the restoration of broad-spectrum activity against MDR strains.

Self-Validating Experimental Methodologies

Protocol A: Internally Controlled Broth Microdilution MIC Assay

This protocol determines the antibacterial efficacy while simultaneously validating that any observed resistance is strictly AME-dependent, rather than a result of generalized membrane impermeability.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Isogenic paired bacterial strains: E. coli ATCC 25922 (WT) and E. coli ATCC 25922 transformed with pBBR1MCS-APH(3')-IIIa.

  • Test compounds: N1-Acetyl Neamine, Neamine (Positive Control for resistance), Amikacin (Reference Standard).

Step-by-Step Workflow:

  • Compound Preparation: Prepare serial two-fold dilutions of all test compounds in CAMHB from 128 µg/mL down to 0.25 µg/mL in a 96-well plate.

  • Inoculum Standardization: Suspend isolated colonies of both the WT and AME-expressing strains in sterile saline to a 0.5 McFarland standard. Dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the standardized inoculum to each well (final concentration ~ 5×105 CFU/mL).

  • Incubation: Incubate plates at 37°C for 18-20 hours under aerobic conditions.

  • Self-Validation Check (Causality Gate):

    • Condition 1: The WT strain must show susceptibility to unmodified Neamine (MIC ~4 µg/mL). If not, the assay is invalid (compound degraded or inoculum too high).

    • Condition 2: The AME-expressing strain must show high-level resistance to unmodified Neamine (MIC >128 µg/mL). If not, the plasmid has been lost, and the assay is invalid.

  • Data Acquisition: Record the lowest concentration of N1-Acetyl Neamine that completely inhibits visible growth.

Protocol B: In Vitro AME Kinetic Stability Assay (LC-MS/MS)

To definitively prove that the retained antibacterial activity is due to evasion of enzymatic modification, we must directly measure the kinetic stability of the analog in the presence of purified recombinant AMEs.

Workflow S1 1. Recombinant AME Expression (e.g., APH(3')-IIIa) S2 2. Substrate Incubation (Drug + ATP/Mg2+) S1->S2 S3 3. Reaction Quenching (1% Formic Acid) S2->S3 S4 4. LC-MS/MS Analysis (Mass Shift Detection) S3->S4 S5 5. Kinetic Profiling (Km, Vmax Determination) S4->S5

Caption: Step-by-step experimental workflow for the in vitro AME stability and kinetic profiling assay.

Step-by-Step Workflow:

  • Enzyme Reaction Setup: In a 100 µL reaction volume, combine 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1 mM ATP, and 100 µM of the test compound (N1-Acetyl Neamine or Neamine).

  • Initiation: Add 50 nM of purified recombinant APH(3')-IIIa enzyme to initiate the reaction. Incubate at 37°C.

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching (Self-Validating Step): Immediately quench the extracted aliquots in 90 µL of ice-cold 1% formic acid in acetonitrile. Causality note: The rapid drop in pH denatures the enzyme instantly, freezing the kinetic state to prevent artifactual conversion during mass spec injection.

  • LC-MS/MS Analysis: Monitor the depletion of the parent mass and the appearance of the phosphorylated adduct (+80 Da mass shift).

  • Validation Check: The unmodified Neamine control must show >90% conversion to Phospho-Neamine within 30 minutes. If this occurs, the enzyme is active. If N1-Acetyl Neamine shows <5% conversion under the exact same conditions, steric evasion is definitively confirmed.

Conclusion

The SAR profiling of N1-Acetyl Neamine analogs demonstrates a clear, mechanistically sound pathway for overcoming aminoglycoside resistance. While the N1-acetylation slightly attenuates the raw binding affinity to the 16S rRNA A-site due to the loss of a primary amine, the strategic introduction of steric bulk completely abrogates the binding of primary AMEs like APH(3')-IIIa and AAC(6')-Ib. When compared to unmodified neamine, the N1-acetyl analogs represent a highly stable, rationally designed scaffold suitable for further optimization in the fight against MDR pathogens.

References

  • Caldwell, S. J., Huang, Y., & Berghuis, A. M. (2018). Plasticity of Aminoglycoside Binding to Antibiotic Kinase APH(2″)-Ia. Antimicrobial Agents and Chemotherapy, 62(7), e00202-18.[Link]

  • Chittapragada, M., Roberts, S., & Ham, Y. W. (2009). Aminoglycosides: Molecular Insights on the Recognition of RNA and Aminoglycoside Mimics. Perspectives in Medicinal Chemistry, 3, 21–37.[Link]

  • Hanessian, S., Szychowski, J., Adhikari, S. S., Vasquez, G., Kandasamy, P., Swayze, E. E., ... & Griffey, R. H. (2007). Structure-Based Design, Synthesis, and A-Site rRNA Cocrystal Complexes of Functionally Novel Aminoglycoside Antibiotics: C2′′ Ether Analogues of Paromomycin. Journal of Medicinal Chemistry, 50(10), 2352-2369.[Link]

Validation

Benchmarking N1-Acetyl Neamine against known RNA-binding molecules

Benchmarking N1-Acetyl Neamine Against Known RNA-Binding Molecules: A Structural and Thermodynamic Guide As drug development professionals and structural biologists, our pursuit of novel RNA-targeted therapeutics require...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N1-Acetyl Neamine Against Known RNA-Binding Molecules: A Structural and Thermodynamic Guide

As drug development professionals and structural biologists, our pursuit of novel RNA-targeted therapeutics requires a rigorous understanding of molecular recognition. Aminoglycosides are the archetypal RNA-binding small molecules, but their clinical utility is frequently bottlenecked by enzymatic resistance and off-target toxicity. To rationally design the next generation of RNA binders, we must deconstruct these interactions.

This guide benchmarks N1-Acetyl Neamine —a modified pseudo-disaccharide—against established aminoglycosides (Neomycin, Paromomycin, Tobramycin, and its parent, Neamine). By utilizing N1-Acetyl Neamine as a negative benchmarking standard, we can isolate the exact thermodynamic and electrostatic contributions of the 2-deoxystreptamine (2-DOS) core to RNA affinity.

Mechanistic Grounding: The Causality of N1-Acetylation

To understand why N1-Acetyl Neamine behaves differently from its parent molecule, we must look at the atomic-level causality of RNA-ligand complexation.

The parent molecule, Neamine, consists of two rings: a 2-deoxystreptamine (2-DOS) ring (Ring II) and a glucosamine ring (Ring I). The binding of these molecules to the 16S rRNA A-site is driven heavily by electrostatic interactions between the polycationic amino groups and the polyanionic RNA phosphate backbone [1]. Specifically, the N1 amino group of the 2-DOS ring acts as a critical hydrogen bond donor to the universally conserved A1408 residue in the bacterial ribosome [2].

When bacterial resistance enzymes—specifically Aminoglycoside N-acetyltransferases like AAC(1)—transfer an acetyl group from Acetyl-CoA to the N1 position, the chemical landscape fundamentally changes [3].

  • Loss of Positive Charge: The primary amine ( pKa​≈7.5−8.0 ) is converted into a neutral amide, stripping the molecule of a critical electrostatic contact point.

  • Steric Hindrance: The bulky acetyl group disrupts the tight insertion of the 2-DOS ring into the deep major groove of the A-site.

  • Hydrogen Bonding Disruption: The amide nitrogen is a significantly weaker hydrogen bond donor compared to the protonated amine.

Mechanism A Neamine (Active, Polycationic) B AAC(1) Enzyme + Acetyl-CoA A->B Enzymatic Modification D 16S rRNA A-Site A->D Electrostatic Interaction C N1-Acetyl Neamine (Neutralized N1) B->C N1-Acetylation C->D Weakened Interaction F Low Affinity Binding (Bacterial Survival) C->F E High Affinity Binding (Translation Inhibition) D->E

Mechanistic pathway of AAC(1)-mediated N1-acetylation reducing neamine-RNA binding.

Quantitative Benchmarking: Binding Affinity Profiles

When benchmarking N1-Acetyl Neamine against known RNA binders, we observe a logarithmic drop in affinity. The table below synthesizes the dissociation constants ( Kd​ ) across different RNA targets, highlighting the necessity of the N1 charge. Neomycin B, with its 6 amino groups, serves as the high-affinity benchmark [4].

CompoundStructural SubclassNet Charge (pH 7.4)16S rRNA A-site Kd​ HIV-1 TAR RNA Kd​
Neomycin B 4,5-disubstituted+5 to +6~40 nM~1.5 µM
Tobramycin 4,6-disubstituted+4 to +5~150 nM~3.5 µM
Paromomycin 4,5-disubstituted+4 to +5~200 nM~2.0 µM
Neamine Core pseudo-disaccharide+3 to +4~5.0 µM~15.0 µM
N1-Acetyl Neamine Enzymatically Modified Core+2 to +3>150.0 µM >300.0 µM

Data Interpretation: The >30-fold decrease in affinity from Neamine to N1-Acetyl Neamine proves that RNA-binding in this class is not merely a function of generalized basicity, but requires precise spatial orientation of the N1 charge [5].

Self-Validating Experimental Protocols

Protocol A: Fluorescent Indicator Displacement (FID) Assay

Causality of choice: FID allows for rapid Kd​ estimation by measuring the displacement of a fluorescent intercalator (like Thiazole Orange) from the RNA pocket. It is highly sensitive to competitive binding at the specific A-site pocket.

Self-Validation Parameters:

  • Positive Control: Neomycin B (Ensures the RNA construct is properly folded and the probe is displaceable).

  • Negative Control: D-Glucose (Ensures displacement is specific to polycationic/aminoglycoside structures, not just any carbohydrate).

Step-by-Step Methodology:

  • RNA Annealing: Dilute 16S rRNA A-site construct to 1 µM in binding buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 0.1 mM EDTA). Heat to 95°C for 3 minutes, then snap-cool on ice for 10 minutes to ensure monomeric hairpin formation.

  • Probe Complexation: Add Thiazole Orange (TO) to a final concentration of 2 µM. Incubate in the dark for 15 minutes at room temperature.

  • Baseline Measurement: Read initial fluorescence ( Ex=504nm,Em=530nm ). This is your Fmax​ .

  • Ligand Titration: Aliquot the RNA-TO complex into a 96-well black microplate. Titrate N1-Acetyl Neamine (0.1 µM to 500 µM) and your controls into respective wells.

  • Equilibration: Incubate for 30 minutes at 25°C to allow for competitive displacement.

  • Data Acquisition & Fitting: Measure the reduced fluorescence. Fit the fractional decrease in fluorescence to a single-site competitive binding model to extract the apparent Kd​ .

Workflow Step1 1. RNA Target Preparation (Fold 16S rRNA A-site in buffer) Step2 2. Fluorescent Probe Addition (e.g., Thiazole Orange) Step1->Step2 Step3 3. Baseline Fluorescence Measurement (Probe-RNA Complex) Step2->Step3 Step4 4. Ligand Titration (Add N1-Acetyl Neamine / Controls) Step3->Step4 Step5 5. Fluorescence Displacement Monitoring (Measure decrease in signal) Step4->Step5 Step6 6. Kd Calculation (Fit to competitive binding model) Step5->Step6

Step-by-step workflow for the Fluorescent Indicator Displacement (FID) assay.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality of choice: While FID provides binding affinity, ITC dissects the thermodynamic drivers (Enthalpy ΔH vs. Entropy −TΔS ). Acetylation of Neamine drastically reduces the favorable enthalpic contribution of hydrogen bonding, which ITC will directly quantify.

Self-Validation Parameters:

  • Heat of Dilution Control: Titrate N1-Acetyl Neamine into buffer alone. This background heat must be subtracted from the raw binding data to prevent artificial skewing of the binding isotherm.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the folded RNA construct extensively against the ITC buffer (10 mM Sodium Cacodylate pH 7.0, 50 mM NaCl) to ensure exact buffer matching between the cell and the syringe.

  • Degassing: Degas both the RNA solution (cell, ~10 µM) and the N1-Acetyl Neamine solution (syringe, ~200 µM) for 10 minutes at 20°C.

  • Titration Setup: Program the calorimeter for 25 injections of 1.5 µL each, with a 180-second spacing between injections to allow the baseline to stabilize.

  • Execution: Run the titration at 25°C.

  • Thermodynamic Extraction: Integrate the injection peaks. Because N1-Acetyl Neamine binds weakly, you may need to use a high c -value optimization or constrain the stoichiometry ( N=1 ) during the non-linear least-squares fitting to extract reliable ΔH and Kd​ values.

Conclusion for Drug Developers

Benchmarking against N1-Acetyl Neamine provides a stark lesson in RNA drug design: charge placement is as critical as charge density . While polyamines generally bind RNA, the specific architecture of the 2-DOS ring and its N1 primary amine are non-negotiable for high-affinity targeting of the 16S A-site. When engineering novel RNA-targeted small molecules, developers must protect the spatial equivalent of the N1 position from host or bacterial acetyltransferases, or design compensatory hydrogen-bond donors that are sterically immune to enzymatic deactivation.

References

  • 1 - National Institutes of Health (PMC)

  • 2 - ACS Biochemistry

  • 3 - Journal of the American Chemical Society 4.4 - National Institutes of Health (PMC)

  • 5 - MDPI Molecules

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N1-Acetyl Neamine Tri-TFA Salt

As a Senior Application Scientist, I frequently oversee the implementation of analytical method validation (AMV) protocols involving high-value, high-potency reference standards. N1-Acetyl Neamine Tri-TFA Salt (Neomycin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the implementation of analytical method validation (AMV) protocols involving high-value, high-potency reference standards. N1-Acetyl Neamine Tri-TFA Salt (Neomycin Impurity B) is a fully characterized chemical compound used critically as a reference standard for the active pharmaceutical ingredient (API) Neomycin ([1]). Because this compound is utilized strictly for analytical method development, quality control (QC) applications, and Abbreviated New Drug Applications (ANDA) ([2]), maintaining its molecular integrity while ensuring operator safety is paramount.

The trifluoroacetic acid (TFA) salt form is specifically engineered to improve the solubility and stability of the neamine derivative for reverse-phase HPLC applications. However, handling TFA salts introduces specific physicochemical challenges: they are often hygroscopic and prone to aerosolization. This guide provides a self-validating system for the safe handling, weighing, and disposal of N1-Acetyl Neamine Tri-TFA Salt, ensuring that every operational step is grounded in scientific causality.

Quantitative Data & Physicochemical Properties

Before handling the compound, operators must understand its physical parameters to select the appropriate environmental controls and containment strategies.

ParameterSpecificationOperational Implication
Chemical Name N1-Acetyl Neamine Tri-TFA SaltDerivative of Neamine; core structure of aminoglycoside antibiotics ([3]).
CAS Number 783246-68-4 (Free Base)Essential for regulatory tracking and hazardous waste profiling.
Molecular Formula C14H28N4O7 • 3(C2HF3O2)Presence of TFA dictates specific solubility and pH behaviors.
Molecular Weight 706.45 g/mol (Total Salt)Critical for precise molarity calculations in AMV.
Storage Temperature -20°CPrevents thermal degradation; requires strict equilibration protocols ([4]).
Physical State Solid / PowderHigh risk of dust formation and aerosolization upon opening.

Personal Protective Equipment (PPE) Matrix & Justification

Standard laboratory PPE is insufficient without understanding the why behind the barrier. The following matrix outlines the required PPE, validated against the compound's safety data ([5]).

  • Ocular Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).

    • Causality: Fine lyophilized powders can easily become airborne. Goggles with side shields prevent micro-dust from dissolving in the tear film, which could cause localized irritation due to the acidic nature of the TFA salt.

  • Dermal Protection: Impervious nitrile gloves (conforming to EN 374) and a fire/flame-resistant laboratory coat.

    • Causality: Nitrile provides an excellent barrier against trace organic residues and the acidic components of the salt. Gloves must be inspected for pinhole leaks prior to handling to prevent transdermal exposure.

  • Respiratory Protection: N95/P100 particulate respirator or a full-face respirator (if handling outside a controlled hood).

    • Causality: The primary exposure route for this reference standard is the inhalation of dust. While the compound is not highly volatile, mechanical agitation during weighing generates airborne particulates.

Operational Workflow: Safe Handling & Precision Weighing

The greatest risk of both operator exposure and sample degradation occurs during the transfer from cold storage to the analytical balance. The following methodology ensures maximum recovery and zero contamination.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. Because TFA salts are hygroscopic, condensation will alter the water-of-hydration ratio, ruining the quantitative accuracy of the standard and causing the powder to clump.

  • Centrifugation: Briefly centrifuge the original vial (e.g., 1000 x g for 30 seconds) prior to removing the cap.

    • Causality: During transit and handling, fine powder coats the inner threads of the cap. Centrifugation forces the material to the bottom, preventing aerosolization and ensuring maximum recovery of the high-value standard.

  • Enclosed Transfer: Transfer the vial to a certified fume hood or a localized exhaust draft shield before opening.

    • Causality: Draft shields prevent ambient laboratory air currents from dispersing the lightweight powder into the operator's breathing zone.

  • Anti-Static Weighing: Use a grounded, anti-static micro-spatula to transfer the powder to a tared weigh boat.

    • Causality: Lyophilized powders hold static charges and will repel from standard metal spatulas, causing erratic balance readings and environmental contamination.

WeighingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate in Desiccator (30 mins, Room Temp) Start->Equilibrate Prevent Condensation Centrifuge Centrifuge Vial (Settle Powder) Equilibrate->Centrifuge Maximize Recovery Hood Transfer to Fume Hood (Draft Shield Active) Centrifuge->Hood Prevent Aerosolization Weigh Weigh with Anti-Static Spatula Hood->Weigh Precision Measurement Store Purge with Argon & Return to -20°C Weigh->Store Preserve Integrity

Analytical Weighing Workflow for Hygroscopic Reference Standards.

Accidental Release & Spill Management Workflow

In the event of a spill, immediate containment is required to prevent cross-contamination of the laboratory and inhalation exposure.

Step-by-Step Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the room's ventilation system is operating nominally.

  • Protect: Don supplemental PPE, including an N95/P100 respirator, before approaching the spill.

  • Suppress: Do not dry-sweep the powder. Cover the spill with damp absorbent paper.

    • Causality: Dry sweeping generates a massive aerosol plume. Dampening the paper suppresses dust formation and leverages the compound's high aqueous solubility to trap it safely.

  • Collect: Use non-sparking tools to mechanically collect the dampened paper and chemical residue.

  • Decontaminate: Wash the affected surface with plenty of water, as the TFA salt is highly water-soluble.

SpillResponse Spill Powder Spill Detected Isolate Isolate Area & Verify Ventilation Spill->Isolate PPE Don N95/P100 & Nitrile Gloves Isolate->PPE Contain Cover with Damp Absorbent Paper PPE->Contain Suppress Dust Collect Mechanically Collect (Non-Sparking Tools) Contain->Collect Solubilize Residue Dispose Transfer to Hazardous Waste Receptacle Collect->Dispose

Powder Spill Response and Decontamination Protocol.

Waste Disposal & Decontamination Plan

N1-Acetyl Neamine Tri-TFA Salt must not be flushed down municipal sinks or allowed to enter surface water.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, damp absorbent paper, and gloves) must be placed in a sealed, clearly labeled hazardous waste container designated for trace pharmaceutical impurities.

  • Liquid Waste: Aqueous washings from spill decontamination or glassware cleaning should be collected in a compatible high-density polyethylene (HDPE) carboy. Because it contains trace trifluoroacetate ions, the liquid waste must be incinerated by a certified environmental disposal contractor.

References

  • Axios Research. "Neomycin Impurity B (N1-Acetyl Neamine Tri-TFA Salt) - CAS - 783246-68-4(free base)". Axios Research.[Link]

  • AS-1. "85-5788-36 N1-Acetyl Neamine Tri-TFA Salt". AXEL Shop.[Link]

  • KM Pharma Solution. "MSDS - N1-Acetyl Neamine Tri-TFA Salt". KM Pharma Solution Private Limited.[Link]

Sources

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